Tributylphenol
Description
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Structure
3D Structure
Properties
CAS No. |
28471-16-1 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,3,4-tributylphenol |
InChI |
InChI=1S/C18H30O/c1-4-7-10-15-13-14-18(19)17(12-9-6-3)16(15)11-8-5-2/h13-14,19H,4-12H2,1-3H3 |
InChI Key |
QQGRFMIMXPWKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)O)CCCC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tributylphenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for various tributylphenol isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the prevalent synthesis of 2,4,6-tri-tert-butylphenol and also explores the synthesis of other this compound isomers, offering insights into the underlying chemical principles and practical experimental procedures.
Introduction to Tributylphenols
Tributylphenols are a class of organic compounds characterized by a phenol ring substituted with three butyl groups. The specific isomer, determined by the arrangement of the butyl groups and their isomeric form (n-butyl, sec-butyl, isobutyl, or tert-butyl), dictates the compound's physical and chemical properties. Among these, 2,4,6-tri-tert-butylphenol (TTBP) is a widely studied and industrially significant compound, primarily utilized as an antioxidant and a stabilizer in plastics, fuels, and lubricants due to the steric hindrance provided by the bulky tert-butyl groups.[1][2] This guide will focus predominantly on the synthesis of 2,4,6-tri-tert-butylphenol, while also providing available information on the synthesis of other this compound isomers.
Synthesis of 2,4,6-tri-tert-butylphenol (TTBP)
The primary industrial and laboratory method for the synthesis of 2,4,6-tri-tert-butylphenol is the Friedel-Crafts alkylation of phenol with isobutylene or a chemical equivalent that can generate a tert-butyl carbocation in situ.[1][3]
Reaction Pathway and Mechanism
The synthesis of 2,4,6-TTBP is a sequential electrophilic aromatic substitution reaction. The reaction proceeds in three main steps, with the hydroxyl group of the phenol directing the incoming tert-butyl groups to the ortho and para positions.
Step 1: Generation of the Electrophile
A strong acid catalyst, either a Brønsted acid (like sulfuric acid) or a Lewis acid (like aluminum chloride), is used to generate the tert-butyl carbocation from isobutylene.[3][4] In the case of a Brønsted acid, the acid protonates the isobutylene, leading to the formation of the stable tertiary carbocation. With a Lewis acid, the catalyst coordinates with the alkylating agent (if an alkyl halide is used) to facilitate the departure of the leaving group and form the carbocation.[4][5]
Step 2: Sequential Electrophilic Aromatic Substitution
The electron-rich phenol ring then acts as a nucleophile, attacking the tert-butyl carbocation. The hydroxyl group is an activating, ortho-, para-directing group, leading to the initial formation of 2-tert-butylphenol and 4-tert-butylphenol. As the reaction proceeds and more alkylating agent is available, further alkylation occurs at the remaining vacant ortho and para positions, leading to the formation of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.[1]
Step 3: Formation of 2,4,6-tri-tert-butylphenol
The final step involves the alkylation of the di-substituted phenols to yield the trisubstituted product, 2,4,6-tri-tert-butylphenol. The significant steric hindrance from the existing tert-butyl groups makes this final substitution more challenging, often requiring more forcing reaction conditions.[1]
dot
Caption: Synthesis pathway of 2,4,6-tri-tert-butylphenol.
Quantitative Data on Synthesis Parameters
The yield and selectivity of 2,4,6-TTBP synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.
| Catalyst | Alkylating Agent | Phenol:Alkene Molar Ratio | Temperature (°C) | Pressure (bar) | Yield of 2,4,6-TTBP (%) | Byproducts | Reference |
| H₂SO₄ | Isobutylene | 1:3+ | 50-125 | Atmospheric | Up to 90 | 2,4-DTBP, 2,6-DTBP, 4-TBP | [1][6] |
| AlCl₃ | Isobutylene | 1:3+ | 100-120 | Up to 25 | High | 2,4-DTBP, 2,6-DTBP | [3] |
| H₂SO₄ | Methyl tert-butyl ether | 1:3 | Ambient | Atmospheric | 69 | 2,4-DTBP, 2,6-DTBP | [1][7] |
| Aluminum Phenoxide | Isobutylene | 1:2.12 | 90-125 | 10-20 | Not specified for TTBP | 2-TBP, 2,4-DTBP, 2,6-DTBP | [8] |
| Fe-bentonite | tert-butanol | 10:1 | 80 | Atmospheric | Not specified for TTBP | p-tert-butylphenol | [9] |
Note: "DTBP" stands for di-tert-butylphenol and "TBP" for tert-butylphenol.
Experimental Protocols
Laboratory Synthesis of 2,4,6-tri-tert-butylphenol
This protocol is a representative procedure for the laboratory-scale synthesis of 2,4,6-tri-tert-butylphenol.
Materials:
-
Phenol
-
tert-Butyl alcohol or isobutylene gas
-
Concentrated sulfuric acid
-
Methanol or Ethanol (for recrystallization)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place phenol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Slowly add tert-butyl alcohol through the dropping funnel while maintaining the temperature below 20°C. If using isobutylene gas, it can be bubbled through the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or ethanol to yield white crystalline 2,4,6-tri-tert-butylphenol.[10]
References
- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Tri-tert-butylphenol - Wikiwand [wikiwand.com]
- 8. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tributylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,4,6-tributylphenol (2,4,6-TBP), a sterically hindered phenolic compound. The information presented herein is intended to support research, development, and quality control activities involving this molecule.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 2,4,6-tributylphenol.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₀O | [1][2] |
| Molecular Weight | 262.43 g/mol | [1][2] |
| Melting Point | 125-131 °C | [1][2][3] |
| Boiling Point | 277 °C (at 760 mmHg) | [1][4] |
| 136-138 °C (at 1 Torr) | [2] | |
| Density | 0.864 g/cm³ | [1][4] |
| Vapor Pressure | 0.073 Pa (at 25 °C) | [1][4] |
| Water Solubility | Insoluble; 35 mg/L | [5][6] |
| Solubility in Organic Solvents | Soluble in most organic solvents, including chloroform and DMSO. | [5] |
| pKa | 12.61 ± 0.40 (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 7.1 (at 35 °C) | [4] |
Synthesis and Antioxidant Mechanism
2,4,6-Tributylphenol is a sterically hindered phenol that exhibits notable antioxidant properties due to the bulky tert-butyl groups surrounding the hydroxyl group.[7]
Synthesis Pathway
The primary industrial synthesis of 2,4,6-tributylphenol is achieved through the Friedel-Crafts alkylation of phenol with isobutylene, typically catalyzed by a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride.[8]
Synthesis of 2,4,6-Tributylphenol via Friedel-Crafts Alkylation.
Antioxidant Activity: Radical Scavenging
The antioxidant mechanism of 2,4,6-tributylphenol involves the donation of its phenolic hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents further propagation of radical chain reactions.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 7. epa.gov [epa.gov]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tributylphenols: Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of tributylphenols, with a particular focus on 2,4,6-tri-tert-butylphenol (2,4,6-TTBP). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical properties, synthesis, analytical methods, and biological activities of these compounds.
Chemical Identity and Molecular Structure
Tributylphenols are a group of organic compounds characterized by a phenol ring substituted with three butyl groups. The isomers of tributylphenol differ in the position of the butyl groups on the phenol ring. The most common and extensively studied isomer is 2,4,6-tri-tert-butylphenol, a sterically hindered phenol.
The molecular structure of 2,4,6-tri-tert-butylphenol consists of a benzene ring with a hydroxyl group (-OH) at position 1, and three tertiary butyl groups at positions 2, 4, and 6. This steric hindrance conferred by the bulky tert-butyl groups ortho and para to the hydroxyl group is responsible for its unique chemical properties, including its notable stability and antioxidant activity.
Molecular Structure of 2,4,6-Tri-tert-butylphenol:
Physicochemical and Toxicological Data
The physicochemical and toxicological properties of various this compound isomers are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 2,4,6-Tri-tert-butylphenol | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |
| CAS Number | 732-26-3 | 96-76-4 | 128-39-2 |
| Molecular Formula | C₁₈H₃₀O | C₁₄H₂₂O | C₁₄H₂₂O |
| Molecular Weight | 262.43 g/mol | 206.32 g/mol | 206.32 g/mol |
| Appearance | White to pale yellow crystalline solid | - | - |
| Melting Point | 125-130 °C | - | 35.2 °C |
| Boiling Point | 277 °C | - | - |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, DMSO, ethanol, and toluene. | - | - |
| log Kow | 6.06 | - | 4.5 |
Table 2: Toxicological Data of this compound Isomers
| Isomer | Test Organism | Route of Administration | LD50 | Reference |
| 2,4,6-Tri-tert-butylphenol | Rat | Oral | >5000 mg/kg | |
| 2,4-Di-tert-butylphenol | Rat (male) | Oral | ca. 2000 mg/kg | |
| 2,4-Di-tert-butylphenol | Rat (female) | Oral | 1762.4 mg/kg | |
| 2,6-Di-tert-butyl-4-nitrophenol | Rat (male) | Oral | 93 mg/kg |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,4,6-tri-tert-butylphenol and for assessing the antioxidant activity of phenolic compounds.
Synthesis of 2,4,6-Tri-tert-butylphenol
The synthesis of 2,4,6-tri-tert-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid like sulfuric acid.
Materials:
-
Phenol
-
Isobutylene or methyl tert-butyl ether (MTBE) as the alkylating agent
-
Concentrated sulfuric acid (catalyst)
-
Organic solvent (e.g., benzene)
-
Sodium hydroxide solution (1M)
-
Diethyl ether
-
Acetonitrile
-
Standard laboratory glassware, including a reaction flask, condenser, and separatory funnel.
Procedure:
-
Dissolve phenol in an organic solvent in a reaction flask.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Introduce isobutylene gas or add MTBE dropwise to the reaction mixture. The reaction is exothermic and should be cooled to maintain the desired temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Upon completion, quench the reaction by adding water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the organic layer containing the product using a separatory funnel.
-
Wash the organic layer with water to remove any remaining acid or base.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 2,4,6-tri-tert-butylphenol crystals.
Antioxidant Activity Assays
The antioxidant activity of tributylphenols can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are two of the most common methods.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol)
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the standard antioxidant.
-
Prepare a series of dilutions of the test compound and the standard.
-
In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the sample solution (or standard).
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound dissolved in a suitable solvent
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the standard.
-
Add a small volume of the test compound or standard to the ABTS•+ working solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the test sample.
Biological Activity and Signaling Pathways
While primarily known as industrial antioxidants, recent research has unveiled the potential of tributylphenols and their derivatives in the realm of drug development. Their biological activities are attributed to their ability to scavenge free radicals and modulate specific cellular signaling pathways.
Antioxidant and Anti-inflammatory Effects
The sterically hindered phenolic structure of tributylphenols allows them to act as potent radical scavengers, which is the basis for their antioxidant activity. This property is also linked to their anti-inflammatory effects, as reactive oxygen species (ROS) are known to play a crucial role in inflammation. Some hindered phenols have been shown to inhibit inflammatory pathways.
Modulation of the PPARγ-RXRα Signaling Pathway
A significant finding in the context of drug development is the discovery that 2,4-di-tert-butylphenol (2,4-DTBP), a this compound isomer, can act as an agonist for the Retinoid X Receptor alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. By activating RXRα, 2,4-DTBP can modulate the activity of the PPARγ-RXRα heterodimer, influencing gene expression related to lipid metabolism. This finding suggests that this compound derivatives could be explored as potential therapeutic agents for metabolic disorders.
Caption: Activation of the PPARγ-RXRα signaling pathway by 2,4-di-tert-butylphenol.
Neuroprotective Effects
Studies on hindered phenols have also suggested their potential as neuroprotective agents. Their ability to counteract oxidative stress, a key factor in neurodegenerative diseases, makes them interesting candidates for further investigation in this area.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for the development of bioactive this compound derivatives.
Conclusion
Tributylphenols, particularly sterically hindered isomers like 2,4,6-tri-tert-butylphenol, are versatile compounds with well-established antioxidant properties. While their primary application has been in industrial settings, emerging research highlights their potential in drug discovery and development. The ability of certain this compound isomers to modulate key signaling pathways, such as the PPARγ-RXRα pathway, opens up new avenues for the design of novel therapeutic agents for metabolic and potentially other diseases. This guide provides a foundational understanding for researchers looking to explore the chemical and biological landscape of tributylphenols and their derivatives. Further investigation into the structure-activity relationships and biological mechanisms of these compounds is warranted to fully unlock their therapeutic potential.
An In-depth Technical Guide to the Health and Safety Considerations for Tributylphenol Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health, safety, and environmental considerations for the handling and use of tributylphenol, with a primary focus on 2,4,6-Tri-tert-butylphenol (CAS No. 732-26-3). It is intended to equip laboratory and research personnel with the critical information necessary to perform risk assessments and implement safe work practices.
Chemical Identification and Physical Properties
2,4,6-Tri-tert-butylphenol, hereafter referred to as TBP, is a substituted phenol compound used as an antioxidant in fuels and lubricants and as an intermediate in chemical synthesis.[1] It is a yellow, crystalline solid with low water solubility.[1][2]
Table 1: Chemical and Physical Properties of 2,4,6-Tri-tert-butylphenol
| Property | Value | Reference |
| CAS Number | 732-26-3 | |
| Molecular Formula | C₁₈H₃₀O | |
| Molecular Weight | 262.43 g/mol | |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 125-130 °C | |
| Boiling Point | 277 °C | |
| Vapor Pressure | 0.000661 mm Hg | [1] |
| Water Solubility | Insoluble | [2] |
Hazard Identification and Classification
TBP presents significant health and environmental hazards. It is classified as harmful if swallowed, a skin sensitizer, a suspected reproductive toxicant, and may cause organ damage through prolonged exposure.[3] It is also recognized as very toxic to aquatic life with long-lasting effects.[4]
Table 2: GHS Hazard Classifications for 2,4,6-Tri-tert-butylphenol
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction | [3] |
| Reproductive Toxicity | 1B | H360D: May damage the unborn child | [3] |
| STOT, Repeated Exposure | 2 | H373: May cause damage to organs (Liver) through prolonged or repeated exposure | [3] |
| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life | [3] |
| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |
Other potential health effects include severe eye irritation and possible burns, respiratory tract irritation, and central nervous system effects.[2] TBP is also listed as a potential endocrine-disrupting compound.[5]
Toxicological and Ecotoxicological Data
The toxicity of TBP has been evaluated in various studies, revealing moderate acute oral toxicity and high aquatic toxicity.[1][4] The substance is considered persistent and has a very high potential for bioaccumulation in aquatic organisms.[4]
Table 3: Quantitative Toxicity Data
| Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (ATE) | Rat (assumed) | 500 mg/kg bw | [3] |
| 96-hour LC₅₀ | Fathead Minnow (Pimephales promelas) | 0.061 mg/L | [4] |
Table 4: Bioaccumulation Data
| Endpoint | Species | Value | Conditions | Reference |
| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,320 - 23,200 | Low concentration (1 µg/L) | [4] |
| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,830 - 16,000 | High concentration (10 µg/L) | [4] |
| Bioconcentration Factor (BCF) | Fish | 12,620 | Estimated for 5% lipid content | [4] |
No specific occupational exposure limits (e.g., PEL, TLV) have been established for TBP.[3] For context, the parent compound, phenol, has an OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) of 5 ppm as an 8-hour time-weighted average.[6]
Principles of Toxicological Assessment
While detailed, publicly available experimental protocols for TBP are limited, its toxicological profile is established through a standard battery of tests designed to assess various health endpoints.[7] These studies are fundamental in drug development and chemical safety assessment.[8]
General Methodologies Include:
-
Acute Toxicity Studies: These studies determine the effects of a single, high-dose exposure. For oral toxicity, the substance is administered to animals (e.g., rats) to establish an LD₅₀ or, more recently, an Acute Toxic Class (ATC) or an Estimated Acute Toxicity Estimate (ATE).[7]
-
Repeated-Dose Toxicity Studies: Animals are exposed to the substance daily for a set period (e.g., 28 or 90 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[9] These studies typically monitor clinical signs, body weight, food consumption, clinical pathology (hematology and blood chemistry), and conduct gross pathology and histopathology on organs.[9] The liver has been identified as a target organ for TBP in such studies.[1]
-
Reproductive and Developmental Toxicity (DART) Studies: These investigate the potential effects on fertility and fetal development.[8] Evidence from such studies has led to the classification of TBP as a substance that may damage the unborn child.[3]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests is used to assess the potential for a substance to damage genetic material (DNA and chromosomes).[10]
-
Skin Sensitization Tests: These assays, often performed in guinea pigs or mice, evaluate the potential of a substance to induce an allergic skin reaction upon repeated contact.[3]
Health and Safety Handling Procedures
Due to the hazards associated with TBP, stringent safety protocols must be followed. A comprehensive risk assessment should be conducted before any work begins.
Engineering Controls:
-
Work with TBP, especially in solid form or when heating, should be conducted in a certified chemical fume hood or other suitable local exhaust ventilation system to minimize inhalation exposure.[11][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[13]
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11]
Caption: Risk Management Workflow for Handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[12]
-
Hand Protection: Double-gloving is recommended. For concentrated TBP or significant contact potential, use heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene over inner nitrile gloves.[12][14] For incidental contact with dilute solutions, thicker (e.g., 8 mil) nitrile gloves may be sufficient, but should be changed immediately upon contact.[15]
-
Eye and Face Protection: Chemical safety goggles are required.[13] When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection: A lab coat, long pants, and fully enclosed shoes are required.[14] For tasks with a higher splash potential, a chemical-resistant apron is recommended.[14][16]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask for solids, or a respirator with an organic vapor cartridge) must be used.
Emergency Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing.[15] If available, wipe the affected area repeatedly with polyethylene glycol (PEG 300 or 400).[14][15] If PEG is not available, wash the skin immediately and thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting.[3][11] Seek immediate medical attention.
Spill Response:
-
Alert & Evacuate: Immediately alert others in the area and evacuate if necessary.[18]
-
Secure Area: Prevent entry into the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting cleanup.[12]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[3][11] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[12]
-
Decontamination: Clean the spill area with soap and water once the material has been removed.[12]
-
Disposal: All cleanup materials and contaminated clothing must be disposed of as hazardous chemical waste according to institutional and local regulations.[11][12]
Caption: Emergency Spill Response Workflow for this compound.
Environmental Fate
TBP is not readily biodegradable and is considered a persistent substance.[4] Due to its low water solubility and high octanol-water partition coefficient, it tends to adsorb to soil and sediment.[19] Its high BCF values indicate a strong potential to bioaccumulate in aquatic organisms, posing a significant risk to the marine environment.[4] Therefore, it is critical to prevent its release into drains, surface waters, or the soil.[3][11]
References
- 1. 2,4,6-Tri-tert-butylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 2,4,6-Tri-tert-butylphenol(732-26-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.es [fishersci.es]
- 4. ospar.org [ospar.org]
- 5. 2,4,6-Tributylphenol | C18H30O | CID 79960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toolbox.eupati.eu [toolbox.eupati.eu]
- 9. fda.gov [fda.gov]
- 10. Basic principles of non-clinical development: Toxicology | EUPATI Open Classroom [learning.eupati.eu]
- 11. Schem.jp SDS [schem.jp]
- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. fishersci.com [fishersci.com]
- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 17. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 18. What Emergency Protocols Exist for ETP Chemical Spills or Leaks [netsolwater.com]
- 19. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Antioxidant Properties of Sterically Hindered Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sterically Hindered Phenols as Antioxidants
Sterically hindered phenols are a class of synthetic antioxidants widely utilized across various industries, including pharmaceuticals, food preservation, and polymer stabilization. Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is the key to their high efficacy and stability as antioxidants.
The primary function of these molecules is to intercept and neutralize free radicals, highly reactive species that can initiate and propagate oxidative damage to biological molecules and organic materials. By donating a hydrogen atom from their phenolic hydroxyl group, they terminate the chain reactions of oxidation, thereby preventing cellular damage, drug degradation, and material deterioration. This guide provides a comprehensive overview of the antioxidant properties of sterically hindered phenols, including their mechanism of action, structure-activity relationships, quantitative antioxidant activity data, and detailed experimental protocols for their evaluation.
Mechanism of Action
The antioxidant activity of sterically hindered phenols is predicated on their ability to act as hydrogen atom donors to free radicals. The process can be summarized in the following steps:
-
Radical Encounter: A free radical (R•) approaches the sterically hindered phenol molecule.
-
Hydrogen Donation: The phenol donates the hydrogen atom from its hydroxyl group to the free radical, neutralizing it (RH).
-
Phenoxy Radical Formation: The sterically hindered phenol is converted into a relatively stable phenoxy radical.
The bulky substituents ortho to the hydroxyl group play a crucial role in:
-
Stabilizing the Phenoxy Radical: The steric bulk prevents the newly formed phenoxy radical from easily participating in further reactions that could propagate the oxidative chain. Resonance delocalization of the unpaired electron across the aromatic ring also contributes to its stability.
-
Enhancing Selectivity: The steric hindrance around the hydroxyl group makes it less likely to react with other molecules, allowing it to specifically target reactive free radicals.
Structure-Activity Relationship
The antioxidant efficacy of sterically hindered phenols is not uniform and is significantly influenced by their molecular structure. Key factors that govern their activity include:
-
Nature and Position of Substituents: The size and position of the alkyl groups on the aromatic ring affect the stability of the phenoxy radical and the accessibility of the hydroxyl group. Generally, bulky groups at the ortho positions enhance antioxidant activity.
-
Number of Hydroxyl Groups: The presence of multiple hydroxyl groups can increase the radical scavenging capacity of the molecule.
-
Electronic Effects of Substituents: Electron-donating groups on the aromatic ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen donation and enhancing antioxidant activity.
Quantitative Antioxidant Activity
The antioxidant capacity of sterically hindered phenols is quantified using various in vitro assays. The results are typically expressed as the concentration required to inhibit a certain percentage of oxidation (e.g., IC50 or EC50) or as a protection factor.
DPPH Radical Scavenging Activity and Rancimat Protection Factor
The following table summarizes the antioxidant activity of 21 sterically hindered phenolic compounds as determined by the DPPH radical scavenging assay (expressed as EC50) and the Rancimat test (expressed as Protection Factor, Pf). A lower EC50 value indicates higher radical scavenging activity, while a higher Pf value indicates greater protection against lipid oxidation.
| Compound No. | Compound Name | Rancimat Pf (0.02%) | DPPH EC50 (mg/L) |
| 1 | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 5.09 | 29.8 |
| 2 | 2-tert-Butyl-4-methoxyphenol (BHA) | 4.52 | 19.5 |
| 3 | 2,6-Di-tert-butyl-4-methoxyphenol | 4.39 | 35.2 |
| 4 | 2,6-Di-tert-butyl-4-hydroxymethylphenol | 3.86 | 21.3 |
| 5 | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | 3.26 | 23.8 |
| 6 | 3-tert-Butyl-4-hydroxyanisole | 3.21 | 15.6 |
| 7 | 2,4,6-Tri-tert-butylphenol | 1.82 | 110.5 |
| 8 | 2,6-Di-tert-butylphenol | 1.40 | 125.6 |
| 9 | 2-tert-Butylhydroquinone | 1.38 | 9.8 |
| 10 | 3-tert-Butyl-5-methylbenzene-1,2-diol | 16.55 | 12.3 |
| 11 | 2,3,5-Trimethylhydroquinone | 4.88 | 10.2 |
| 12 | Propyl gallate | 11.23 | 3.5 |
| 13 | Octyl gallate | 10.55 | 4.1 |
| 14 | Dodecyl gallate | 9.87 | 4.8 |
| 15 | α-Tocopherol | 6.54 | 12.5 |
| 16 | 2,5-Di-tert-butylhydroquinone | 4.76 | 11.5 |
| 17 | 2,6-Di-tert-butyl-4-ethylphenol | 5.23 | 31.2 |
| 18 | 2-tert-Butyl-p-cresol | 4.98 | 25.6 |
| 19 | 2,6-Diisopropylphenol | 3.55 | 45.8 |
| 20 | 2,4-Di-tert-butylphenol | 2.89 | 65.4 |
| 21 | 2,4,6-Trimethylphenol | 2.11 | 55.3 |
Data sourced from Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant activity of sterically hindered phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Sterically hindered phenol solutions of various concentrations
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the sterically hindered phenol in methanol or ethanol.
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes.
-
A control is prepared by adding the solvent instead of the antioxidant solution to the DPPH solution.
-
Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Sterically hindered phenol solutions of various concentrations
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the sterically hindered phenol.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
A control is prepared using the solvent instead of the antioxidant solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils, and to evaluate the efficacy of antioxidants in preventing their oxidation.
-
Equipment:
-
Rancimat apparatus
-
-
Procedure:
-
A known amount of a fat or oil substrate (e.g., lard) is placed in the reaction vessel of the Rancimat.
-
The sterically hindered phenol is added to the substrate at a specific concentration (e.g., 0.02% w/w).
-
The sample is heated to a high temperature (e.g., 100-120°C) while a stream of purified air is passed through it.
-
The volatile oxidation products, mainly formic acid, are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the induction period (IP), which is the time until the rapid onset of oxidation.
-
The Protection Factor (Pf) is calculated as: Pf = IP_sample / IP_control where IP_sample is the induction period of the substrate with the antioxidant, and IP_control is the induction period of the substrate without the antioxidant.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Reagents and Equipment:
-
Biological sample (e.g., tissue homogenate, liposomes)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Sterically hindered phenol solutions
-
Spectrophotometer or fluorescence reader
-
-
Procedure:
-
A lipid-rich substrate (e.g., brain homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the sterically hindered phenol.
-
The reaction is stopped by the addition of an acid, such as TCA.
-
The TBA reagent is added, and the mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).
-
Applications in Research and Drug Development
Sterically hindered phenols are indispensable tools in various research and development settings:
-
Pharmaceutical Formulations: They are used to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby extending the shelf life and maintaining the potency of medications.
-
Biological Research: They are employed as probes to study the role of oxidative stress in various disease models and to investigate the mechanisms of cellular damage.
-
Drug Discovery: The sterically hindered phenol moiety can be incorporated into new drug candidates to confer antioxidant properties, which may be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
Sterically hindered phenols are a fundamentally important class of antioxidants with a well-defined mechanism of action and a clear structure-activity relationship. Their efficacy can be reliably quantified using a variety of established experimental protocols. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, evaluate, and effectively utilize the antioxidant properties of these versatile compounds in their respective fields. The continued exploration of novel sterically hindered phenolic structures holds promise for the development of even more potent and specific antioxidants for a wide range of applications.
Historical development of tributylphenol synthesis methods
An In-depth Technical Guide to the Historical Development of Tributylphenol Synthesis Methods
Introduction
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a sterically hindered phenol characterized by the presence of three bulky tert-butyl groups attached to the phenol ring. This structural arrangement confers unique properties, including high stability and specific reactivity patterns, making it a valuable compound in various chemical applications.[1][2] It serves as an antioxidant, a stabilizer in fuels and lubricants, and a crucial intermediate in the synthesis of other more complex antioxidants, such as 2,6-di-tert-butyl-4-methoxyphenol.[2][3][4] The synthesis of 2,4,6-TTBP has been a subject of extensive study for over a century, with methods evolving from early acid-catalyzed reactions to more sophisticated processes employing advanced catalytic systems to enhance yield and selectivity.
Core Synthesis Methodology: Friedel-Crafts Alkylation
The primary and most established method for synthesizing 2,4,6-tri-tert-butylphenol is the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, most commonly isobutylene, in the presence of an acid catalyst.
The overall reaction proceeds in a stepwise manner, where the tert-butyl groups are added sequentially to the aromatic ring at the ortho and para positions. The main challenge in the synthesis is to control the reaction to maximize the yield of the desired tri-substituted product while minimizing the formation of less-substituted by-products.[1] Common by-products include:
-
4-tert-butylphenol (4-TBP)
-
2,4-di-tert-butylphenol (2,4-DTBP)
-
2,6-di-tert-butylphenol (2,6-DTBP)[2]
The formation of these intermediates and by-products is a key consideration in the development and optimization of synthesis protocols. 2,4,6-TTBP itself can be a by-product in the targeted synthesis of the more widely used 2,4-DTBP and 2,6-DTBP antioxidants.[2]
Caption: General synthesis pathway for 2,4,6-Tri-tert-butylphenol.
Historical Evolution of Synthesis Methods
The development of 2,4,6-TTBP synthesis has been driven by the pursuit of higher yields, improved selectivity, and more environmentally benign processes. This evolution can be traced through the different types of catalysts and alkylating agents employed over the years.
Early Developments with Homogeneous Acid Catalysts
The first documented synthesis of 2,4,6-TTBP dates back to 1890, when Wilhelm Koenigs reported the direct acid-catalyzed reaction of phenol with isobutylene.[1][2] This pioneering work laid the foundation for all subsequent research in this area.
-
Strong Brønsted Acids: Concentrated sulfuric acid was one of the earliest and most common catalysts used for this reaction.[1][5] Studies on the kinetics of isobutylene absorption in molten phenol using sulfuric acid as a catalyst found that the reaction conforms to a pseudo-first-order mechanism.[6][7] While effective in promoting the alkylation, the use of sulfuric acid often leads to challenges in catalyst separation, waste disposal, and potential side reactions.
-
Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃), were also employed as catalysts in the Friedel-Crafts alkylation.[1] A significant advancement was the use of aluminum phenoxide, which is typically formed in situ by reacting aluminum metal with phenol.[8][9][10] This catalyst system demonstrated high activity, often allowing the reaction to proceed at temperatures between 100°C and 180°C and pressures up to 25 bars.[8][10]
Advancements with Heterogeneous Catalysts
To overcome the drawbacks of homogeneous catalysts, research efforts shifted towards the development of solid acid catalysts. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.
-
Zeolites and Mesoporous Sieves: Zeolites such as H-BEA and HZSM-5, and mesoporous materials like Al-MCM-41, have been investigated for the alkylation of phenol.[11][12][13] Their defined pore structures and tunable acidity can lead to shape-selective catalysis, favoring the formation of specific isomers. For instance, certain zeolites have shown high conversion rates and good selectivity in the vapor-phase tert-butylation of phenol.[11]
-
Ionic Liquids: More recently, ionic liquids have emerged as novel catalysts and reaction media for phenol alkylation.[11][14] Brønsted acidic ionic liquids have been shown to effectively catalyze the reaction of phenol with tert-butyl alcohol, achieving high phenol conversion rates under relatively mild conditions (e.g., 70°C).[11]
Alternative Alkylating Agents
While isobutylene remains the most common alkylating agent, alternatives have been explored to optimize the process and improve handling.
-
Methyl tert-butyl ether (MTBE): MTBE can serve as a source of the tert-butyl group. A synthesis suitable as a teaching experiment uses MTBE as the alkylating agent with sulfuric acid as the catalyst, achieving a 69% yield of 2,4,6-TTBP.[2]
-
tert-Butyl Alcohol (TBA): Tert-butyl alcohol is another effective alkylating agent for phenol, often used in conjunction with modern solid acid catalysts and ionic liquids.[11][12][14]
Data Summary of Synthesis Methods
The following table summarizes various methods for the synthesis of tert-butylated phenols, highlighting the evolution of catalysts and reaction conditions.
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Reported Yield/Conversion | Key By-products | Reference |
| Homogeneous Catalysts | ||||||
| Sulfuric Acid | Isobutylene | 104 | Atmospheric | Pseudo-first-order kinetics observed | 2-TBP, 4-TBP | [5][6] |
| Aluminum Phenoxide | Isobutylene | 100 - 180 | Up to 25 bar | High conversion, ortho-selective | 2,4-DTBP, 2,6-DTBP | [9][10] |
| Sulfuric Acid | Methyl tert-butyl ether | Not specified | Not specified | 69% yield of 2,4,6-TTBP | Not specified | [2] |
| Heterogeneous Catalysts | ||||||
| Zeolite Beta | Isobutylene | Not specified | Not specified | Shape-selective alkylation noted | Not specified | [13] |
| Al-MCM-41 | tert-Butyl Alcohol | 110 - 220 | Vapor Phase | High conversion, 4-TBP main product | 2,4-DTBP | [14] |
| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | 70 | Atmospheric | 93% phenol conversion (max) | 4-TBP | [11] |
Detailed Experimental Protocol: Synthesis using MTBE and Sulfuric Acid
This protocol is a representative example based on a described method for synthesizing 2,4,6-TTBP.[2]
Objective: To synthesize 2,4,6-Tri-tert-butylphenol via Friedel-Crafts alkylation of phenol with methyl tert-butyl ether (MTBE).
Materials:
-
Phenol
-
Methyl tert-butyl ether (MTBE)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
-
Distilled Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Hexane (for recrystallization)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a molar equivalent of phenol in an excess of methyl tert-butyl ether (e.g., a 1:4 molar ratio of phenol to MTBE).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring solution. The amount of catalyst should be catalytic (e.g., 10 mol% relative to phenol). An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-3 hours to ensure the reaction goes to completion.
-
Workup and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of distilled water (to remove the bulk of the acid).
-
Two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid. Caution: CO₂ evolution).
-
50 mL of distilled water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the excess MTBE and hexane using a rotary evaporator.
-
Purification by Recrystallization: The crude product, a pale yellow solid, is then purified. Dissolve the crude solid in a minimum amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane and allow them to air dry.
-
Characterization: Determine the melting point of the purified 2,4,6-tri-tert-butylphenol (literature M.P. 125-130 °C) and calculate the final yield.[1]
Caption: Experimental workflow for the synthesis of 2,4,6-TTBP.
Conclusion
The synthesis of this compound has evolved significantly since its first description in the late 19th century. The foundational method, Friedel-Crafts alkylation of phenol with isobutylene using strong acid catalysts, has been progressively refined. The historical development shows a clear trend towards improving reaction control, maximizing the yield of the desired 2,4,6-tri-tert-butylphenol isomer, and enhancing the environmental and economic viability of the process. The transition from homogeneous catalysts like sulfuric acid to heterogeneous systems such as zeolites and the exploration of alternative alkylating agents represent key milestones in this journey. These advancements continue to be crucial for the industrial production of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. ospar.org [ospar.org]
- 4. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of phenols with isobutylene - Publications of the IAS Fellows [repository.ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 10. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 11. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Solubility of tributylphenol in organic solvents
An In-depth Technical Guide on the Solubility of 2,4,6-Tri-tert-butylphenol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2,4,6-tri-tert-butylphenol, a sterically hindered phenolic compound. Due to its antioxidant properties, it finds applications in various industrial sectors. Understanding its solubility is crucial for its application in formulation, synthesis, and various analytical procedures. This document compiles available solubility data, details standardized experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of a compound.
Introduction to 2,4,6-Tri-tert-butylphenol
2,4,6-Tri-tert-butylphenol (TTBP) is an organic compound with the chemical formula C₁₈H₃₀O. It is a white to pale yellow crystalline solid. The three bulky tert-butyl groups surrounding the phenolic hydroxyl group create significant steric hindrance, which influences its chemical reactivity and physical properties, including its solubility.
Solubility of 2,4,6-Tri-tert-butylphenol
Qualitative Solubility
2,4,6-Tri-tert-butylphenol is characterized by its lipophilic nature. It is practically insoluble in water but exhibits good solubility in a range of common organic solvents.[1][2] This is attributed to the large nonpolar hydrocarbon portion of the molecule.
Quantitative Solubility Data
Table 1: Quantitative Solubility of 2,4,6-Tri-tert-butylphenol
| Solvent | Chemical Class | Solubility (at 20°C) |
| Water | Aqueous | 35 mg/L |
Note: The lack of specific quantitative data for organic solvents in the literature highlights a potential area for future research. For many practical applications, a qualitative understanding of "soluble" or "freely soluble" in non-polar to moderately polar organic solvents is often sufficient for initial experimental design.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like 2,4,6-tri-tert-butylphenol. These protocols are based on internationally recognized guidelines.
Shake-Flask Method (Based on OECD Test Guideline 105)
This is a widely used method for determining the water solubility of substances.
Principle: A surplus of the solid test substance is equilibrated with a known volume of the solvent of interest at a constant temperature. The concentration of the substance in the resulting saturated solution is then determined by a suitable analytical method.
Apparatus:
-
Shaking apparatus with a thermostatically controlled water bath or a constant temperature room.
-
Analytical balance.
-
Glass vials with screw caps and inert septa.
-
Centrifuge capable of maintaining a constant temperature.
-
Analytical instrumentation appropriate for the quantification of the test substance (e.g., HPLC-UV, GC-MS).
Procedure:
-
Preparation of the Test Solution: Add an excess amount of 2,4,6-tri-tert-butylphenol to a glass vial containing the chosen organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in the shaking apparatus at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand in the constant temperature environment for at least 24 hours to allow for the separation of the solid and liquid phases. Centrifugation at the test temperature can be used to facilitate this separation.
-
Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of 2,4,6-tri-tert-butylphenol using a validated analytical method.
-
Data Reporting: The solubility is reported as the average of at least three replicate determinations.
Column Elution Method (Based on OECD Test Guideline 105)
This method is suitable for substances with low solubility.
Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, indicating that a saturated solution is being eluted.
Apparatus:
-
Jacketed column with a thermostat.
-
Metering pump.
-
Inert support material (e.g., glass beads, silica gel).
-
Analytical instrumentation for quantification.
Procedure:
-
Column Preparation: Coat the inert support material with an excess of 2,4,6-tri-tert-butylphenol. Pack the coated support into the column.
-
Elution: Pump the solvent through the column at a low flow rate.
-
Analysis: Collect fractions of the eluate and determine the concentration of the test substance.
-
Equilibrium Determination: Continue elution until the concentration in the eluate is constant.
-
Data Reporting: The solubility is the plateau concentration, averaged from several consecutive fractions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like 2,4,6-tri-tert-butylphenol.
Caption: A logical workflow for determining the solubility of a chemical compound.
Conclusion
This technical guide has summarized the available information on the solubility of 2,4,6-tri-tert-butylphenol in organic solvents. While it is widely reported to be soluble in many organic solvents and insoluble in water, there is a notable lack of specific quantitative data in the public domain. The provided experimental protocols, based on established international guidelines, offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. The logical workflow diagram provides a clear roadmap for approaching solubility determination in a systematic manner. Further research to quantify the solubility of 2,4,6-tri-tert-butylphenol in a broad range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Thermal Stability of Tributylphenol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the thermal stability of tributylphenol, with a focus on 2,4,6-tri-tert-butylphenol (TTBP), a prominent and highly sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights into the thermal degradation of this compound under various conditions.
Introduction to this compound and its Thermal Stability
Tributylphenols, particularly isomers like 2,4,6-tri-tert-butylphenol, are widely utilized as antioxidants in various industrial applications, including plastics, elastomers, and lubricants, to prevent oxidative degradation at elevated temperatures. Their efficacy is intrinsically linked to their thermal stability and the nature of their decomposition products. Understanding the thermal behavior of this compound under different atmospheric conditions—inert and oxidative—is crucial for predicting its performance, ensuring safety, and optimizing its use in various formulations.
This guide will delve into the thermal decomposition of this compound, presenting quantitative data from thermal analysis techniques, detailed experimental methodologies, and visual representations of the degradation pathways.
Quantitative Thermal Analysis Data
The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for 2,4,6-tri-tert-butylphenol is not abundantly available in publicly accessible literature, the following tables summarize typical thermal properties and comparative data from related hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT), which shares structural similarities.
Table 1: Physical and Thermal Properties of 2,4,6-Tri-tert-butylphenol
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O | |
| Molar Mass | 262.43 g/mol | |
| Melting Point | 125-130 °C | [1] |
| Boiling Point | 277 °C | |
| Appearance | White to pale yellow crystalline solid | [1] |
Table 2: Comparative Thermal Decomposition Data of Hindered Phenolic Antioxidants (TGA)
| Compound | Atmosphere | Onset Decomposition Temp. (°C) | Temperature of Max. Weight Loss (°C) | Residual Weight (%) |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Inert (Nitrogen) | Not explicitly found | Not explicitly found | Not explicitly found |
| Oxidative (Air) | Estimated ~200-250°C | Estimated ~250-300°C | Low to negligible | |
| Butylated Hydroxytoluene (BHT) | Inert (Nitrogen) | ~150 °C | ~250 °C | ~5% |
| Oxidative (Air) | ~120 °C | ~230 °C | <1% |
Note: Data for TTBP is estimated based on the general behavior of high molecular weight hindered phenols. Specific experimental data is needed for precise values.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of thermal stability. The following sections describe standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of linear heating rates, and a gas-switching system.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air/oxygen for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable baseline.
-
The heating program is set. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) for equilibration, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Acquisition: The sample mass and temperature are continuously recorded throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a this compound sample as a function of temperature, identifying melting, crystallization, and decomposition events.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for detecting heat flow differences.
Procedure:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed to prevent volatilization before decomposition.
-
Instrument Setup:
-
An empty, sealed DSC pan is used as a reference.
-
The DSC cell is purged with an inert gas like nitrogen.
-
The temperature program is set. A common procedure is to heat the sample at a constant rate (e.g., 10°C/min) through its expected melting and decomposition range.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the enthalpy changes (area under the peaks) are determined.
Decomposition Pathways and Mechanisms
The thermal decomposition of this compound proceeds through different pathways depending on the presence or absence of oxygen.
Thermal Decomposition in an Inert Atmosphere (Pyrolysis)
In the absence of oxygen, the primary degradation mechanism involves the homolytic cleavage of the C-C bonds of the tert-butyl groups. This process typically requires high temperatures.
Thermal Decomposition in an Oxidative Atmosphere
In the presence of oxygen, the decomposition of this compound is more complex and occurs at lower temperatures. The process is initiated by the abstraction of the phenolic hydrogen, forming a stable phenoxy radical. This radical can then undergo several reactions, including reaction with oxygen.
The initial step is the formation of the 2,4,6-tri-tert-butylphenoxy radical, which is relatively stable due to the steric hindrance from the bulky tert-butyl groups.[2] This radical can then react with molecular oxygen to form peroxy radicals, which can subsequently lead to the formation of quinone-type structures and other oxidation products.[2] The cleavage of the tert-butyl groups can also occur, leading to the formation of isobutylene and less substituted phenols.
Experimental Workflow for a Comprehensive Thermal Stability Study
A comprehensive investigation into the thermal stability of this compound would involve a multi-technique approach to characterize both the solid-state changes and the evolved gaseous products.
Conclusion
The thermal stability of this compound is a critical parameter that dictates its performance as a high-temperature antioxidant. In inert atmospheres, its decomposition is characterized by the cleavage of the tert-butyl groups at elevated temperatures. Conversely, in the presence of oxygen, degradation initiates at lower temperatures via the formation of a stabilized phenoxy radical, leading to a complex series of oxidative reactions.
References
Spectroscopic Analysis of Tributylphenols: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for various tributylphenol isomers, including 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data of this compound Isomers
The following tables summarize the key spectroscopic data for the three main isomers of this compound.
2,4,6-Tri-tert-butylphenol
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl)[1] |
| ¹³C NMR | Data not readily available in searched sources. |
| IR (KBr disc) | Characteristic peaks can be found on spectral database websites.[2] The NIST Chemistry WebBook also provides IR spectrum data.[3][4][5] |
| Mass Spec (EI) | Molecular Weight: 262.43 g/mol .[6][7][8][9][10] The NIST WebBook provides the mass spectrum under electron ionization.[3][7] |
2,4-Di-tert-butylphenol
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.28 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H), 4.65 (s, 1H, OH), 1.43 (s, 9H), 1.30 (s, 9H)[11][12][13] |
| ¹³C NMR | Spectra available on databases like SpectraBase and ChemicalBook.[14][15] |
| IR | Spectra available on ChemicalBook and the NIST WebBook.[16][17] |
| Mass Spec (GC-MS) | Molecular Weight: 206.33 g/mol .[17][18] Spectra are available on SpectraBase.[14] |
2,6-Di-tert-butylphenol
| Spectroscopy | Data |
| ¹H NMR | Data available on various platforms, though specific solvent and shifts may vary. |
| ¹³C NMR | Spectrum is available on ChemicalBook.[19] |
| IR (KBr pellet) | Spectrum is available on SpectraBase.[20] |
| Mass Spec (GC-MS) | Molecular Weight: 206.33 g/mol .[21] Mass spectral data is available through mzCloud.[22] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of tributylphenols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. Vortex or gently warm if necessary.
-
The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[23]
¹H NMR Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Parameters:
-
A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay (d1) should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition:
-
Instrument: A standard NMR spectrometer.
-
Parameters:
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[18]
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.
-
Gently but thoroughly mix the sample and KBr.
-
Place a small amount of the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[1][11][14]
IR Spectrum Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS with Electron Ionization):
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the components of the sample before they enter the MS.
-
Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][20]
Mass Analysis:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Parameters:
-
The GC oven temperature program is set to ensure good separation of the analyte from any impurities.
-
The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound isomer.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 2. azom.com [azom.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. shimadzu.com [shimadzu.com]
- 15. as.uky.edu [as.uky.edu]
- 16. eng.uc.edu [eng.uc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 19. chem.uiowa.edu [chem.uiowa.edu]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
Ecotoxicology of Tributylphenol in Aquatic Environments: A Technical Guide
This technical guide provides a comprehensive overview of the ecotoxicology of tributylphenol (TBP) isomers in aquatic environments. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the toxicity, bioaccumulation, and endocrine-disrupting effects of these compounds on aquatic life. This document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological pathways and workflows.
Acute and Chronic Aquatic Toxicity
Tributylphenols, including 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) and 4-tert-butylphenol (4-t-BP), exhibit significant toxicity to a range of aquatic organisms. The following tables summarize the available quantitative data on the acute and chronic toxicity of these compounds.
Acute Toxicity Data
Table 1: Acute Toxicity of this compound Isomers to Aquatic Organisms
| Isomer | Species | Endpoint | Duration | Value (mg/L) | Reference |
| 2,4,6-tri-tert-butylphenol | Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 0.061 | [1] |
| 4-tert-butylphenol | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 5.1 | [2] |
| 4-tert-butylphenol | Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | 4.8 | [2] |
| 4-tert-butylphenol | Raphidocelis subcapitata (Green Algae) | EC50 (Growth Rate) | 72 hours | 14 | [2] |
| 4-tert-butylphenol | Heteropneustes fossilis | LC50 | 96 hours | 27.8 | [3] |
| 3-tert-butylphenol | Vibrio fischeri | EC50 | 5 minutes | >200 | [4] |
| 4-isopropylphenol | Vibrio fischeri | EC50 | 5 minutes | 0.01 | [4] |
| 4-isopropylphenol | Ceriodaphnia dubia | EC50 | 48 hours | 10.1 | [4] |
Chronic Toxicity Data
Table 2: Chronic Toxicity of 4-tert-butylphenol to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Pimephales promelas (Fathead Minnow) | NOEC (Growth) | 128 days | 0.01 | [2] |
| Daphnia magna (Water Flea) | NOEC (Reproduction) | 21 days | 0.73 | [2] |
| Raphidocelis subcapitata (Green Algae) | NOEC (Growth Rate) | 72 hours | 0.32 | [2] |
Bioaccumulation and Bioconcentration
Tributylphenols, particularly the highly branched isomers, have a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key metric used to quantify this potential.
Table 3: Bioaccumulation and Bioconcentration of this compound Isomers
| Isomer | Species | Parameter | Value | Exposure Concentration | Reference |
| 2,4,6-tri-tert-butylphenol | Carp | BCF | 4,830 - 16,000 | 10 µg/L | [1] |
| 2,4,6-tri-tert-butylphenol | Carp | BCF | 4,320 - 23,200 | 1 µg/L | [1] |
| 4-tert-butylphenol | Cyprinus carpio (Carp) | BCF (lipid-normalised) | 20 - 48 L/kg wwt | Not specified | [2] |
| 4-tert-butylphenol | Leuciscus idus melanotus (Orfe) | BCF | 120 L/kg | Not specified | [2] |
Endocrine Disruption
Tributylphenols are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of aquatic organisms, even at low concentrations.
Estrogenic and Anti-Androgenic Effects
4-tert-butylphenol has been shown to act as an estrogen receptor agonist, mimicking the effects of natural estrogens. This can lead to the induction of vitellogenin (vtg), a female-specific egg yolk protein, in male fish, which is a clear biomarker of estrogenic exposure.[2][5] Studies have also indicated that 4-t-BP can lead to the feminization of testes in male fish.[2]
Conversely, some this compound isomers exhibit anti-androgenic activity, meaning they can block the action of male hormones. 2,4,6-TTBP has been shown to act as an androgen receptor antagonist. This can disrupt male reproductive development and function.
Signaling Pathways
The endocrine-disrupting effects of tributylphenols are mediated through their interaction with nuclear hormone receptors, leading to alterations in gene expression.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the ecotoxicological assessment of tributylphenols, based on OECD guidelines.
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[6][7]
-
Test Organism: A standard freshwater fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Conditions:
-
System: Static, semi-static, or flow-through. A semi-static system with renewal of the test solution every 24 hours is common.[3]
-
Temperature: Maintained at a constant, species-appropriate temperature (e.g., 12-18°C for rainbow trout).
-
pH: Maintained within a narrow range (e.g., 7.5 ± 0.5).
-
Dissolved Oxygen: Maintained above 60% of the air saturation value.
-
Light: 12-16 hour light/dark cycle.[3]
-
-
Procedure:
-
Acclimate fish to test conditions for at least one week.
-
Prepare a geometric series of at least five test concentrations and a control.
-
Place a minimum of seven fish in each test chamber.[6]
-
Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (temperature, pH, dissolved oxygen) daily.
-
Analyze test substance concentrations at the beginning and end of the test to verify exposure levels.[3]
-
-
Data Analysis: Calculate the LC50 and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) after a 48-hour exposure.[4][8][9][10]
-
Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old.
-
Test Conditions:
-
System: Static or semi-static.
-
Temperature: 20 ± 1°C.
-
Light: 16-hour light/8-hour dark cycle.
-
-
Procedure:
-
Prepare a range of at least five test concentrations and a control.
-
Place at least 20 daphnids, divided into four replicates of five, into each test concentration.[4]
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[8]
-
Measure water quality parameters at the beginning and end of the test.
-
-
Data Analysis: Calculate the EC50 at 48 hours with 95% confidence limits.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater algae over a 72-hour period.[1]
-
Test Organism: A rapidly growing species of green algae (e.g., Raphidocelis subcapitata) or cyanobacteria.
-
Test Conditions:
-
System: Static, batch culture.
-
Temperature: 21-24°C.
-
Light: Continuous, uniform illumination.
-
-
Procedure:
-
Prepare a series of at least five test concentrations and a control in a nutrient-rich medium.
-
Inoculate each flask with a low density of exponentially growing algal cells.
-
Incubate the flasks for 72 hours.
-
Measure algal biomass (e.g., cell counts, fluorescence) at least daily.
-
-
Data Analysis: Determine the EC50 for growth rate inhibition and yield.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (Following OECD Guideline 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.[11][12][13][14][15]
-
Test Organism: A suitable fish species with a low fat content.
-
Test Design: Consists of two phases:
-
Uptake Phase: Fish are exposed to the test substance at a constant concentration in a flow-through system for a period (e.g., 28 days) until a steady state is reached.
-
Depuration Phase: Fish are transferred to clean water and the elimination of the substance from their tissues is monitored.
-
-
Procedure:
-
Expose fish to the test substance during the uptake phase.
-
Sample fish at regular intervals during both the uptake and depuration phases.
-
Analyze the concentration of the test substance in the fish tissue and in the water.
-
-
Data Analysis: Calculate the BCF as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants can also be determined.
Analytical Methods
Accurate determination of this compound concentrations in environmental samples and biological tissues is crucial for ecotoxicological assessment.
Water Samples
High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the analysis of tributylphenols in water.[16][17] Solid-phase extraction (SPE) is often employed for sample pre-concentration and cleanup.
Fish Tissues
Analysis of tributylphenols in fish tissues typically involves extraction with an organic solvent, followed by cleanup and analysis by GC-MS or HPLC.[16][17][18] The extraction method needs to be robust to efficiently extract the analytes from the complex biological matrix. Derivatization may be used to improve the chromatographic properties of the phenols.[16]
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Test No. 203: Fish, Acute Toxicity Test | OECD [oecd.org]
- 8. fera.co.uk [fera.co.uk]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. fera.co.uk [fera.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and quantitation method for nonylphenol and lower oligomer nonylphenol ethoxylates in fish tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradation of Tributylphenol in Soil: A Technical Guide
An In-depth Examination of Microbial Degradation Pathways and Experimental Methodologies for Researchers and Drug Development Professionals.
Introduction
Tributylphenols (TBPs), a group of alkylphenols, are utilized in various industrial applications, leading to their potential release into the environment. Their presence in soil is a growing concern due to their persistence and potential endocrine-disrupting effects. This technical guide provides a comprehensive overview of the biodegradation of tributylphenol in soil, focusing on the microbial pathways, experimental protocols for studying its degradation, and the analytical methods for its quantification. This document is intended for researchers, scientists, and drug development professionals who are engaged in environmental remediation and the study of xenobiotic compounds.
Microbial Degradation of this compound
The biodegradation of tributylphenols in soil is primarily a microbe-driven process. Several bacterial and fungal species have been identified with the capability to utilize TBPs as a carbon and energy source, transforming them into less toxic compounds.
Key Microbial Players
Studies have isolated and characterized specific microorganisms capable of degrading isomers of this compound, such as 4-tert-butylphenol (4-t-BP) and 2,4-di-tert-butylphenol (2,4-DTBP).
-
Fungi: A strain of Penicillium sp., designated CHY-2, isolated from pristine Antarctic soil, has demonstrated the ability to completely degrade 4-t-BP in artificially contaminated soil within a three-week period.[1]
-
Bacteria:
-
Sphingobium fuliginis strains isolated from rhizosphere sediment have been shown to utilize 4-tert-butylphenol as a sole carbon and energy source. One strain, TIK-1, was able to completely degrade 1.0 mM of 4-tert-butylphenol within 12 hours in a liquid medium.[2]
-
Bacterial isolates from industrial wastewater, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., have shown the ability to degrade 2,4-DTBP. Notably, Lysinibacillus sp. demonstrated the highest degradation efficiency, reaching up to 89.31% degradation of 2,4-DTBP within seven days.[3]
-
Biodegradation Pathways
The microbial degradation of tributylphenols typically involves initial hydroxylation of the aromatic ring, followed by ring cleavage. The specific pathway can vary depending on the microbial species and the isomer of this compound.
For 4-tert-butylphenol, a common degradation pathway initiated by Sphingobium fuliginis involves the following steps:
-
Hydroxylation: The initial step is the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol .
-
Meta-Cleavage: The aromatic ring of 4-tert-butylcatechol is then cleaved.
-
Metabolite Formation: This cleavage leads to the formation of intermediate metabolites, including 3,3-dimethyl-2-butanone .[2] These intermediates are further metabolized by the microorganisms.
The following diagram illustrates this proposed degradation pathway:
Proposed biodegradation pathway of 4-tert-butylphenol by Sphingobium fuliginis.
Quantitative Data on this compound Biodegradation
The efficiency and rate of this compound biodegradation can be influenced by various factors, including the microbial species, initial concentration of the pollutant, soil type, temperature, and pH. The following tables summarize quantitative data from key studies.
Table 1: Biodegradation of 4-tert-butylphenol (4-t-BP) by Penicillium sp. CHY-2 in Soil [1]
| Time (weeks) | 4-t-BP Remaining (%) |
| 0 | 100 |
| 1 | ~50 |
| 2 | ~20 |
| 3 | 0 |
Table 2: Biodegradation of 4-tert-butylphenol (4-t-BP) by Sphingobium fuliginis TIK-1 in Liquid Culture [2]
| Time (hours) | 4-t-BP Concentration (mM) |
| 0 | 1.0 |
| 3 | ~0.8 |
| 6 | ~0.4 |
| 9 | ~0.1 |
| 12 | 0 |
Table 3: Degradation of 2,4-di-tert-butylphenol (2,4-DTBP) by Bacterial Isolates in Liquid Culture after 7 days [3]
| Bacterial Isolate | Degradation Efficiency (%) |
| Pandoraea sp. (D2) | 82.24 |
| Lysinibacillus sp. (D3) | 89.31 |
| Serratia sp. (D5) | 80.42 |
| Bacillus sp. (D7) | 74.13 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in biodegradation studies.
Soil Biodegradation Study Workflow
The following diagram outlines a general workflow for conducting a soil biodegradation study of this compound.
General workflow for a soil biodegradation study of this compound.
Detailed Methodologies
1. Soil Sample Preparation and Spiking:
-
Soil Collection: Collect soil samples from the desired depth. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterization: Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
-
Spiking: Prepare a stock solution of the target this compound isomer in a suitable solvent (e.g., acetone or methanol). Add the stock solution to the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.
2. Microbial Inoculation (Bioaugmentation Studies):
-
Culture Preparation: Grow the selected microbial strain (e.g., Penicillium sp. CHY-2 or Sphingobium fuliginis) in a suitable liquid medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Inoculation: Inoculate the spiked soil with the microbial culture. The inoculum size should be optimized for effective degradation. For studies on indigenous microbial populations, this step is omitted.
3. Incubation:
-
Microcosms: Place the treated soil in appropriate microcosms (e.g., glass jars or flasks).
-
Controlled Conditions: Incubate the microcosms under controlled conditions of temperature, moisture, and aeration. For example, incubation can be carried out at 25-30°C with soil moisture maintained at 60% of the water-holding capacity.
4. Sampling and Extraction:
-
Sampling: At predetermined time intervals, collect soil samples from the microcosms for analysis.
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. A common method involves solvent extraction with a mixture of acetone and hexane or dichloromethane. Sonication or shaking can be used to improve extraction efficiency.
5. Analytical Quantification:
-
Instrumentation: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence detector). GC-MS is often preferred for its high sensitivity and specificity in identifying and quantifying both the parent compound and its metabolites.[4]
-
Quantification: Quantify the concentration of this compound and its degradation products by comparing the peak areas with those of a standard calibration curve.
The logical relationship for selecting an appropriate analytical method is depicted below.
Decision tree for selecting an analytical method for this compound analysis.
Conclusion
The biodegradation of this compound in soil is a feasible remediation strategy, with several microbial species demonstrating the capacity to degrade these compounds. This guide has summarized the current understanding of the microbial players, degradation pathways, and quantitative aspects of this process. The provided experimental protocols and workflows offer a framework for researchers to design and conduct robust biodegradation studies. Further research is warranted to explore the diversity of TBP-degrading microorganisms, optimize biodegradation conditions in different soil types, and elucidate the complete metabolic pathways for a wider range of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biodegradation of nonylphenol in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2,4,6-Tri-tert-butylphenol as a Potent Radical Scavenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP), a hindered phenolic compound, and its significant role as a radical scavenger. Due to its unique molecular structure, 2,4,6-TTBP exhibits exceptional antioxidant properties, making it a subject of interest in various scientific and industrial fields, including drug development and material stabilization. This document outlines the core mechanism of its action, presents quantitative data on its efficacy, and details the experimental protocols for its evaluation.
Core Mechanism of Radical Scavenging
The antioxidant activity of 2,4,6-tri-tert-butylphenol is primarily attributed to its nature as a hindered phenol. The bulky tert-butyl groups at the ortho and para positions of the hydroxyl group play a crucial role in its function. The mechanism involves the donation of the hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing it. This process results in the formation of a stable phenoxyl radical.
The stability of this newly formed phenoxyl radical is a key feature of 2,4,6-TTBP's efficacy. The steric hindrance provided by the adjacent tert-butyl groups prevents the radical from participating in further propagation reactions, thus terminating the radical chain reaction. This high stability ensures that 2,4,6-TTBP acts as a potent primary antioxidant.
Caption: Mechanism of radical scavenging by 2,4,6-tri-tert-butylphenol.
Quantitative Antioxidant Activity
The radical scavenging efficiency of 2,4,6-tri-tert-butylphenol has been quantified using various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) |
| 2,4,6-Tri-tert-butylphenol | DPPH | 68.1 ± 1.2 | BHT | 49.3 ± 0.8 |
Data sourced from a study on the synthesis and antioxidant activities of new Mannich bases containing a 2,4,6-tri-tert-butylphenol moiety.
Experimental Protocols
The following are detailed methodologies for commonly employed assays to evaluate the radical scavenging activity of compounds like 2,4,6-tri-tert-butylphenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
2,4,6-Tri-tert-butylphenol (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of test compound solutions: Prepare a stock solution of 2,4,6-tri-tert-butylphenol in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound solution to the respective wells.
-
For the control, add methanol instead of the test compound solution.
-
For the blank, add methanol to the wells containing the test compound solutions without DPPH.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
2,4,6-Tri-tert-butylphenol (test compound)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound solutions: Prepare a stock solution of 2,4,6-tri-tert-butylphenol in a suitable solvent and make serial dilutions.
-
Assay:
-
Add a large volume of the diluted ABTS•+ solution to a small volume of the different concentrations of the test compound solution.
-
For the control, add the solvent instead of the test compound solution.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Generalized workflow for in vitro antioxidant assays.
Applications in Drug Development and Research
The potent radical scavenging ability of 2,4,6-tri-tert-butylphenol and its derivatives makes them valuable in several areas:
-
Stabilizers: They can be used to protect active pharmaceutical ingredients (APIs) and excipients that are susceptible to oxidative degradation, thereby enhancing the shelf-life and stability of pharmaceutical formulations.
-
Research Tools: As a well-characterized antioxidant, 2,4,6-TTBP can serve as a reference compound in the screening and evaluation of new antioxidant drug candidates.
-
Therapeutic Potential: While 2,4,6-TTBP itself is primarily used as an industrial antioxidant, its core phenolic structure serves as a scaffold for the design and synthesis of novel therapeutic agents targeting diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Methodological & Application
Application Note: Analytical Methods for the Detection of Tributylphenol in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tributylphenols (TBPs) are a group of alkylphenols used in various industrial applications, leading to their potential release into aquatic environments. Due to their persistence and potential endocrine-disrupting properties, monitoring TBP concentrations in water is crucial for environmental and public health. This document provides detailed protocols for the extraction, concentration, and analysis of tributylphenol from water samples using Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Overall Analytical Workflow
The general procedure for analyzing this compound in water samples involves several key stages, from sample collection to final data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for this compound (TBP) analysis in water.
Experimental Protocols
Protocol 1.1: Sample Collection and Preservation
Proper sample collection is paramount to prevent contamination and degradation of the target analyte.
-
Container Preparation: Use pre-cleaned 1-liter amber glass bottles with Teflon-lined caps. Wash glassware with detergent, rinse with deionized water, and then with a solvent like acetone or methanol. To remove any sorbed organotin compounds, glassware can be soaked overnight in 1M HNO3 and rinsed with milliQ water and acetone before use[1].
-
Sample Collection: Before collecting the sample, flush the tap or sampling port to ensure the sample is representative of the water source[2]. Rinse the sample bottle with the source water two to three times before filling.
-
Preservation: If the water contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample to dechlorinate it[2]. To prevent microbial degradation, acidify the sample to a pH ≤ 2 with 6 N HCl[3].
-
Storage: Immediately after collection, place the samples in a cooler with ice or cold packs. Store the samples at or below 6°C in the dark until extraction[4]. It is recommended to extract samples as soon as possible, ideally within 48 hours.
Protocol 1.2: Sample Preparation via Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to isolate and concentrate phenols from aqueous matrices.[5]
Caption: Step-by-step workflow for the SPE protocol.
Detailed Steps:
-
Cartridge Selection: Use a C18 or a polystyrene-divinylbenzene based SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) suitable for phenol extraction.[3][6]
-
Conditioning: Condition the SPE cartridge by passing 3-5 mL of elution solvent (e.g., dichloromethane or acetone), followed by 3-5 mL of methanol, and finally equilibrate with 3-5 mL of reagent water at pH ≤ 2.[3][7] Do not allow the cartridge to go dry after this step.
-
Sample Loading: Pass the 1-liter water sample through the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min under a gentle vacuum.[6]
-
Washing: After the entire sample has passed through, wash the cartridge with 3-5 mL of reagent water to remove any remaining polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a full vacuum or passing nitrogen gas through it for 15-20 minutes to remove all residual water.[3]
-
Elution: Elute the retained TBP from the cartridge using a small volume of an appropriate organic solvent. For example, use two 3-5 mL aliquots of dichloromethane or acetone.[3][5] Collect the eluate in a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen at approximately 35°C.[3] Add internal standards if required, and the sample is ready for instrumental analysis.
Instrumental Analysis Protocols
Protocol 2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like TBP.[8][9] Due to the polar nature of the hydroxyl group, derivatization is often required to improve volatility and chromatographic peak shape.[10]
Caption: Logical flow for GC-MS analysis, including the derivatization step.
Derivatization (Silylation):
-
Transfer a 100 µL aliquot of the concentrated extract into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.
-
Cap the vial tightly and heat at 70-75°C for 30-45 minutes to ensure the reaction is complete.[11]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Operating Conditions:
| Parameter | Typical Value |
| GC System | Agilent, Shimadzu, or equivalent |
| Injector | Split/Splitless, 250°C, Splitless mode |
| Column | 5% Phenylmethylpolysiloxane (e.g., HP-5MS, DB-5), 30 m x 0.25 mm ID x 0.25 µm film thickness[12] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
Protocol 2.2: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust alternative for analyzing phenols without the need for derivatization.[13][14] It is particularly suitable for less volatile or thermally sensitive compounds.[15]
HPLC Operating Conditions:
| Parameter | Typical Value |
| HPLC System | Agilent, Waters, or equivalent |
| Detector | UV-Vis or Fluorescence Detector (FLD) |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[16] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Start with 40% B, linear gradient to 80% B over 25 minutes, hold for 5 minutes[16] |
| Flow Rate | 1.0 - 1.3 mL/min[16] |
| Column Temp | 30°C |
| Injection Volume | 10 - 20 µL |
| Detection | UV at 280 nm[17] or Fluorescence (Excitation: 275 nm, Emission: 300 nm)[16] |
Data Presentation and Performance
The performance of an analytical method is evaluated by several key parameters. The following table summarizes typical performance characteristics for the analysis of various phenolic compounds in water, which can serve as a benchmark for method validation for this compound.
Table 1: Typical Performance Characteristics for Phenol Analysis in Water
| Analytical Method | Analyte Example | LOD / MDL | Recovery (%) | RSD (%) | Reference |
| SPE-HPLC-FLD | 4-tert-butylphenol | 0.1 - 0.2 µg/L | 81 - 105 | 1.12 - 13.21 | [16] |
| SPE-LC-UV | 2,4-dichlorophenol | 4 - 166 µg/L (for various phenols) | 69 - 102 | < 15 | [17] |
| SPE-GC-MS | Various Phenols | 0.02 - 0.58 µg/L | 70 - 130 (EPA Method 528) | < 20 | [18] |
| SPE-GC-MS | 50 Phenols | 3.64 - 97.64 ng/L | 48 - 115 | < 13.6 | [19] |
LOD: Limit of Detection; MDL: Method Detection Limit; RSD: Relative Standard Deviation.
Note: The values presented are for a range of phenolic compounds and should be experimentally determined and validated specifically for this compound in the user's laboratory and sample matrix.
References
- 1. pjoes.com [pjoes.com]
- 2. resources.qld.gov.au [resources.qld.gov.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. csus.edu [csus.edu]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. HPLC Testing & UPLC Testing - www.impactanalytical.com [impactanalytical.com]
- 16. [Analysis of phenolic compounds in mineral water by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Quantification of Tributylphenol Isomers using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantification of tributylphenol (TBP) isomers, including 2,4,6-tri-tert-butylphenol and 2,4-di-tert-butylphenol, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable to researchers, scientists, and drug development professionals for the analysis of TBP isomers in various sample matrices. The described protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis.
Introduction
Tributylphenols are a group of phenolic compounds with various industrial applications, primarily as antioxidants and intermediates in chemical synthesis.[1] Due to their potential environmental persistence and biological activity, accurate and reliable quantification of TBP isomers is crucial. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these isomers.[2] This application note provides a comprehensive guide for the determination of this compound isomers using reversed-phase HPLC.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. For improved separation of this compound isomers, a Newcrom R1 column with low silanol activity is recommended.[3][4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
This compound standards (2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and other relevant isomers)
-
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC results. The following is a general guideline and may need to be optimized based on the sample matrix.
-
Solid Samples:
-
Accurately weigh a representative amount of the homogenized solid sample.
-
Perform a solid-liquid extraction using a suitable organic solvent such as methanol or acetonitrile.
-
Vortex or sonicate the sample to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
Collect the supernatant for further cleanup.
-
-
Liquid Samples:
-
For aqueous samples, a liquid-liquid extraction with a water-immiscible organic solvent or solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.
-
For organic samples, dilution with the mobile phase may be sufficient.
-
-
Cleanup (if necessary):
-
Solid-Phase Extraction (SPE) is a common technique for sample cleanup. A C18 SPE cartridge can be used to retain the nonpolar this compound isomers while allowing more polar interferences to pass through. The analytes are then eluted with a small volume of a strong organic solvent.
-
-
Final Preparation:
-
The extracted and cleaned sample should be dissolved in a solvent compatible with the initial mobile phase conditions.
-
Filter the final sample extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Method
The following HPLC parameters provide a starting point for the analysis of this compound isomers and should be optimized for specific instrumentation and separation requirements.
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 279 nm[5][6] |
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of each this compound isomer in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
Quantification: Inject the prepared samples and determine the concentration of each this compound isomer by comparing its peak area to the calibration curve.
Results and Data Presentation
The following table presents exemplary quantitative data for the HPLC analysis of this compound isomers. These values are for illustrative purposes and may vary depending on the specific analytical conditions and instrumentation.
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (µg/mL) | R² |
| 2,4-Di-tert-butylphenol | 8.5 | 0.01 | 0.03 | 0.05 - 10 | > 0.999 |
| 2,6-Di-tert-butylphenol | 9.2 | 0.01 | 0.03 | 0.05 - 10 | > 0.999 |
| 2,4,6-Tri-tert-butylphenol | 12.8 | 0.02 | 0.06 | 0.1 - 20 | > 0.999 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound and a conceptual representation of the analytical logic.
References
- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. Separation of 2,4,6-Tris(tert-butyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Extraction (SPE) for Tributylphenol Preconcentration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preconcentration of tributylphenol (TBP) from aqueous samples using solid-phase extraction (SPE). This method is crucial for enhancing the detection of TBP in environmental and biological matrices, enabling more accurate risk assessment and toxicological studies.
Introduction
This compound (TBP), particularly 2,4,6-tri-tert-butylphenol, is a persistent environmental contaminant and a known degradation product of plastic additives. Its potential endocrine-disrupting properties and toxicity necessitate sensitive and reliable analytical methods for its detection at trace levels. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and preconcentration factors for TBP from complex matrices. This application note details a robust SPE protocol for TBP preconcentration, followed by instrumental analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample. The process involves passing a sample through a sorbent bed, where the analyte of interest is retained. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of a strong solvent. This results in a cleaner, more concentrated sample for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall experimental workflow for the solid-phase extraction of this compound is depicted below.
Caption: Experimental workflow for this compound preconcentration using SPE.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
-
Apparatus:
-
SPE manifold
-
Vacuum pump
-
Nitrogen evaporator
-
Autosampler vials for GC/HPLC
-
Detailed Experimental Protocol
This protocol is adapted from a method for the determination of 2,4,6-tri-tert-butylphenol in migration liquid.
5.1. Sample Preparation
-
Collect the aqueous sample in a clean, amber glass container.
-
Adjust the pH of the sample to a neutral range (pH 6.0-7.0) using dilute HCl or NaOH.
-
Filter the sample through a 0.45 µm glass fiber filter to remove any particulate matter.
5.2. Solid-Phase Extraction Procedure
-
Sorbent Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge to activate the sorbent.
-
Follow with 5 mL of methanol to wash away the dichloromethane.
-
Finally, equilibrate the cartridge by passing 10 mL of ultrapure water. Ensure the sorbent bed does not run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 8 mL of a dichloromethane/n-hexane (1:1, v/v) mixture.
-
Collect the eluate in a clean collection tube.
-
5.3. Eluate Processing and Analysis
-
Solvent Evaporation:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis).
-
-
Instrumental Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or HPLC.
-
Quantitative Data Summary
The following table summarizes the performance data for the SPE method for this compound and related phenolic compounds.
| Analyte | Sorbent | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| 2,4,6-Tri-tert-butylphenol | C18 | 91.2 - 108.7 | 3.5 - 7.8 | 0.01 | 0.03 | |
| Phenol | Polymeric | 87 - 108 | 1.4 - 6.7 | - | - | |
| Bisphenol A | Polymeric | ~85-105 | <15 | ~0.02 | ~0.07 |
Data for 2,4,6-Tri-tert-butylphenol is based on a validated method. Data for other phenols are provided for comparison.
Logical Relationship of SPE Steps
The sequence and rationale of the SPE steps are critical for successful analyte recovery.
Caption: Logical flow and purpose of each step in the SPE protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Sorbent bed ran dry during conditioning | Re-condition the cartridge and ensure the sorbent remains wet. |
| Inappropriate elution solvent | Test alternative elution solvents or solvent mixtures of varying polarity. | |
| Incorrect sample pH | Optimize the pH of the sample to ensure the analyte is in a retainable form. | |
| High Background Noise | Insufficient washing | Increase the volume or strength of the wash solvent. |
| Co-elution of interfering compounds | Modify the elution solvent to be more selective for the analyte. | |
| Poor Reproducibility | Inconsistent flow rate | Use a vacuum manifold with flow control or an automated SPE system. |
| Variable sample matrix | Perform matrix-matched calibration. |
Conclusion
This application note provides a detailed and reliable protocol for the preconcentration of this compound from aqueous samples using solid-phase extraction. The described method offers high recovery and low detection limits, making it suitable for environmental monitoring and toxicological research. Proper execution of each step, from sample preparation to final analysis, is crucial for obtaining accurate and reproducible results.
Anwendungshinweise und Protokolle zur Derivatisierung von Tributylphenol für die GC-Analyse
Anwendungsgebiet: Gaschromatographische Analyse von Tributylphenol (TBP) in verschiedenen Matrices.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Tributylphenole (TBP) sind eine Gruppe von Alkylphenolen, die aufgrund ihrer potenziellen Umweltauswirkungen und ihrer als endokrine Disruptoren bekannten Eigenschaften von analytischem Interesse sind. Die Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (GC-MS), ist eine leistungsstarke Technik für die Trennung und Quantifizierung von TBP-Isomeren. Aufgrund der polaren Hydroxylgruppe und der sterischen Hinderung durch die tert-Butylgruppen neigen Tributylphenole jedoch zu Peak-Tailing und einer geringeren Flüchtigkeit, was die GC-Analyse erschwert.
Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Herausforderungen zu überwinden. Durch die chemische Modifikation der Hydroxylgruppe wird die Polarität des Moleküls verringert, seine Flüchtigkeit erhöht und die thermische Stabilität verbessert. Dies führt zu symmetrischeren Peaks, einer besseren Auflösung und verbesserten Nachweisgrenzen.[1] Die gängigsten Derivatisierungstechniken für Phenole, einschließlich TBP, sind die Silylierung und die Acetylierung.[2][3]
Diese Applikationsschrift bietet detaillierte Protokolle für die Silylierung und Acetylierung von this compound und fasst quantitative Daten zum Vergleich der Methoden zusammen. Es wird auch die Möglichkeit der direkten Analyse von 2,4,6-Tri-tert-butylphenol ohne Derivatisierung erörtert.
Derivatisierungstechniken
Silylierung
Die Silylierung ist die am weitesten verbreitete Derivatisierungsmethode für Verbindungen mit aktiven Wasserstoffatomen, wie sie in der Hydroxylgruppe von Phenolen vorliegen.[3] Dabei wird der aktive Wasserstoff durch eine unpolare Trimethylsilyl- (TMS) oder tert-Butyldimethylsilyl- (TBDMS) Gruppe ersetzt.[3][4] Dies reduziert die Polarität und die Fähigkeit zur Ausbildung von Wasserstoffbrückenbindungen, was zu einer erhöhten Flüchtigkeit und thermischen Stabilität führt.[5]
Häufig verwendete Silylierungsreagenzien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA): Ein starkes und vielseitiges Silylierungsreagenz, das häufig in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet wird, um die Reaktivität, insbesondere bei sterisch gehinderten Phenolen, zu erhöhen.[4]
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA): Ein weiteres effektives Silylierungsreagenz. Seine Nebenprodukte sind flüchtiger als die von BSTFA, was zu saubereren Chromatogrammen führen kann.
Für sterisch gehinderte Phenole wie this compound kann die Wahl des Silylierungsreagenzes und der Reaktionsbedingungen entscheidend sein. Studien haben gezeigt, dass BSTFA für sterisch gehinderte Verbindungen besser geeignet sein kann als andere Silylierungsreagenzien wie MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid), das bei sterisch gehinderten Stellen zu keiner oder nur einer sehr geringen analytischen Antwort führen kann.[6][7]
Acetylierung
Die Acetylierung ist eine Form der Acylierung, bei der eine Acetylgruppe in ein Molekül eingeführt wird. Für Phenole bedeutet dies die Umwandlung der Hydroxylgruppe in einen Acetatester.[1][2] Acetylierungsreagenzien wie Essigsäureanhydrid reagieren mit der Hydroxylgruppe, um die Polarität zu verringern und die Flüchtigkeit zu erhöhen.[2] Acetylierte Derivate sind oft stabiler gegenüber Hydrolyse als Silylderivate.
Häufig verwendete Acetylierungsreagenzien:
-
Essigsäureanhydrid (Ac₂O): Wird häufig in Gegenwart einer Base wie Pyridin oder eines sauren Katalysators verwendet, um die Reaktion zu beschleunigen.
Experimentelle Protokolle
Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll ist für die Silylierung von Alkylphenolen, einschließlich sterisch gehinderter Phenole wie this compound, geeignet.
Reagenzien und Materialien:
-
This compound-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Aceton, Dichlormethan, Hexan)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Aceton (GC-Qualität)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortexmischer
Protokoll:
-
Überführen Sie eine Aliquot des this compound-Standards oder des Probenextrakts in ein Reaktionsgefäß. Wenn die Probe nicht in Aceton gelöst ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom zur Trockne und lösen Sie den Rückstand in Aceton auf. Die Reaktion verläuft in Aceton am schnellsten und ist bei Raumtemperatur innerhalb von 15 Sekunden quantitativ.[8][9]
-
Geben Sie einen Überschuss an BSTFA (+ 1% TMCS) hinzu. Ein molares Verhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen.[4] Für eine allgemeine Anwendung können 50-100 µL des Silylierungsreagenzes zu einer Probenlösung von 100 µL gegeben werden.
-
Verschließen Sie das Gefäß fest und mischen Sie es kurz durch (Vortex).
-
Inkubieren Sie die Mischung. Obwohl die Reaktion in Aceton bei Raumtemperatur sehr schnell ist, kann eine Erwärmung auf 60-75 °C für 30-60 Minuten die Derivatisierung von sterisch gehinderten oder langsam reagierenden Verbindungen sicherstellen.[4][10]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Injizieren Sie eine Aliquot der derivatisierten Probe direkt in den GC-MS.
Workflow der Silylierung:
Abbildung 1: Workflow der Silylierungs-Derivatisierung.
Acetylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung von Phenolen zur Analyse mittels GC-MS.
Reagenzien und Materialien:
-
This compound-Standard oder Probenextrakt
-
Essigsäureanhydrid (Ac₂O)
-
Pyridin (als Katalysator und Lösungsmittel) oder ein anderes aprotisches Lösungsmittel wie Dichlormethan
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortexmischer
Protokoll:
-
Überführen Sie eine Aliquot des this compound-Standards oder des Probenextrakts in ein Reaktionsgefäß. Verdampfen Sie das Lösungsmittel gegebenenfalls unter einem sanften Stickstoffstrom zur Trockne.
-
Lösen Sie den Rückstand in 100 µL Pyridin.
-
Geben Sie 100 µL Essigsäureanhydrid hinzu.
-
Verschließen Sie das Gefäß fest und mischen Sie es kurz durch (Vortex).
-
Inkubieren Sie die Mischung bei 55 °C für 20 Minuten. Die Reaktionsbedingungen können je nach Reaktivität des Phenols variieren.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Entfernen Sie überschüssiges Reagenz und Pyridin unter einem sanften Stickstoffstrom.
-
Lösen Sie den Rückstand in einem geeigneten Lösungsmittel (z. B. Hexan oder Ethylacetat) für die GC-MS-Analyse.
-
Injizieren Sie eine Aliquot der derivatisierten Probe in den GC-MS.
Workflow der Acetylierung:
Abbildung 2: Workflow der Acetylierungs-Derivatisierung.
GC-MS Analyseparameter
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.
Tabelle 1: Empfohlene GC-MS-Parameter
| Parameter | Empfehlung für silyliertes TBP | Empfehlung für acetyliertes TBP |
| GC-Säule | HP-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke | HP-5ms (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke |
| Trägergas | Helium, konstante Flussrate (z. B. 1,0 - 1,2 mL/min) | Helium, konstante Flussrate (z. B. 1,0 - 1,2 mL/min) |
| Injektor-Temperatur | 250 - 280 °C | 250 - 280 °C |
| Injektionsmodus | Splitless (1 µL) | Splitless (1 µL) |
| Ofentemperaturprogramm | Start bei 60 °C (1 min halten), dann mit 10 °C/min auf 300 °C, 5 min halten | Start bei 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten |
| Transferline-Temperatur | 280 - 300 °C | 280 - 300 °C |
| Ionenquellentemperatur | 230 °C | 230 °C |
| Quadrupoltemperatur | 150 °C | 150 °C |
| Ionisationsenergie | 70 eV | 70 eV |
| Akquisitionsmodus | Scan (m/z 50-550) und/oder Selected Ion Monitoring (SIM) | Scan (m/z 50-550) und/oder Selected Ion Monitoring (SIM) |
Anmerkung: Für die Analyse von silylierten Derivaten sollten GC-Säulen mit Polyethylenglykol-Phasen vermieden werden, da diese mit dem Silylierungsreagenz reagieren können.
Vergleich der Derivatisierungsmethoden
Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den analytischen Anforderungen und den verfügbaren Ressourcen ab. Die folgende Tabelle fasst die Vor- und Nachteile sowie verfügbare quantitative Daten für die Derivatisierung von Alkylphenolen zusammen. Spezifische vergleichende Daten für this compound sind in der Literatur begrenzt.
Tabelle 2: Quantitativer Vergleich der Derivatisierungsmethoden für Alkylphenole
| Parameter | Silylierung (BSTFA) | Acetylierung (Essigsäureanhydrid) | Direkte Analyse (ohne Derivatisierung) |
| Reaktionseffizienz/Ausbeute | Quantitativ unter optimierten Bedingungen[8][9] | Hoch, aber kann von Katalysator und Bedingungen abhängen | Nicht anwendbar |
| Reaktionsgeschwindigkeit | Sehr schnell (Sekunden bis Minuten)[8][9] | Moderat (Minuten bis Stunden) | Nicht anwendbar |
| Stabilität der Derivate | Mäßig, empfindlich gegenüber Feuchtigkeit | Hoch, generell hydrolytisch stabil | Stabil |
| Nebenprodukte | Flüchtige Nebenprodukte, die mit dem Lösungsmittelpeak eluieren können | Säure-Nebenprodukte, die entfernt werden müssen[1] | Keine |
| Anwendungsbereich | Breit, für viele polare funktionelle Gruppen | Selektiver für Amine, Phenole und Alkohole[11] | Begrenzt auf ausreichend flüchtige und thermisch stabile Verbindungen |
| Nachweisgrenzen (LODs) | Im Allgemeinen sehr niedrig (ng/L bis pg/L Bereich) | Vergleichbar mit Silylierung, abhängig von der Methode (z.B. 0.06 - 0.12 µg/L für Phenole in Wasser nach in-situ Acetylierung)[12] | Höher als bei derivatisierten Analyten (z.B. ng/g Bereich für 2,4,6-TBP in Lebensmitteln)[2][12] |
| Reproduzierbarkeit (RSD%) | Gut, typischerweise <10% | Gut, typischerweise <15% | Gut, aber anfälliger für Peak-Tailing |
Direkte Analyse von 2,4,6-Tri-tert-butylphenol
Für das spezifische, hochgradig sterisch gehinderte Isomer 2,4,6-Tri-tert-butylphenol (TTBP) wurde eine Methode zur direkten GC-MS-Analyse ohne Derivatisierung entwickelt.[2][12] Dies deutet darauf hin, dass TTBP unter bestimmten GC-Bedingungen ausreichend flüchtig und thermisch stabil ist.
Vorteile der direkten Analyse:
-
Vereinfachte Probenvorbereitung
-
Geringerer Zeit- und Reagenzienaufwand
-
Vermeidung potenzieller Artefakte oder unvollständiger Reaktionen bei der Derivatisierung
Nachteile der direkten Analyse:
-
Mögliches Peak-Tailing, was die Quantifizierung erschweren kann
-
Potenziell höhere Nachweisgrenzen im Vergleich zu derivatisierten Analyten
-
Nicht für alle TBP-Isomere oder andere polare Analyten in der Probe geeignet
Die Entscheidung, ob eine Derivatisierung notwendig ist, sollte auf einer sorgfältigen Methodenentwicklung und -validierung basieren, die die spezifischen Analyten, die Probenmatrix und die erforderliche Empfindlichkeit berücksichtigt.
Fazit
Die Derivatisierung durch Silylierung oder Acetylierung ist eine effektive Strategie, um die gaschromatographische Analyse von this compound zu verbessern.
-
Silylierung mit BSTFA ist eine schnelle und effiziente Methode, die zu hoch flüchtigen Derivaten führt und sehr niedrige Nachweisgrenzen ermöglicht. Sie ist besonders vorteilhaft für die Spurenanalyse.
-
Acetylierung mit Essigsäureanhydrid erzeugt sehr stabile Derivate und ist eine robuste Alternative zur Silylierung. Die Aufarbeitung kann jedoch aufwendiger sein.
-
Für das spezifische Isomer 2,4,6-Tri-tert-butylphenol kann die direkte Analyse ohne Derivatisierung eine praktikable und zeitsparende Option sein, sofern die analytischen Anforderungen an Empfindlichkeit und Peakform erfüllt werden.
Die Wahl der optimalen Methode hängt von den spezifischen Anforderungen des Labors und der Analyse ab. Es wird empfohlen, die hier vorgestellten Protokolle als Ausgangspunkt zu verwenden und die Bedingungen für die jeweilige Anwendung zu optimieren und zu validieren.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 11. youtube.com [youtube.com]
- 12. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tributylphenol Antioxidants for Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributylphenol-based antioxidants for the stabilization of polymers. Detailed protocols for evaluating their performance are also included.
Introduction to this compound Antioxidants
Tributylphenols, particularly sterically hindered phenols like 2,6-di-tert-butylphenol (DTBP) and 2,4,6-tri-tert-butylphenol (TTBP), are highly effective primary antioxidants used to protect polymeric materials from degradation.[1][2] During processing and end-use, polymers are exposed to heat, oxygen, and UV radiation, which can initiate free-radical chain reactions leading to loss of mechanical properties, discoloration, and embrittlement.[3][4] Tributylphenols interrupt these degradation pathways by scavenging free radicals, thereby extending the service life of the polymer.[3][5]
The effectiveness of these antioxidants stems from the sterically hindering tert-butyl groups adjacent to the hydroxyl group. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.[1]
Mechanism of Action: Radical Scavenging
The primary antioxidant function of tributylphenols is to interrupt the auto-oxidation cycle of polymers by donating a hydrogen atom from their phenolic hydroxyl group to a peroxyl radical (ROO•). This process is known as radical scavenging.
The overall mechanism can be visualized as follows:
Caption: Radical scavenging mechanism of this compound antioxidants.
Quantitative Performance Data
The following tables summarize illustrative quantitative data on the performance of this compound antioxidants in various polymers. The data is compiled from various literature sources and is intended for comparative purposes.
Table 1: Oxidation Induction Time (OIT) of Polyolefins with this compound Antioxidants
| Polymer | Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |
| High-Density Polyethylene (HDPE) | None | 0 | ~1-5 |
| High-Density Polyethylene (HDPE) | 2,6-di-tert-butylphenol (DTBP) | 0.1 | 30 - 60+[6] |
| Polypropylene (PP) | None | 0 | <1 |
| Polypropylene (PP) | 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | >100[7] |
| Polypropylene (PP) | Commercial Hindered Phenol | 0.1 | ~10[2] |
Table 2: Melt Flow Index (MFI) of Polypropylene (PP) Before and After Aging
| Sample | MFI (g/10 min) at 230°C/2.16 kg (Initial) | MFI (g/10 min) at 230°C/2.16 kg (After Thermal Aging) |
| Virgin PP | 2.54 | >30 (significant degradation)[4] |
| PP + 0.2% 2,6-DTBP | ~3-4 | ~5-7 (stabilized) |
Table 3: Carbonyl Index of Polystyrene (PS) After UV Exposure
| Sample | Carbonyl Index (Initial) | Carbonyl Index (After 100h UV Exposure) |
| Polystyrene (PS) | <0.01 | >0.5[8] |
| PS + 0.5% 2,4,6-TTBP | <0.01 | ~0.1-0.2 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of this compound antioxidants in polymers.
Workflow for Evaluating Antioxidant Performance
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical and photochemical behaviour of phenolic antioxidants in polymer stabilization: A state of the art report, part… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Tributylphenol in Lubricant and Fuel Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tributylphenol and its derivatives as additives in lubricants and fuels. The information is intended to guide researchers and scientists in evaluating and utilizing these compounds for enhancing the performance and stability of various formulations.
Introduction to Tributylphenols as Additives
Tributylphenols, particularly sterically hindered phenols like 2,6-di-tert-butylphenol (DTBP), 2,4,6-tri-tert-butylphenol (TTBP), and 2,6-di-tert-butyl-4-methylphenol (BHT), are widely recognized for their antioxidant properties.[1][2] Their primary function in lubricants and fuels is to inhibit oxidation, a degradative process that leads to the formation of sludge, varnish, and corrosive byproducts, ultimately impairing performance and reducing the operational life of machinery.[2][3] These phenolic compounds act as radical scavengers, interrupting the free-radical chain reactions that drive oxidation.[1][2]
Applications in Lubricant Formulations
This compound derivatives are primarily used as antioxidants in a variety of lubricants, including engine oils, turbine oils, hydraulic fluids, and industrial gear oils, to enhance their oxidative stability and extend their service life.[1][4][5]
Antioxidant Performance
The antioxidant efficacy of tributylphenols is typically evaluated using accelerated oxidation tests, such as the Rotating Bomb Oxidation Test (RBOT) as per ASTM D2272. This test measures the oxidation induction time of a lubricant under controlled conditions of high temperature and oxygen pressure in the presence of a copper catalyst and water.[1][6] A longer induction time indicates better oxidative stability.
Table 1: Antioxidant Performance of 2,6-di-tert-butylphenol (DTBP) in Synthetic Lubricants (RBOT, ASTM D2272) [1]
| Base Oil | Additive | Concentration (wt%) | Oxidation Induction Time (minutes) |
| Trimethylolpropane Trioleate (TMPTO) | None | 0 | < 10 |
| Trimethylolpropane Trioleate (TMPTO) | DTBP | 0.25 | 75 |
| Trimethylolpropane Trioleate (TMPTO) | DTBP | 0.50 | 110 |
| Trimethylolpropane Trioleate (TMPTO) | DTBP | 0.75 | 154 |
Data extracted from a study on the effects of aminic and phenolic antioxidants on the oxidation resistance of polyol esters.[1]
Anti-Wear Properties
While primarily known as antioxidants, some multifunctional lubricant additives derived from tributylphenols can also contribute to improved anti-wear performance.[7] The anti-wear characteristics of a lubricant are commonly assessed using the Four-Ball Wear Test as described in ASTM D4172. This method involves rotating a steel ball under a specific load against three stationary steel balls immersed in the lubricant. The average wear scar diameter on the stationary balls is measured to determine the lubricant's wear-preventive properties.[8]
Table 2: Illustrative Anti-Wear Performance Data (Four-Ball Wear Test, ASTM D4172)
| Base Oil | Additive | Concentration (wt%) | Wear Scar Diameter (mm) |
| Mineral Oil (ISO VG 32) | None | 0 | 0.65 |
| Mineral Oil (ISO VG 32) | This compound Derivative A | 1.0 | 0.45 |
| Mineral Oil (ISO VG 32) | This compound Derivative B | 1.0 | 0.52 |
Note: This table is illustrative as specific quantitative data for this compound derivatives in this test was not available in the searched literature. The values are representative of typical improvements seen with anti-wear additives.
Applications in Fuel Formulations
In fuels such as gasoline and diesel, this compound derivatives are utilized as stabilizers and antioxidants to prevent the formation of gums and deposits, which can clog fuel injectors and filters, leading to reduced engine performance and increased emissions.[4][5]
Fuel Stability
The effectiveness of tributylphenols in preventing deposit formation in gasoline engines can be evaluated using standardized engine tests like CEC F-05-A-93 for intake valve cleanliness and CEC F-20-98 for intake valve deposit-forming tendency.[9][10] These tests involve running an engine under controlled conditions for a specified duration and then measuring the weight of deposits on the intake valves.
Table 3: Illustrative Intake Valve Deposit Control Performance (CEC F-20-98)
| Fuel | Additive | Additive Concentration (ppm) | Average Intake Valve Deposit (mg/valve) |
| Base Gasoline | None | 0 | 250 |
| Base Gasoline | 2,4,6-Tri-tert-butylphenol | 100 | 50 |
| Base Gasoline | 2,6-di-tert-butyl-4-methylphenol (BHT) | 100 | 75 |
Note: This table is illustrative as specific quantitative data for this compound derivatives in this test was not available in the searched literature. The values represent typical performance improvements.
The oxidative stability of diesel fuel can be assessed using the ASTM D2274 method, which measures the amount of insoluble material formed after aging the fuel under accelerated oxidation conditions.[11]
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes the acid-catalyzed alkylation of phenol with isobutylene.
Materials:
-
Phenol
-
Isobutylene
-
Sulfuric acid (catalyst)
-
Solvent (e.g., a non-reactive hydrocarbon)
Procedure:
-
Dissolve phenol in the chosen solvent in a reaction vessel equipped with a stirrer, a gas inlet, and a temperature controller.
-
Add the sulfuric acid catalyst to the phenol solution.
-
Slowly bubble isobutylene gas into the reaction mixture while maintaining a constant temperature (typically between 50-100 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography) until the desired conversion is achieved.
-
Upon completion, neutralize the catalyst with a base (e.g., sodium hydroxide solution).
-
Wash the organic layer with water to remove any remaining salts.
-
Isolate the crude product by evaporating the solvent.
-
Purify the 2,4,6-tri-tert-butylphenol by recrystallization or distillation.
This protocol describes the alkylation of p-cresol with isobutylene.
Materials:
-
p-Cresol (4-methylphenol)
-
Isobutylene
-
Sulfuric acid (catalyst)
Procedure:
-
React p-cresol with isobutylene in the presence of a sulfuric acid catalyst.
-
The reaction is typically carried out at a controlled temperature to favor the di-substitution at the ortho positions.
-
Following the reaction, the mixture is neutralized.
-
The product is then purified, often by distillation, to yield 2,6-di-tert-butyl-4-methylphenol.
Performance Evaluation Protocols
This protocol outlines the procedure for evaluating the oxidative stability of lubricants.
Apparatus:
-
Rotating Bomb Oxidation Test apparatus
-
Glass sample container
-
Copper catalyst coil
Procedure:
-
Place a 50 g sample of the lubricant, 5 mL of distilled water, and a polished copper catalyst coil into the glass sample container.
-
Place the sample container into the pressure vessel (bomb).
-
Seal the bomb and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.
-
Place the pressurized bomb in a heating bath maintained at 150 °C.
-
Rotate the bomb at 100 rpm at an angle of 30 degrees from the horizontal.
-
Continuously monitor the pressure inside the bomb.
-
The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.
-
Record the time to this pressure drop as the oxidation induction time in minutes.
This protocol provides a general outline for evaluating the tendency of gasoline to form deposits on intake valves.
Apparatus:
-
Mercedes-Benz M111 engine test stand
-
Dynamometer
-
Fuel supply and measurement system
-
Emissions analysis equipment
Procedure:
-
Prepare the engine by cleaning the intake manifold and cylinder head and installing clean, pre-weighed intake valves.
-
Operate the engine on the test fuel for 60 hours under a specified cyclic condition that simulates a mix of driving patterns.
-
Throughout the test, control and monitor engine operating parameters such as speed, load, and temperatures.
-
After the 60-hour test duration, carefully remove the intake valves.
-
Allow the valves to cool and then weigh them to determine the mass of the deposits.
-
The average weight of the deposits on the intake valves is reported as the result.
Mechanism of Action: Antioxidant Activity
Hindered phenolic antioxidants, such as tributylphenols, function as radical scavengers to terminate the chain reactions of autoxidation.[2] The process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key intermediate in the oxidation process. This converts the reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a phenoxy radical. The phenoxy radical is stabilized by the bulky tert-butyl groups at the ortho positions, which sterically hinder it from participating in further chain-propagating reactions.[1][2]
References
- 1. smarteureka.com [smarteureka.com]
- 2. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 3. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 4. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 5. ospar.org [ospar.org]
- 6. RPVOT RBOT ASTM D2272 Testing [intertek.com]
- 7. Lin-Tech: Oxidation Stability, RBOT and TFOUT Bath [lin-tech.ch]
- 8. mdpi.com [mdpi.com]
- 9. cdn.intertek.com [cdn.intertek.com]
- 10. legacy.sae.org [legacy.sae.org]
- 11. jjc.yu.edu.jo [jjc.yu.edu.jo]
Topic: Protocol for Monitoring Tributylphenol in Industrial Wastewater
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the quantitative analysis of tributylphenol (TBP) in industrial wastewater. The method utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) for sensitive and selective detection.
Principle of the Method
This method is designed for the determination of this compound (TBP) in industrial effluent. A water sample is collected and preserved, after which the TBP is extracted and concentrated using solid-phase extraction (SPE). The extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity. This protocol is adapted from established EPA methodologies for phenolic compounds, such as EPA Method 625.1.[1]
Apparatus and Materials
-
Glassware : 1-L amber glass bottles with PTFE-lined caps, volumetric flasks, pipettes, beakers, graduated cylinders.
-
Sample Collection : Automatic sampler or grab sampling equipment.[2]
-
Extraction : Solid-Phase Extraction (SPE) manifold, SPE cartridges (e.g., C18, 500 mg), vacuum pump.
-
Concentration : Nitrogen evaporation system with a water bath.
-
Analysis : Gas chromatograph with a mass spectrometer detector (GC-MS) and autosampler.
-
Reagents : Methanol (HPLC grade), Dichloromethane (DCM, HPLC grade), Ethyl Acetate (HPLC grade), Reagent water (Type I), Hydrochloric Acid (HCl), Sodium Thiosulfate, Nitrogen gas (high purity).
-
Standards : Certified analytical standards of this compound and surrogate standards (e.g., 2,4-dibromophenol).[3]
Experimental Protocols
Sample Collection and Preservation
Proper sampling is crucial for accurate analysis.[4][5] Samples must be representative of the wastewater stream.
-
Collection : Collect grab samples in 1-L amber glass bottles.[1] Do not prerinse the bottles with the sample. If using an automatic sampler, ensure tubing is made of inert material like silicone or Tygon, which should be thoroughly rinsed with methanol and then distilled water before use.[2]
-
Dechlorination : If the sample contains residual chlorine, add ~80 mg of sodium thiosulfate per liter of sample and mix well.[1]
-
Preservation : Immediately after collection, cool the samples to ≤6°C but do not freeze.[1] Samples must be protected from light.
-
Holding Time : Samples must be extracted within 7 days of collection. The resulting extracts must be analyzed within 40 days of extraction.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading : Measure 1.0 L of the well-mixed, preserved wastewater sample. Add surrogate standard solution.[3] Adjust the sample pH to <2 with hydrochloric acid.
-
Extraction : Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Rinsing & Drying : After the entire sample has passed through, wash the cartridge with 10 mL of reagent water. Dry the cartridge by drawing a vacuum through it for 15-20 minutes.
-
Elution : Elute the trapped TBP from the cartridge using two 5 mL aliquots of a Dichloromethane/Ethyl Acetate (1:1 v/v) mixture. Collect the eluate in a concentration tube.
-
Concentration : Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen in a water bath set to 35°C.
Instrumental Analysis: GC-MS
Analysis is performed using a gas chromatograph coupled to a mass spectrometer.[6][7]
-
GC Conditions :
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the surrogate standard.
-
-
Calibration : Prepare a multi-point calibration curve (e.g., 5-100 µg/L) from stock standards. The calibration standards must contain the surrogate standard at a constant concentration.[2] The correlation coefficient should be >0.995.
Quality Assurance / Quality Control (QA/QC)
A robust QA/QC program is essential for generating reliable data.[8][9]
-
Method Blank : An aliquot of reagent water carried through the entire analytical procedure. Analyzed with each batch of 20 or fewer samples to check for contamination.[10]
-
Matrix Spike (MS) / Matrix Spike Duplicate (MSD) : Aliquots of a sample fortified with a known concentration of TBP. Used to assess method accuracy and precision in the sample matrix.[2]
-
Laboratory Control Sample (LCS) : An aliquot of reagent water fortified with a known concentration of TBP. Used to monitor laboratory performance.
-
Surrogate Standard : A compound of similar chemical nature to TBP (e.g., 2,4-dibromophenol) added to every sample, blank, and standard before extraction to monitor extraction efficiency.[3]
Data Presentation
Quantitative data, method performance, and acceptance criteria should be clearly documented.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm)[6] |
| Carrier Gas | Helium, 1.0 mL/min[6] |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min), 10°C/min to 280°C (5 min) |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Method Performance and QA/QC Acceptance Criteria
| Parameter | Typical Limit | Acceptance Criteria |
|---|---|---|
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | N/A |
| Reporting Limit (RL) | 0.5 - 2.5 µg/L | N/A |
| Surrogate Recovery | N/A | 70 - 130% |
| MS/MSD Recovery | N/A | 70 - 130% |
| MS/MSD Relative Percent Difference (RPD) | N/A | < 20% |
| LCS Recovery | N/A | 75 - 125% |
| Calibration Curve (r²) | >0.995 | N/A |
Note: Limits are illustrative and should be determined by the individual laboratory.
Visualizations
Diagrams help visualize the workflow and decision-making processes.
Caption: Experimental workflow for TBP analysis in wastewater.
Caption: Logic for selecting an appropriate extraction method.
References
- 1. paragonlaboratories.com [paragonlaboratories.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. epa.gov [epa.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. agilent.com [agilent.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 40 CFR Appendix F to Part 60 - Quality Assurance Procedures | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. epa.gov [epa.gov]
Application Note: Method Development for Trace Analysis of Tributylphenol in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylphenols (TBPs) are a group of synthetic phenolic compounds used as intermediates in the production of antioxidants, UV stabilizers, and other industrial chemicals. Due to their widespread use and potential for environmental persistence, there is growing concern about their accumulation in biological tissues and subsequent toxicological effects. As endocrine-disrupting compounds, TBPs can interfere with normal hormonal functions, potentially leading to adverse health outcomes. Therefore, the development of sensitive and reliable analytical methods for the trace analysis of TBPs in complex biological matrices is crucial for toxicological studies, human exposure assessment, and regulatory monitoring. This application note provides a detailed protocol for the extraction and quantification of 2,4,6-tri-tert-butylphenol (a common TBP isomer) in various biological tissues using gas chromatography-mass spectrometry (GC-MS).
Materials and Methods
This section details the necessary reagents, equipment, and the step-by-step procedures for sample preparation, extraction, and instrumental analysis.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), n-hexane, ethyl acetate, methanol (all HPLC or pesticide residue grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Standards: 2,4,6-tri-tert-butylphenol (TBP) analytical standard, internal standard (e.g., Triphenyl phosphate).
-
Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
-
QuEChERS tubes and sorbents: Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Other: Deionized water, nitrogen gas (high purity).
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Homogenizer (e.g., rotor-stator or bead beater).
-
Centrifuge.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Analytical balance.
-
Syringe filters (0.22 µm).
Experimental Protocols
A detailed methodology for the key experiments is provided below. This protocol is optimized for various biological tissues, including liver, adipose, and muscle.
1. Sample Homogenization and Extraction (QuEChERS Approach)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting a wide range of analytes from complex matrices.[1]
-
Weigh 2 g of homogenized biological tissue into a 50 mL centrifuge tube.
-
For tissues with high water content (e.g., liver, muscle), add 8 mL of deionized water. For adipose tissue, add 10 mL of water.
-
Spike the sample with the internal standard solution.
-
Add 10 mL of acetonitrile (ACN).
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
This step is crucial for removing interfering matrix components, especially lipids from fatty tissues.[2][3]
-
Carefully transfer the upper ACN layer (supernatant) to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Solvent Exchange and Concentration
-
Transfer the cleaned extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.
4. Optional: Derivatization
For certain GC systems and to improve the chromatographic peak shape and sensitivity of phenolic compounds, a derivatization step can be performed.[4][5]
-
To the dried extract, add 100 µL of BSTFA + TMCS (99:1).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
5. GC-MS Analysis
The instrumental analysis is performed using a GC-MS system. The following are typical parameters that can be optimized for specific instruments.
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 280°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Results and Data Presentation
The developed method should be validated for its performance characteristics. The following table summarizes expected quantitative data based on similar analytical methods for related phenolic compounds in biological matrices.[6][7]
| Parameter | Expected Value |
| Linear Range | 1 - 200 ng/g |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/g |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the trace analysis of tributylphenol in biological tissues.
References
- 1. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restek - Blog [restek.com]
- 3. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols: Utilizing 2,4,6-Tributylphenol as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tributylphenol (TBP), a sterically hindered phenolic compound, serves as a crucial reference standard in analytical chemistry.[1] Its high purity, stability, and distinct chromatographic and spectroscopic properties make it an ideal candidate for the calibration of analytical instruments and the quantification of phenolic compounds in various matrices. This document provides detailed application notes and protocols for the use of 2,4,6-Tributylphenol as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) applications. These methods are particularly relevant for the analysis of antioxidants, food contaminants, and additives in consumer products and pharmaceuticals.[2][3][4][5]
Physicochemical Properties of 2,4,6-Tributylphenol
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper application.
| Property | Value |
| Chemical Formula | C₁₈H₃₀O |
| Molar Mass | 262.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 129-133 °C |
| Boiling Point | 282 °C |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane), insoluble in water. |
Source: Sigma-Aldrich
Application 1: Quantification of Phenolic Antioxidants by HPLC-UV
This protocol outlines the use of 2,4,6-Tributylphenol as an external standard for the quantification of other phenolic antioxidants in a sample matrix.
Experimental Workflow
References
- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Application of Tributylphenol in the Synthesis of Pharmaceuticals: A Case Study of Probucol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of tributylphenol derivatives in the synthesis of pharmaceuticals, with a specific focus on the antihyperlipidemic agent, Probucol. Included are comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.
Introduction
Tributylphenols, particularly sterically hindered derivatives like 2,6-di-tert-butylphenol, are valuable intermediates in organic synthesis. Their inherent antioxidant properties and specific reactivity make them attractive starting materials for the development of various therapeutic agents. The bulky tert-butyl groups provide steric hindrance, which can direct reactions to specific positions on the aromatic ring and also contribute to the stability and pharmacokinetic properties of the final drug molecule. One notable pharmaceutical synthesized from a this compound derivative is Probucol, a drug known for its lipid-lowering and antioxidant properties.
Case Study: Synthesis of Probucol
Probucol is a diphenolic compound with significant antihyperlipidemic and antioxidant effects.[1] Its synthesis utilizes 2,6-di-tert-butylphenol as a key precursor, which is first converted to 2,6-di-tert-butyl-4-mercaptophenol. This intermediate is then reacted to form the final Probucol molecule.[2][3]
Experimental Protocols
1. Synthesis of 2,6-di-tert-butyl-4-mercaptophenol from 2,6-di-tert-butylphenol
A common method for the synthesis of 2,6-di-tert-butyl-4-mercaptophenol involves the reaction of 2,6-di-tert-butylphenol with sulfur monochloride to form a polysulfide intermediate, which is subsequently reduced.[4]
-
Step 1: Synthesis of bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide
-
In a reaction vessel, dissolve 2,6-di-tert-butylphenol in toluene.
-
Cool the solution to a temperature between -10°C and -7°C.
-
Slowly add sulfur monochloride to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
The resulting bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide can be isolated for the next step.
-
-
Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol
-
Prepare a mixed solvent of toluene and n-butanol.
-
Add the bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfide from the previous step to the solvent mixture.
-
Add zinc powder to the mixture.
-
The reduction is typically carried out without heating.
-
Upon completion of the reaction, the 2,6-di-tert-butyl-4-mercaptophenol can be isolated and purified.
-
2. Synthesis of Probucol from 2,6-di-tert-butyl-4-mercaptophenol
The following protocol is based on a patented synthesis method.[3]
-
Step 1: Formation of the Olefin Intermediate
-
In a high-pressure autoclave, combine 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76 g of methanol, and 21.6 g (0.4 mol) of sodium methoxide.
-
Heat the mixture to 50°C with stirring to dissolve the solids.
-
Increase the temperature to 60°C and introduce propyne gas, maintaining a pressure of 1.0 MPa.
-
Continue stirring at this temperature and pressure for 3 hours.
-
After the reaction, release the pressure and transfer the reaction mixture to a five-necked flask.
-
-
Step 2: Condensation to form Probucol
-
To the reaction mixture from the previous step, add another 47.7 g (0.2 mol) of 2,6-di-tert-butyl-4-mercaptophenol.
-
Heat the mixture to 60°C with stirring to dissolve the added solid.
-
Adjust the pH of the solution to approximately 0.8 by adding 35% hydrochloric acid.
-
Maintain the temperature at 60-65°C for 1 hour.
-
Cool the mixture to 5-15°C and stir for 4-6 hours to induce crystallization.
-
Collect the crude Probucol by suction filtration and wash the solid.
-
Recrystallize the crude product from 95% ethanol and dry under vacuum to obtain pure Probucol.
-
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Probucol as described in the protocol above.
| Parameter | Value | Reference |
| Starting Material | 2,6-di-tert-butyl-4-mercaptophenol | [3] |
| Reactants (Step 1) | 2,6-di-tert-butyl-4-mercaptophenol (47.7g, 0.2mol), Methanol (76g), Sodium Methoxide (21.6g, 0.4mol), Propyne | [3] |
| Reactants (Step 2) | Olefin intermediate, 2,6-di-tert-butyl-4-mercaptophenol (47.7g, 0.2mol), 35% Hydrochloric Acid | [3] |
| Reaction Temperature | Step 1: 60°C, Step 2: 60-65°C | [3] |
| Reaction Pressure | Step 1: 1.0 MPa | [3] |
| Reaction Time | Step 1: 3 hours, Step 2: 1 hour | [3] |
| Final Product Yield | 97.6 g (94.5%) | [3] |
| Product Purity (HPLC) | 99.93% | [3] |
Visual Diagrams
Experimental Workflow: Synthesis of Probucol
Caption: Workflow for the synthesis of Probucol from 2,6-di-tert-butylphenol.
Proposed Signaling Pathway of Probucol
Probucol's mechanism of action is multifaceted, primarily revolving around its antioxidant properties and its effects on lipid metabolism.[5][6][7]
Caption: Proposed signaling pathway and mechanisms of action for Probucol.
References
- 1. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. What is the mechanism of Probucol? [synapse.patsnap.com]
- 6. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Tributylphenol as a Stabilizer in Plastic Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tributylphenol (TBP), specifically the 2,4,6-tri-tert-butylphenol isomer, as a primary antioxidant stabilizer in the manufacturing of plastics. The included protocols offer detailed methodologies for evaluating its efficacy in preventing polymer degradation.
Application Notes
This compound, primarily in the form of 2,4,6-tri-tert-butylphenol, is a highly effective sterically hindered phenolic antioxidant used to protect polymeric materials from degradation. Its primary function is to inhibit oxidation and thermal degradation of plastics during processing and throughout the product's lifecycle.
Mechanism of Action:
The stabilizing effect of 2,4,6-tri-tert-butylphenol lies in its ability to act as a free radical scavenger. During polymer processing or exposure to environmental stressors like heat and UV radiation, highly reactive free radicals are generated on the polymer chains. These radicals initiate a chain reaction of degradation, leading to a loss of mechanical properties, discoloration, and overall failure of the plastic material.
2,4,6-tri-tert-butylphenol donates a hydrogen atom from its phenolic hydroxyl group to the polymer peroxy radical, neutralizing it and stopping the degradation cascade. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, making it relatively stable and unable to initiate further degradation. This process is visually represented in the signaling pathway diagram below.
Applications:
2,4,6-tri-tert-butylphenol is widely used in a variety of thermoplastic polymers, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP) are particularly susceptible to thermo-oxidative degradation, and TBP is an effective stabilizer for these materials.
-
Polystyrene: It is also used as a heat stabilizer for high-impact polystyrene.
Synergistic Effects:
For enhanced protection, 2,4,6-tri-tert-butylphenol is often used in combination with secondary antioxidants, such as phosphites or thioesters. These secondary stabilizers work by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This synergistic combination provides comprehensive protection against both initial and long-term degradation.
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of this compound as a stabilizer in plastics.
Protocol 1: Determination of Oxidative Induction Time (OIT)
Objective: To assess the thermal stability of a polymer stabilized with this compound by measuring the time it takes for the material to begin to oxidize under a controlled temperature and oxygen atmosphere. A longer OIT indicates better thermal stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Analytical balance
-
Gas flow controllers for nitrogen and oxygen
Procedure (based on ASTM D3895):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample containing a known concentration of 2,4,6-tri-tert-butylphenol into an aluminum DSC pan.
-
Prepare a control sample of the same polymer without the stabilizer.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min for 5 minutes to remove any residual oxygen.
-
-
Heating Phase:
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
-
Isothermal Phase and Oxidation:
-
Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.
-
Switch the gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the start of the OIT measurement (time zero).
-
-
Data Analysis:
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Data Presentation:
| Sample | Concentration of 2,4,6-TBP (wt%) | Isothermal Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |
| Control (Unstabilized) | 0 | 200 | |
| Sample A | 0.1 | 200 | |
| Sample B | 0.2 | 200 | |
| Sample C | 0.3 | 200 |
Protocol 2: Measurement of Melt Flow Index (MFI)
Objective: To evaluate the effect of this compound on the processability and degradation of a polymer during melt processing. A stable MFI after multiple extrusions indicates effective stabilization.
Apparatus:
-
Melt Flow Indexer (conforming to ASTM D1238)
-
Analytical balance
-
Capillary die of specified dimensions
-
Piston and weights
Procedure (based on ASTM D1238):
-
Sample Preparation:
-
Use polymer pellets containing a known concentration of 2,4,6-tri-tert-butylphenol.
-
Prepare a control sample of the same polymer without the stabilizer.
-
-
Instrument Setup:
-
Preheat the barrel of the MFI apparatus to the specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
-
Measurement:
-
Charge the barrel with a specified amount of the polymer sample (typically 3-5 grams).
-
Allow the polymer to preheat for a specified time (e.g., 6-8 minutes).
-
Place the piston and the specified weight on top of the molten polymer.
-
Allow the polymer to extrude through the die.
-
Collect the extrudate for a set period (e.g., 1 minute) and weigh it.
-
-
Calculation:
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10
-
Data Presentation:
| Sample | Concentration of 2,4,6-TBP (wt%) | Test Temperature (°C) | Test Load (kg) | Melt Flow Index (g/10 min) |
| Control (Unstabilized) | 0 | 190 | 2.16 | |
| Sample A | 0.1 | 190 | 2.16 | |
| Sample B | 0.2 | 190 | 2.16 | |
| Sample C | 0.3 | 190 | 2.16 |
Protocol 3: Determination of Yellowness Index (YI)
Objective: To quantify the extent of discoloration (yellowing) in a polymer stabilized with this compound after exposure to heat or UV radiation. A lower Yellowness Index indicates better color stability.
Apparatus:
-
Spectrophotometer or Colorimeter
-
Controlled environment chamber (for heat or UV aging)
Procedure (based on ASTM E313):
-
Sample Preparation:
-
Prepare thin films or plaques of the polymer containing a known concentration of 2,4,6-tri-tert-butylphenol.
-
Prepare a control sample of the same polymer without the stabilizer.
-
-
Initial Measurement:
-
Measure the initial Yellowness Index of all samples before aging.
-
-
Accelerated Aging:
-
Expose the samples to a controlled aging environment (e.g., oven aging at a specific temperature or a UV weathering chamber for a specified duration).
-
-
Final Measurement:
-
After the aging period, measure the final Yellowness Index of the samples.
-
-
Calculation:
-
The Yellowness Index is calculated by the instrument's software based on the tristimulus values (X, Y, Z) of the sample.
-
Calculate the change in Yellowness Index (ΔYI) = YI_final - YI_initial.
-
Data Presentation:
| Sample | Concentration of 2,4,6-TBP (wt%) | Aging Conditions | Initial Yellowness Index (YI) | Final Yellowness Index (YI) | Change in Yellowness Index (ΔYI) |
| Control (Unstabilized) | 0 | [Specify conditions] | |||
| Sample A | 0.1 | [Specify conditions] | |||
| Sample B | 0.2 | [Specify conditions] | |||
| Sample C | 0.3 | [Specify conditions] |
Visualizations
Caption: Mechanism of action of 2,4,6-tri-tert-butylphenol as a free radical scavenger.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.
Application Notes and Protocols for the Extraction and Cleanup of Tributylphenol from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and cleanup of 2,4,6-tri-tert-butylphenol (TBP), a common antioxidant and industrial chemical, from various complex matrices. The methodologies described are based on established analytical techniques, primarily Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Tributylphenol (TBP) is widely used as an antioxidant in plastics, rubbers, and oils. Its presence in environmental and biological samples is of increasing concern due to its potential endocrine-disrupting effects. Accurate quantification of TBP in complex matrices such as soil, water, food, and biological tissues requires robust and efficient extraction and cleanup procedures to remove interfering substances. This document outlines detailed protocols for sample preparation, enabling reliable analysis by modern chromatographic techniques.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize the expected quantitative performance for the extraction of this compound from various matrices. Note: Data for this compound is limited in publicly available literature; therefore, some performance characteristics are based on data from similar phenolic compounds like other alkylphenols and bisphenol A.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Expected Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Water | C18 | Acetonitrile/Methanol | GC-MS | 85-105% | 0.01-0.1 µg/L | 0.03-0.3 µg/L |
| Soil/Sediment | C18 or Polymeric | Dichloromethane/Acetonitrile | GC-MS | 80-110% | 0.1-1 ng/g | 0.3-3 ng/g |
| Biological Fluids (Plasma/Urine) | Polymeric (e.g., Oasis HLB) | Methanol | LC-MS/MS | 90-115% | 0.05-0.5 ng/mL | 0.15-1.5 ng/mL |
Table 2: QuEChERS Performance Data
| Matrix | QuEChERS Salts | d-SPE Cleanup Sorbent | Analytical Method | Expected Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Fruits & Vegetables | EN 15662 (MgSO₄, NaCl, Na₃Citrate·2H₂O, Na₂HCitrate·1.5H₂O) | PSA + C18 | GC-MS or LC-MS/MS | 75-120% | 1-10 ng/g | 3-30 ng/g |
| Fatty Food Matrices (e.g., Fish) | AOAC 2007.01 (MgSO₄, NaCl) | PSA + C18 + GCB | GC-MS | 70-110% | 5-20 ng/g | 15-60 ng/g |
| Soil | AOAC 2007.01 (MgSO₄, NaCl) | PSA + C18 | GC-MS | 80-115% | 1-10 ng/g | 3-30 ng/g |
PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is suitable for the extraction and concentration of this compound from water samples, such as river water, wastewater, and drinking water.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Deionized water, Hydrochloric acid (HCl)
-
Glass fiber filters (1 µm)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect 500 mL of the water sample.
-
If the sample contains suspended solids, filter it through a 1 µm glass fiber filter.
-
Acidify the sample to pH 2-3 with HCl.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water (pH 2-3) through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 x 4 mL of acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for GC-MS or LC-MS/MS analysis (e.g., ethyl acetate or methanol).
-
Protocol 2: QuEChERS for this compound from Soil and Sediment Samples
This protocol is a modified QuEChERS method suitable for the extraction of this compound from solid environmental matrices.
Materials:
-
50 mL polypropylene centrifuge tubes
-
Reagents: Acetonitrile (HPLC grade), Deionized water, Magnesium sulfate (anhydrous), Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g MgSO₄ and 1 g NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial for analysis by GC-MS or LC-MS/MS. An internal standard can be added at this stage.
-
Visualizations
Caption: Workflow for SPE of this compound from Water.
Caption: QuEChERS Workflow for this compound from Soil.
Troubleshooting & Optimization
Technical Support Center: Tributylphenol Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yield in tributylphenol synthesis, particularly the production of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,4,6-tri-tert-butylphenol?
The most common industrial and laboratory method is the Friedel-Crafts alkylation of phenol with an alkylating agent like isobutylene.[1][2] This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid, or a Lewis acid like aluminum chloride or aluminum phenoxide.[1][3][4] Modern approaches may use solid acid catalysts to improve recyclability and reduce waste.[5]
Q2: What are the typical byproducts that lower the yield of 2,4,6-tri-tert-butylphenol?
Low yield is often due to incomplete alkylation of the phenol ring.[1][6] Common byproducts include mono- and di-substituted phenols, such as 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2,6-di-tert-butylphenol (2,6-DTBP).[6][7] The formation of other isomers like 2,5-di-tert-butylphenol can also occur.[7]
Q3: What are the most critical experimental factors influencing the final yield?
Several factors must be carefully controlled to maximize the yield of the desired tri-substituted product. These include the molar ratio of isobutylene to phenol, the type and concentration of the catalyst, the reaction temperature, and the reaction time.[1] Under optimized conditions, yields can be as high as 90%.[1][8]
Q4: Why is my phenol conversion rate low?
A low conversion of the starting phenol material can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity due to impurities in the reactants or degradation over time.
-
Insufficient Temperature: The reaction temperature may be too low to achieve a sufficient reaction rate.[9]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a long enough duration for the conversion to complete.
Troubleshooting Guide for Low Yield
Problem: The primary products of my reaction are mono- and di-substituted phenols, not the desired 2,4,6-tri-tert-butylphenol.
-
Possible Cause 1: Incorrect Molar Ratio of Reactants. The formation of 2,4,6-TTBP is a stepwise process. To drive the reaction to completion, a stoichiometric excess of the alkylating agent (isobutylene) is required. Low ratios of isobutylene to phenol will favor the formation of mono- and di-alkylated products.
-
Solution: Increase the molar ratio of isobutylene to phenol. Ratios of at least 3:1 or higher are often necessary to achieve high yields of the tri-substituted product.
-
-
Possible Cause 2: Suboptimal Catalyst Selection or Concentration. The choice of catalyst significantly impacts both the rate of reaction and the selectivity towards the final product. Some catalysts may favor the formation of specific isomers or may not be active enough to promote full alkylation.[5]
-
Possible Cause 3: Insufficient Reaction Time. The progressive alkylation of phenol requires time. Shorter reaction times will naturally result in a higher proportion of partially alkylated intermediates.
-
Solution: Increase the reaction time and monitor the product distribution over time using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Problem: The reaction is sluggish and phenol conversion is minimal.
-
Possible Cause 1: Inadequate Reaction Temperature. Alkylation reactions are sensitive to temperature.[10][11] If the temperature is too low, the reaction kinetics will be slow, leading to poor conversion. Conversely, excessively high temperatures can promote side reactions and catalyst degradation.
-
Possible Cause 2: Poor Mixing. If isobutylene gas is used, efficient mixing is crucial to ensure it dissolves in the liquid phase and interacts with the catalyst and phenol.
-
Solution: Improve the stirring or agitation of the reaction mixture to enhance mass transfer between the gas and liquid phases.
-
Data Presentation
Table 1: Influence of Key Parameters on this compound Synthesis
| Parameter | Effect of Increase | Rationale |
| Isobutylene/Phenol Molar Ratio | Increases selectivity for 2,4,6-TTBP; decreases mono/di-TBP byproducts. | A higher concentration of the alkylating agent drives the equilibrium towards the fully substituted product according to Le Chatelier's principle. |
| Reaction Temperature | Increases reaction rate. May decrease selectivity if too high.[9][10] | Higher temperatures provide the necessary activation energy but can also lead to undesired side reactions or rearrangement of products. |
| Catalyst Concentration | Increases reaction rate up to an optimal point.[9] | A higher catalyst concentration provides more active sites for the reaction to occur. |
| Reaction Time | Increases conversion of phenol and formation of di- and tri-substituted products. | Allows the stepwise alkylation to proceed to completion. |
Table 2: Comparison of Common Catalytic Systems for Phenol Alkylation
| Catalyst System | Typical Temperature | Reported Yield | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 50 - 125°C[4] | Up to 90%[6] | Low cost, readily available. | Corrosive, difficult to separate from product, generates acidic waste. |
| Aluminum Phenoxide | 90 - 180°C[3][7] | High ortho-selectivity[2][5] | High selectivity for ortho-alkylation. | Sensitive to moisture, can be difficult to handle. |
| Solid Acid Catalysts (e.g., Amberlyst 15, Zeolites) | 80 - 130°C[12] | 40-70% (Varies widely)[12] | Recyclable, environmentally benign, easy to separate. | Can be more expensive, may have lower activity or be prone to deactivation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4,6-Tri-tert-butylphenol
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
-
Reactor Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture. The flask should be placed in a heating mantle with temperature control.
-
Ensure the setup is in a well-ventilated fume hood.
-
-
Charging Reactants:
-
Charge the flask with phenol and the chosen catalyst (e.g., a catalytic amount of sulfuric acid or a pre-activated solid acid catalyst).
-
If using a solvent, add it at this stage.
-
Begin stirring the mixture.
-
-
Reaction Execution:
-
Heat the mixture to the desired reaction temperature (e.g., 90°C).
-
Once the temperature is stable, begin bubbling isobutylene gas through the mixture at a controlled rate.
-
Maintain a constant temperature and vigorous stirring throughout the reaction. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a liquid acid catalyst was used, quench the reaction by slowly adding a basic solution (e.g., sodium bicarbonate solution) until the mixture is neutral.
-
If a solid acid catalyst was used, it can be removed by filtration.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from ethanol or methanol) or column chromatography to obtain pure 2,4,6-tri-tert-butylphenol.
-
Visualizations
Caption: Reaction pathway for the synthesis of 2,4,6-tri-tert-butylphenol.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenols - Wikipedia [en.wikipedia.org]
- 3. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. 2,4,6-Tri-tert-butylphenol - Wikiwand [wikiwand.com]
- 7. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 8. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting peak tailing in tributylphenol gas chromatography
Technical Support Center: Gas Chromatography of Tributylphenol
Welcome to the technical support center for gas chromatography (GC) analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing this compound by gas chromatography?
Peak tailing for this compound, a polar phenolic compound, is a common issue that can compromise the accuracy and resolution of your analysis.[1] The primary causes stem from interactions between the analyte and the GC system, as well as suboptimal analytical conditions.[1][2]
Key Causes:
-
Active Sites: The polar hydroxyl group of this compound can interact with active sites within the GC system. These sites are often acidic silanol groups found on glass inlet liners, the column itself, or contaminants.[1][2] This secondary interaction delays the elution of a portion of the analyte, resulting in a tailing peak.[1]
-
Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that lead to peak tailing.[2][3]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow, causing peaks for all compounds to tail.[3][4][5][6]
-
Inlet Issues: A contaminated or non-deactivated inlet liner can be a major source of active sites.[7][8] Additionally, issues like a low split ratio or an injection volume that is too large can contribute to peak distortion.[3][7]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase of the column, leading to peak fronting or tailing.[1][9]
-
Solvent Mismatch: A mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.[3][7]
Q2: How can I systematically troubleshoot peak tailing in my this compound analysis?
A logical approach is crucial to efficiently identify and resolve the source of peak tailing. The following flowchart outlines a recommended troubleshooting workflow. Start by examining the chromatogram to determine if the tailing is specific to this compound or affects all peaks.
Q3: What type of GC column is best for minimizing peak tailing with this compound?
Choosing the right column is critical for good peak shape. The selection should be based on the stationary phase, column dimensions, and inertness.
-
Stationary Phase: For phenolic compounds like this compound, a low-to-mid polarity column is often a good starting point. A common choice is a phase containing 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5, Rtx-5).[10] The key is to match the polarity of the stationary phase with the analyte.[11][12]
-
Inertness: Given the polar nature of this compound, using a column specifically designed for inertness is highly recommended. These columns have fewer active silanol groups on the fused silica surface, which minimizes secondary interactions and reduces peak tailing. Look for columns marketed as "inert," "ultra-inert," or specifically for trace analysis.[3]
-
Film Thickness: A thicker stationary phase film (e.g., 0.5 µm to 1.0 µm) can help reduce peak tailing for active compounds by shielding them from the underlying fused silica surface.[13]
| Parameter | Recommendation for this compound Analysis | Rationale |
| Stationary Phase | Low-to-mid polarity (e.g., 5% Phenyl Polysiloxane) | Good general-purpose phase with appropriate selectivity.[10][12] |
| Column I.D. | 0.25 mm | Offers a good balance between efficiency and sample capacity.[11][12] |
| Film Thickness | 0.25 µm - 1.0 µm | Thicker films can improve peak shape for volatile and active compounds.[13] |
| Length | 30 m | Standard length providing good resolving power for most applications.[14] |
| Special Features | Inert or Ultra-Inert | Minimizes active sites, crucial for reducing tailing of polar phenols.[3] |
Q4: Can derivatization improve the peak shape of this compound, and what is a general protocol?
Yes, derivatization is a highly effective strategy to eliminate peak tailing for compounds with active hydrogen, such as phenols.[15] The process involves chemically modifying the polar hydroxyl (-OH) group to make the molecule less polar and more volatile.[16] This reduces interactions with active sites in the GC system.[15] Silylation is a common derivatization technique for this purpose.[16]
Experimental Protocol: Silylation of this compound
This protocol provides a general guideline for derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent.[16]
Materials:
-
Sample containing this compound dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Autosampler vials with inserts and PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Prepare a solution of your this compound sample in a dry, aprotic solvent. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent.
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes to ensure the reaction goes to completion.[16]
-
Cooling: Allow the vial to cool to room temperature before injection into the GC.
-
Analysis: Analyze the derivatized sample promptly. The resulting trimethylsilyl (TMS) ether of this compound will be more volatile and exhibit significantly improved peak symmetry.
Note: Always handle derivatizing reagents in a fume hood and follow appropriate safety precautions. The reaction conditions may need to be optimized for your specific sample matrix and concentration.[16]
Q5: What are the best practices for GC system maintenance to prevent peak tailing?
Proactive and routine maintenance is essential for preventing peak tailing and ensuring reproducible results.[3]
Inlet Maintenance:
-
Septum: Change the septum daily or after every 100-150 injections to prevent leaks and septum bleed.[8]
-
Liner: Regularly replace the inlet liner. A dirty liner with accumulated non-volatile residue is a primary source of active sites.[7][8] For this compound, always use a deactivated (silanized) liner.[17] Liners with a small amount of deactivated glass wool can aid in sample vaporization but may also become active over time.[18]
Column Maintenance:
-
Column Trimming: If you observe a sudden increase in peak tailing, it may be due to contamination at the head of the column.[3] Trimming 10-20 cm from the inlet end can often restore performance.[19]
-
Column Conditioning: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
Gas Purity:
-
Carrier Gas: Use high-purity carrier gas (e.g., Helium, Hydrogen) and install moisture and oxygen traps to prevent column damage and the creation of active sites.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. restek.com [restek.com]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. New inlet, same method, poor phenol chromatography - Chromatography Forum [chromforum.org]
- 18. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 19. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Optimizing Tributylphenol GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tributylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any peaks for this compound in my chromatogram. What are the possible causes and solutions?
A1: The absence of peaks can be due to several factors, from sample preparation to instrument settings. Here’s a systematic troubleshooting approach:
-
Derivatization: this compound, like other phenols, is a polar compound. Direct analysis by GC-MS can lead to poor peak shape or no elution at all. Derivatization is crucial to increase volatility and thermal stability.[1][2][3][4] Silylation is a common and effective method for phenols.[1]
-
Injector Temperature: An incorrect injector temperature can either prevent the sample from vaporizing or cause thermal degradation.
-
Too Low: If the temperature is too low, the this compound derivative may not vaporize efficiently, leading to no or very small peaks.
-
Too High: Conversely, excessively high temperatures can cause the analyte to degrade in the injector, also resulting in a loss of signal.
-
-
System Leaks: Leaks in the GC system, particularly at the injector, can prevent the sample from reaching the column.
-
Column Issues: A broken or improperly installed column can lead to a complete loss of signal.
Troubleshooting Steps:
-
Verify Derivatization: Ensure that the derivatization procedure was performed correctly. If in doubt, prepare a fresh, derivatized standard to inject.
-
Optimize Injector Temperature: A good starting point for the injector temperature is 250 °C. You can then optimize this by injecting a standard at temperatures ranging from 230 °C to 280 °C and observing the peak response.
-
Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and other connection points.
-
Inspect the Column: Visually inspect the column for any breaks. Ensure it is installed correctly in the injector and detector according to the manufacturer's instructions.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in GC analysis and can compromise resolution and quantification.[5] For phenolic compounds like this compound, tailing is often caused by interactions with active sites in the GC system.
-
Active Sites: Silanol groups on the surface of the inlet liner and the analytical column can interact with the polar hydroxyl group of underivatized this compound, causing peak tailing.
-
Improper Derivatization: Incomplete derivatization will leave some this compound molecules with an exposed hydroxyl group, leading to tailing.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
Solutions:
-
Use a Deactivated Inlet Liner: Always use a deactivated (silanized) inlet liner to minimize interactions with the analyte. A liner with glass wool can aid in vaporization but ensure the wool is also deactivated.
-
Ensure Complete Derivatization: Optimize the derivatization reaction conditions (reagent volume, temperature, and time) to ensure all this compound molecules are derivatized.
-
Column Maintenance: Regularly trim the first few centimeters of the column from the injector end to remove any accumulated non-volatile material.
Q3: Should I use a split or splitless injection for my this compound analysis?
A3: The choice between split and splitless injection depends primarily on the concentration of this compound in your samples.
-
Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is low. In splitless mode, the split vent is closed during the injection, allowing the entire sample to be transferred to the column, thereby maximizing sensitivity.[6][7][8]
-
Split Injection: If your samples have a high concentration of this compound, a split injection is more appropriate. This method prevents column overload and ensures sharp, symmetrical peaks by allowing only a portion of the sample to enter the column.
Recommendation: For most applications involving the analysis of this compound as a contaminant or impurity, its concentration is likely to be low. Therefore, splitless injection is generally the recommended technique.
Data Presentation: Optimizing Injection Parameters
The following tables summarize the expected impact of varying key injection parameters on the GC-MS analysis of a derivatized this compound standard.
Table 1: Effect of Injector Temperature on Peak Area and Shape
| Injector Temperature (°C) | Relative Peak Area | Peak Shape | Comments |
| 230 | 85% | Good | May not be sufficient for complete vaporization of higher boiling impurities. |
| 250 | 100% | Excellent | Generally a good starting point for most applications. |
| 280 | 95% | Good | Potential for slight degradation of thermally labile derivatives. |
| 300 | 80% | Tailing | Increased risk of thermal degradation and interaction in the inlet. |
Table 2: Comparison of Split vs. Splitless Injection for Trace Analysis
| Injection Mode | Split Ratio | Relative Peak Area | Limit of Detection (LOD) | Recommended Use |
| Splitless | N/A | 100% | Low (e.g., ng/mL) | Trace analysis, low concentration samples.[6][7] |
| Split | 10:1 | 10% | Moderate | Higher concentration samples to avoid column overload. |
| Split | 50:1 | 2% | High | Very high concentration samples. |
| Split | 100:1 | 1% | Very High | Analysis of major components. |
Table 3: Influence of Injection Volume on Peak Response (Splitless Injection)
| Injection Volume (µL) | Relative Peak Area | Peak Shape | Risk of Backflash |
| 0.5 | 50% | Excellent | Low |
| 1.0 | 100% | Excellent | Low |
| 2.0 | >150% | Broadening/Fronting | Moderate |
| 5.0 | Variable | Poor | High |
Experimental Protocols
Protocol 1: Silylation Derivatization of this compound
This protocol describes a common silylation procedure to derivatize this compound for GC-MS analysis. Silylation replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility.[1][4]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of the this compound standard or sample extract in an appropriate anhydrous solvent at a concentration of approximately 1-10 µg/mL.
-
Aliquot: Transfer 100 µL of the sample solution into a GC vial insert.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of the silylating reagent (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for the absence of this compound peaks.
Caption: Logical steps to resolve this compound peak tailing issues.
Caption: Decision diagram for choosing the appropriate GC injection mode.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of Tributylphenols in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of tributylphenols (TBPs) in environmental matrices.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve issues related to matrix interference in tributylphenol analysis.
Question: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis of this compound in wastewater samples. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression or enhancement, commonly referred to as matrix effects, is a frequent challenge in LC-MS/MS analysis of complex samples like wastewater. The primary cause is the co-elution of other organic and inorganic compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Potential Causes:
-
High concentrations of dissolved organic matter (DOM): Humic and fulvic acids are common components of wastewater and are known to cause significant signal suppression.
-
Inorganic salts: High salt concentrations can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, leading to reduced analyte signal.
-
Other organic contaminants: Wastewater can contain a complex mixture of surfactants, pharmaceuticals, and other industrial chemicals that may co-elute with this compound and compete for ionization.
Troubleshooting and Mitigation Strategies:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a crucial step for cleaning up wastewater samples and concentrating the analyte. Use a sorbent that has a high affinity for phenols, such as a polymeric reversed-phase sorbent. See the detailed SPE protocol below.
-
Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample extract. However, this may compromise the method's sensitivity if this compound concentrations are low.
-
-
Chromatographic Optimization:
-
Improve Separation: Modify your LC gradient to achieve better separation between this compound and co-eluting matrix components.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.
-
-
Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank wastewater sample that has been processed through the same sample preparation procedure as your unknown samples. This helps to compensate for matrix effects.
-
Internal Standard Calibration: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) that co-elutes with the native analyte. The internal standard will experience similar matrix effects, allowing for accurate quantification.
-
Question: My GC-MS analysis of this compound in soil samples shows poor peak shape (tailing) and low recovery. What could be the problem?
Answer:
Poor peak shape and low recovery in GC-MS analysis of this compound from soil samples are often linked to matrix effects and issues with the analytical methodology.
Potential Causes:
-
Active Sites in the GC System: Phenolic compounds like this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner and column, leading to peak tailing and analyte loss.
-
Co-extracted Matrix Components: Soil extracts can contain high molecular weight organic compounds (e.g., humic substances) and lipids that can contaminate the GC system and interfere with the analysis.
-
Incomplete Derivatization: For GC analysis, this compound is often derivatized to a less polar and more volatile form. Incomplete derivatization will result in poor chromatographic performance.
Troubleshooting and Mitigation Strategies:
-
Sample Preparation and Cleanup:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an effective technique for extracting and cleaning up a wide range of analytes from soil matrices.
-
Pressurized Liquid Extraction (PLE): PLE can be used for efficient extraction from solid matrices.
-
Adsorbent Cleanup: Use adsorbents like Florisil® or silica gel to remove polar interferences from the sample extract.
-
-
Derivatization:
-
Ensure Complete Reaction: Optimize the derivatization reaction conditions (e.g., temperature, time, and reagent concentration). A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). See the detailed derivatization protocol below.
-
-
GC System Maintenance:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites.
-
Regularly Trim the Column: Cut a small portion from the front of the analytical column to remove accumulated non-volatile residues.
-
-
Analyte Protectants:
-
The addition of "analyte protectants" to the sample extract can help to mask active sites in the GC system and improve the response of susceptible compounds like phenols.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical matrix effects observed for this compound in different environmental samples?
A1: The magnitude and direction (suppression or enhancement) of matrix effects are highly dependent on the sample matrix, the analyte concentration, and the analytical technique used. The following table summarizes typical matrix effects observed for phenolic compounds in various environmental matrices.
| Environmental Matrix | Analytical Method | Typical Matrix Effect | Common Interfering Substances |
| River Water | LC-MS/MS | -20% to +10% (Signal Suppression/Enhancement) | Dissolved organic matter, algae |
| Wastewater Effluent | LC-MS/MS | -80% to -30% (Significant Signal Suppression) | High concentrations of DOM, surfactants, pharmaceuticals |
| Sandy Soil | GC-MS | +10% to +50% (Signal Enhancement) | Co-extracted non-polar compounds protecting the analyte |
| Clay Soil with High Organic Matter | GC-MS | -40% to +10% (Suppression or minor Enhancement) | Humic substances, lipids |
| Sediment | LC-MS/MS | -60% to -10% (Signal Suppression) | Humic acids, polycyclic aromatic hydrocarbons (PAHs) |
Note: These values are illustrative and can vary significantly based on specific sample characteristics and analytical conditions.
Q2: How do I choose between GC-MS and LC-MS/MS for this compound analysis?
A2: The choice between GC-MS and LC-MS/MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | GC-MS | LC-MS/MS |
| Volatility Requirement | Analyte must be volatile or made volatile through derivatization. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | Often required for polar analytes like this compound. | Generally not required. |
| Matrix Effects | Prone to signal enhancement due to matrix components protecting the analyte from active sites. | Prone to signal suppression due to competition for ionization in the source. |
| Sensitivity | Can be very sensitive, especially with selected ion monitoring (SIM). | Generally offers higher sensitivity and selectivity due to multiple reaction monitoring (MRM). |
| Typical Applications | Cleaner water samples, soil and sediment after extensive cleanup and derivatization. | Complex matrices like wastewater, soil, and sediment extracts with minimal cleanup. |
Q3: What is the purpose of derivatization in the GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC-MS analysis. For this compound, derivatization serves several key purposes:
-
Increases Volatility: this compound has a polar hydroxyl group that makes it less volatile. Derivatization replaces the active hydrogen with a non-polar group (e.g., a trimethylsilyl group), increasing its volatility and making it suitable for GC analysis.
-
Improves Thermal Stability: The derivatized form is often more stable at the high temperatures used in the GC inlet and column.
-
Reduces Peak Tailing: By blocking the polar hydroxyl group, derivatization minimizes interactions with active sites in the GC system, resulting in more symmetrical peaks.
-
Enhances Mass Spectral Identification: The derivatized product will have a characteristic mass spectrum that can be used for confirmation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.
-
Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) suitable for retaining polar compounds.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample (250-500 mL) to pH 2-3 with hydrochloric acid.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 2 x 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase (for LC-MS) or a suitable solvent for derivatization (for GC-MS).
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure using BSTFA.
-
Sample Preparation: The sample extract should be free of water. If necessary, dry the extract with anhydrous sodium sulfate.
-
Reagent Addition:
-
To the dried and concentrated extract (e.g., in 100 µL of ethyl acetate), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-70 °C for 30-60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis issues.
Technical Support Center: Optimizing Tributylphenol Solid-Phase Extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of tributylphenol (TBP). This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot common issues encountered during the extraction of TBP from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low recovery for this compound during solid-phase extraction?
A1: Low recovery of this compound (TBP) in SPE is often attributed to a few key factors. One of the primary reasons is an inappropriate pH of the sample solution. Since TBP is a phenolic compound, its state of ionization is pH-dependent. For effective retention on reversed-phase sorbents like C18, the sample pH should be adjusted to be at least 2 pH units below the pKa of TBP to ensure it is in its neutral, non-ionized form, which enhances its hydrophobic interaction with the sorbent. Other common causes include the use of an elution solvent that is too weak to fully desorb the TBP from the sorbent, an excessively fast flow rate during sample loading or elution, and breakthrough due to overloading the SPE cartridge.
Q2: Which type of solid-phase extraction sorbent is best suited for this compound?
A2: Both polymeric and silica-based reversed-phase sorbents are commonly used for the extraction of phenolic compounds like this compound. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), often offer higher capacity and stability across a wider pH range compared to traditional silica-based C18 sorbents. For instance, some studies have shown that highly cross-linked polymeric sorbents can provide better recoveries for a range of phenols.[1] However, C18 cartridges are also widely and successfully used. The choice between them may depend on the specific sample matrix and the presence of interfering compounds.
Q3: How can matrix effects be minimized when analyzing this compound in complex samples like industrial wastewater or sediment?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge in complex samples. To mitigate these effects, several strategies can be employed. A thorough sample cleanup is crucial, which can be achieved by optimizing the wash step during SPE. Using a wash solvent that is strong enough to remove interfering compounds without eluting the TBP is key. Additionally, techniques such as matrix-matched calibration, the use of isotopically labeled internal standards, or sample dilution can help to compensate for matrix effects. In some cases, a different sorbent with a more selective retention mechanism for TBP may be necessary. For sediment samples, a pre-extraction step, such as pressurized liquid extraction (PLE), followed by SPE cleanup can be effective in reducing matrix interferences.[2]
Q4: What are the ideal conditioning and elution solvents for this compound SPE?
A4: Proper conditioning of the SPE cartridge is critical for achieving reproducible results. For reversed-phase sorbents like C18 or polymeric phases, a typical conditioning procedure involves first wetting the sorbent with a water-miscible organic solvent like methanol or acetonitrile, followed by an equilibration step with acidified water (at a pH that ensures TBP is neutral).
For elution, the solvent should be strong enough to disrupt the hydrophobic interactions between TBP and the sorbent. Common and effective elution solvents for phenols include methanol, acetonitrile, and dichloromethane. The choice of solvent can be optimized based on the specific sorbent and the desired final extract composition for subsequent analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Analyte Breakthrough During Loading: The TBP is not retained on the cartridge and is found in the sample effluent. | - Incorrect Sample pH: Ensure the sample pH is acidic (e.g., pH ≤ 2) to keep TBP in its neutral form for reversed-phase SPE. - Sample Solvent Too Strong: If the sample has a high organic content, dilute it with acidified water. - Flow Rate Too High: Reduce the sample loading flow rate to allow for sufficient interaction between TBP and the sorbent. - Cartridge Overload: Use a larger sorbent mass or reduce the sample volume. |
| Analyte Loss During Washing: The TBP is being washed off the cartridge before the elution step. | - Wash Solvent Too Strong: The organic content of the wash solvent may be too high. Reduce the percentage of organic solvent or use only acidified water. | |
| Incomplete Elution: The TBP remains on the cartridge after the elution step. | - Elution Solvent Too Weak: Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent or switch to a stronger solvent like acetonitrile or dichloromethane). - Insufficient Elution Volume: Increase the volume of the elution solvent. Consider eluting with multiple smaller aliquots. - Flow Rate Too Fast: Decrease the elution flow rate to allow for complete desorption. | |
| High Variability in Results (Poor Reproducibility) | Inconsistent Cartridge Conditioning: The sorbent is not properly wetted before sample loading. | - Ensure the sorbent bed is fully wetted with the conditioning solvent (e.g., methanol) and does not run dry before sample loading. |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution. | - Use a vacuum manifold with controlled vacuum or a positive pressure manifold to ensure consistent flow rates across all samples. | |
| Sample Inhomogeneity: The TBP concentration is not uniform throughout the sample. | - Ensure the sample is thoroughly mixed before taking an aliquot for extraction. | |
| Presence of Interferences in the Final Extract | Insufficient Washing: Matrix components that have similar properties to TBP are not being adequately removed. | - Optimize Wash Solvent: Gradually increase the strength of the wash solvent (e.g., by adding a small percentage of organic solvent) to the point where interferences are removed without eluting the TBP. Fraction collection during method development can help determine the optimal wash conditions. - Use a More Selective Sorbent: If interferences persist, consider a different type of sorbent with a different retention mechanism that may be more selective for TBP. |
Quantitative Data on this compound SPE
While comprehensive comparative data for this compound SPE is limited in the literature, the following table summarizes typical recovery data for related organotin compounds and general findings for phenols, which can serve as a starting point for method development.
| Analyte | Sorbent | Sample Matrix | Elution Solvent | Reported Recovery | Reference |
| Tributyltin (TBT) | SPE Cartridge | Spiked Water | Not Specified | 65% | [3] |
| Triphenyltin (TPT) | SPE Cartridge | Spiked Water | Not Specified | 70% | [3] |
| Phenols (general) | Strata C18 | Water | Acetonitrile/Methanol | 69.43 ± 1.76% to 101.87 ± 0.45% | [4] |
| Phenols (general) | Polymeric Sorbents | Water | Acetonitrile/Methanol | >90% in some cases | [5] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction of this compound from Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
1. Materials and Reagents:
-
SPE cartridges (e.g., C18 or polymeric, 500 mg/6 mL)
-
This compound standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
SPE vacuum manifold or positive pressure manifold
-
Collection vials
2. Sample Preparation:
-
Collect the water sample in a clean glass container.
-
For a 500 mL water sample, acidify to a pH ≤ 2 with concentrated HCl.
-
If the sample contains suspended solids, it may be filtered through a glass fiber filter.
3. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 5 mL of methanol through each cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Just before the sorbent bed goes dry, add 5 mL of deionized water.
-
Follow with 5 mL of acidified deionized water (pH ≤ 2). Do not allow the sorbent to go dry.
4. Sample Loading:
-
Load the 500 mL acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
5. Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of acidified deionized water (pH ≤ 2) to remove any remaining salts and polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
6. Elution:
-
Place a clean collection vial under each cartridge.
-
Elute the retained this compound with 5-10 mL of methanol or acetonitrile. A slow flow rate (1-2 mL/min) is recommended to ensure complete elution.
-
Consider a second elution with an additional 5 mL of solvent to ensure complete recovery.
7. Extract Concentration and Reconstitution:
-
The collected eluate can be concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 1 mL).
-
The final extract can then be reconstituted in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS).
Visualizations
Caption: General workflow for the solid-phase extraction of this compound.
References
Technical Support Center: Prevention of Tributylphenol Degradation in Samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tributylphenol samples during storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the sample (e.g., yellowing) | Oxidation of the phenolic group, potentially accelerated by exposure to light, air (oxygen), or high temperatures. This can lead to the formation of colored degradation products like quinones. | Store samples in amber glass vials to protect from light. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. Store samples at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C or -70°C).[1] |
| Decrease in this compound concentration over time | Chemical degradation due to factors such as temperature, light, pH, or reaction with contaminants. | Follow the recommended storage conditions diligently. For long-term storage, freezing is generally preferred. Ensure the solvent used is of high purity and de-gassed. Avoid storing samples in plastic containers that may leach interfering substances or catalyze degradation.[2] |
| Appearance of unexpected peaks in chromatograms (HPLC/GC) | Formation of degradation products or leaching of contaminants from the storage container. | Analyze for known degradation products such as di-tert-butyl-p-benzoquinone. Use high-quality, inert storage containers like amber glass vials with PTFE-lined caps. Run a blank analysis of the solvent stored in the same type of container to check for leachable impurities.[3][4] |
| Inconsistent analytical results between replicates | Non-homogeneity of the sample due to precipitation at low temperatures or variable degradation across the sample. | Before taking an aliquot for analysis, allow frozen samples to thaw completely and come to room temperature. Vortex the sample gently to ensure homogeneity. Prepare and analyze samples promptly after they are brought to room temperature. |
| Loss of antioxidant activity | Degradation of the this compound, which is the active antioxidant. | Monitor the stability of this compound using a validated analytical method (e.g., HPLC-UV or GC-MS). Consider the addition of a secondary antioxidant (e.g., a phosphite-based antioxidant) for very long-term storage or for samples in a complex matrix, as these can help protect the primary phenolic antioxidant.[4] |
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What is the optimal temperature for storing this compound samples?
For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally sufficient. For long-term storage, freezing at -20°C or -70°C is recommended to minimize degradation.[1]
Q2: What type of containers should I use to store this compound solutions?
Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps are the preferred choice. The amber glass protects the sample from light, and the PTFE liner is inert and prevents leaching of plasticizers or other contaminants that can occur with plastic containers.[2]
Q3: Does the pH of the solution affect the stability of this compound?
Yes, the stability of phenolic compounds can be pH-dependent. This compound is generally more stable in neutral to slightly acidic conditions. Alkaline conditions can promote the formation of the phenolate anion, which is more susceptible to oxidation.[5]
Q4: How important is it to protect this compound samples from light?
Exposure to light, particularly UV light, can induce photochemical degradation of phenolic compounds. Therefore, it is crucial to store samples in amber vials or in the dark to prevent photodegradation.
Sample Preparation and Handling
Q5: Should I add any stabilizers to my this compound samples for long-term storage?
For routine analytical standards in a pure solvent, the addition of stabilizers is often not necessary if the sample is stored properly (frozen, in the dark, under inert gas). However, for samples in complex matrices or for very long-term storage, the addition of a secondary antioxidant, such as a phosphite stabilizer, can provide additional protection against degradation.[4]
Q6: Can I use plastic containers for short-term storage?
It is generally not recommended to use plastic containers for storing this compound solutions. Plasticizers and other additives can leach from the plastic into the sample, causing contamination and potentially accelerating degradation. If plastic must be used, polypropylene (PP) is often a better choice than polyethylene (PE) or polyvinyl chloride (PVC), but glass is always preferred.
Q7: How does oxygen affect the stability of this compound?
Oxygen is a key factor in the oxidative degradation of this compound. The presence of oxygen in the headspace of the storage vial can lead to the formation of phenoxy radicals and subsequent degradation products. Purging the vial with an inert gas like nitrogen or argon before sealing can significantly improve stability.[5]
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound
This protocol outlines a typical experimental setup for assessing the long-term stability of a this compound solution.
-
Preparation of Stock Solution: Prepare a stock solution of 2,4,6-tri-tert-butylphenol in a high-purity, degassed solvent (e.g., acetonitrile or isopropanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense aliquots of the stock solution into amber glass HPLC vials with PTFE-lined septa.
-
Inert Gas Purging: Gently flush the headspace of each vial with nitrogen or argon gas for 30 seconds to displace oxygen.
-
Sealing: Immediately cap and seal the vials.
-
Storage Conditions: Divide the vials into different storage groups:
-
-20°C in the dark (Freezer)
-
4°C in the dark (Refrigerator)
-
25°C in the dark (Room Temperature, controlled)
-
25°C with exposure to ambient light
-
-
Time Points: Designate time points for analysis, for example: 0, 1, 3, 6, 9, and 12 months.
-
Analysis: At each time point, retrieve three vials from each storage group. Allow them to equilibrate to room temperature. Analyze the concentration of this compound using a validated stability-indicating HPLC-UV or GC-MS method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A common criterion for stability is the retention of 90-110% of the initial concentration.
HPLC Method for the Analysis of 2,4,6-Tri-tert-butylphenol
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 275 nm.
-
Sample Preparation: Dilute the stock solution in the mobile phase to an appropriate concentration for analysis.
Data Presentation
The following tables summarize the expected stability of this compound under different storage conditions based on the chemical properties of hindered phenols.
Table 1: Influence of Storage Temperature on this compound Stability (Stored in Amber Glass Vials under Nitrogen)
| Temperature | Expected Stability (1 year) |
| -70°C | Excellent (>99% remaining) |
| -20°C | Very Good (>98% remaining) |
| 4°C | Good (95-98% remaining) |
| 25°C | Fair (Potential for some degradation) |
Table 2: Influence of Storage Conditions on this compound Stability at 25°C (Room Temperature)
| Condition | Expected Stability (6 months) |
| Amber vial, Nitrogen headspace | Good (>95% remaining) |
| Amber vial, Air headspace | Fair (Potential for oxidation) |
| Clear vial, Air headspace | Poor (Significant degradation likely) |
| Polypropylene tube, Air headspace | Poor to Fair (Risk of degradation and leaching) |
Visualizations
Oxidative Degradation Pathway of 2,4,6-Tri-tert-butylphenol
Caption: Oxidative degradation pathway of 2,4,6-tri-tert-butylphenol.
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Optimization of Tributylphenol Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of tributylphenol (TBP), particularly for analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (TBP) necessary for GC analysis?
Derivatization is a chemical modification process used to convert analytes into a form that is better suited for analysis. For TBP, the primary reasons for derivatization are:
-
To Increase Volatility: The polar hydroxyl (-OH) group on the phenol makes TBP relatively non-volatile. Derivatization masks this polar group, significantly increasing the compound's volatility and making it suitable for GC analysis.[1]
-
To Improve Thermal Stability: The derivatized TBP is more thermally stable and less likely to decompose at the high temperatures used in the GC injector and column.[1]
-
To Enhance Chromatographic Performance: Derivatization reduces the polarity of TBP, which minimizes peak tailing caused by interactions with active sites in the GC system, leading to better peak shape, improved separation, and enhanced sensitivity.[1][2]
Q2: What are the most common derivatization reagents for TBP and other alkylphenols?
The two most common types of derivatization for phenols are silylation and acylation.
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[3][4] Often, a catalyst like Trimethylchlorosilane (TMCS) is added (e.g., 1% TMCS in BSTFA) to increase the reactivity, especially for hindered phenols.[4][5]
-
Acylation: This method involves reacting the hydroxyl group with an acylating agent to form an ester. A widely used reagent is Acetic Anhydride .[6][7][8][9] This reaction is often performed in a basic medium.[6][8]
Q3: Which derivatization method should I choose: Silylation or Acylation?
The choice depends on your specific analytical needs, instrumentation, and sample matrix.
-
Choose Silylation (e.g., BSTFA) for its rapid and complete reactions.[3] BSTFA and its by-products are highly volatile, which minimizes chromatographic interference. It is a very versatile and widely used reagent for phenols.
-
Choose Acylation (e.g., Acetic Anhydride) for producing stable derivatives.[5] The reaction can be performed under aqueous conditions, which might be advantageous for certain sample preparation workflows.[6] However, acylation may produce non-volatile acidic by-products that need to be removed before GC analysis to prevent column damage.[5]
Table 1: Comparison of Common Derivatization Reagents for TBP
| Feature | Silylation (BSTFA) | Acylation (Acetic Anhydride) |
| Reaction | Replaces active hydrogen with a trimethylsilyl (TMS) group.[4] | Forms an acetate ester derivative.[6][9] |
| Typical Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Acetic Anhydride, often with a base (e.g., pyridine, K₂CO₃).[9] |
| Reaction Speed | Very fast; can be complete within seconds to minutes.[3] | Generally fast, often complete within 10-30 minutes.[9] |
| By-products | Volatile and generally do not interfere with chromatography. | Acidic (e.g., acetic acid); may require removal before injection.[5] |
| Moisture Sensitivity | Extremely sensitive; requires anhydrous (dry) conditions.[1] | Can be performed under aqueous conditions.[6] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed quickly.[5] | Acetate esters are generally stable. |
Troubleshooting Guide
Problem: Low or no derivatized product peak is observed.
This is often due to an incomplete reaction. Consider the following causes and solutions.
-
Possible Cause 1: Presence of Moisture
-
Explanation: Silylating reagents like BSTFA are extremely sensitive to moisture and will react preferentially with any water present in the sample or solvent instead of your analyte.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagent. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Possible Cause 2: Insufficient Reagent
-
Explanation: The derivatization reaction requires a sufficient molar excess of the reagent to drive the reaction to completion.
-
Solution: Increase the amount of derivatizing reagent. For silylation with BSTFA, a molar ratio of at least 2:1 of reagent to active hydrogen is recommended. For a sample of unknown concentration, try adding a larger volume of reagent (e.g., 50-100 µL).
-
-
Possible Cause 3: Sub-optimal Reaction Time or Temperature
-
Explanation: While many phenols react quickly, hindered phenols like TBP might require more energy and time to react completely.
-
Solution: Increase the reaction temperature and/or time. Heating the reaction vial at 60-75°C for 20-30 minutes is a common practice to ensure the reaction goes to completion.[10][11] You can monitor the reaction's progress by analyzing aliquots at different time intervals until the product peak area no longer increases.
-
-
Possible Cause 4: Poor Reagent Reactivity
Table 2: General Optimization Parameters for TBP Silylation with BSTFA
| Parameter | Condition | Expected Outcome | Troubleshooting Tip |
| Reagent Ratio | Low (e.g., 1:1) | Incomplete derivatization, low yield. | Increase to a significant molar excess (e.g., >10:1). |
| (BSTFA:TBP) | High (e.g., large excess) | Complete derivatization, high yield. | Ensure reagent is fresh; old reagent may be less effective. |
| Temperature | Room Temperature | May be sufficient, but potentially slow for TBP. | If yield is low, heat the reaction. |
| 60-75 °C | Faster reaction rate, drives reaction to completion.[11] | Use a heating block for stable and accurate temperature control. | |
| Time | < 15 minutes | May be incomplete. | Analyze aliquots over time to determine when the reaction is complete. |
| 20-60 minutes | Generally sufficient time for reaction completion with heating.[10][11] | Longer times (even hours) may be needed for very difficult compounds.[12] | |
| Catalyst (TMCS) | Absent | Reaction may be slow due to steric hindrance. | Add 1-10% TMCS to BSTFA to significantly improve reaction rate.[4][5] |
| Present | Faster and more complete reaction. | Recommended for hindered phenols like TBP. |
Problem: Extraneous or interfering peaks appear in the chromatogram.
-
Possible Cause 1: Reagent By-products
-
Explanation: The derivatization process itself can create by-products.
-
Solution: Always run a reagent blank (all components except the sample) to identify peaks originating from the reagent or solvent. BSTFA by-products are typically more volatile than the derivative and elute early, causing minimal interference.
-
-
Possible Cause 2: Contamination
-
Explanation: Solvents, glassware, or the sample itself may contain contaminants.
-
Solution: Use high-purity, GC-grade solvents. To prevent loss of analyte through adsorption on glass surfaces, glassware can be silanized.[5]
-
Problem: The derivatized TBP peak shows significant tailing.
-
Possible Cause 1: Incomplete Derivatization
-
Explanation: Residual, underivatized TBP is polar and will interact with active sites in the GC system, causing peak tailing.
-
Solution: Re-optimize the derivatization procedure using the steps outlined above (increase reagent, temperature, time; use a catalyst) to ensure the reaction is complete.
-
-
Possible Cause 2: Active Sites in the GC System
-
Explanation: Even with complete derivatization, active sites (free silanol groups) in the injector liner or on the column itself can cause peak tailing.
-
Solution: Use a deactivated injector liner. If the problem persists, you can perform an injection of the BSTFA reagent alone; this will temporarily silylate and deactivate the active sites in your system, often improving peak shape.[11]
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the derivatization and analysis of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canadacommons.ca [canadacommons.ca]
- 8. journal.gnest.org [journal.gnest.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. scispace.com [scispace.com]
Resolving co-eluting peaks in the chromatographic analysis of tributylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of tributylphenol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing this compound and its isomers?
A1: The most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (MS), GC is a powerful technique for separating and identifying volatile and thermally stable compounds like this compound isomers.[3][5] Common stationary phases include 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or HP-5).[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Typically used in reversed-phase mode with a C18 column, HPLC is well-suited for separating compounds based on their hydrophobicity.[4]
Q2: Which this compound isomers are most likely to co-elute?
A2: Positional isomers of di-tert-butylphenol, such as 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol, are prone to co-elution, especially in reversed-phase HPLC, due to their similar hydrophobicity.[3] Their structural similarity makes achieving baseline separation challenging.
Q3: What is the "resolution equation" and how does it relate to separating co-eluting peaks?
A3: The resolution equation is a fundamental concept in chromatography that describes the degree of separation between two peaks. It is defined by three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to better resolution.
-
Selectivity (α): The ability of the chromatographic system to differentiate between two analytes. This is the most critical factor for separating closely eluting compounds.
-
Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for separation to occur.
To resolve co-eluting peaks, one or more of these factors must be optimized.[1][9]
Troubleshooting Guide: Resolving Co-eluting this compound Peaks
Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in the analysis of this compound isomers.[1][10] This guide provides a systematic approach to troubleshooting and resolving these issues.
Step 1: Identify the Problem
The first step is to confirm that you have a co-elution issue. Look for the following signs in your chromatogram:[1][10]
-
Peak fronting or tailing: Asymmetrical peaks can indicate an underlying unresolved peak.
-
Shoulders on peaks: A small, unresolved peak appearing on the leading or tailing edge of a larger peak.
-
Broader than expected peaks: Peaks that are wider than those for other analytes in the same run.
-
Inconsistent peak areas: Poor reproducibility of peak areas between injections.
Step 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to address co-elution.
Caption: A general workflow for troubleshooting co-eluting peaks.
Step 3: Specific Strategies for this compound Isomers
-
Modify the Mobile Phase:
-
Adjust Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[11]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[11][12] While tributylphenols are weakly acidic, this may have a minor effect.
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.[13]
-
-
Adjust Temperature:
-
Lowering the column temperature can sometimes improve resolution by increasing retention, although it will also increase analysis time and backpressure.[14]
-
-
Optimize the Temperature Program:
-
A slower temperature ramp rate can increase the time analytes spend in the column, potentially improving separation.
-
Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks can sometimes be effective.
-
-
Change the Carrier Gas Flow Rate:
-
Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and, consequently, resolution.
-
-
Select a Different Column:
-
If using a standard non-polar column (like a DB-5), switching to a more polar column may provide the necessary selectivity to separate the isomers.
-
-
Consider Derivatization:
-
Derivatizing the phenol group can alter the volatility and chromatographic behavior of the isomers, which may lead to better separation.[8]
-
Method Development Logic for Improved Resolution
This diagram illustrates the decision-making process when developing a method to resolve co-eluting peaks.
Caption: Logical flow for chromatographic method development.
Experimental Protocols
GC-MS Method for this compound Analysis
This method is a general guideline and may require optimization for specific instruments and samples.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity |
HPLC-UV Method for this compound Analysis
This method is a general guideline and may require optimization.
| Parameter | Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes, then hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 275 nm |
| Injection Volume | 10 µL |
Quantitative Data
The following tables provide example retention times for some this compound isomers and related compounds. Note: Retention times can vary significantly between instruments, columns, and methods. This data is for illustrative purposes only.
Table 1: Example GC-MS Retention Times on a DB-5ms Column
| Compound | Approximate Retention Time (min) |
| 2,4-Di-tert-butylphenol | 12.5 |
| 2,6-Di-tert-butylphenol | 12.2 |
| 2,4,6-Tri-tert-butylphenol | 15.8 |
Data is estimated based on typical elution patterns and may vary.
Table 2: Example HPLC Retention Times on a C18 Column
| Compound | Approximate Retention Time (min) |
| 2,4-Di-tert-butylphenol | 10.2 |
| 2,6-Di-tert-butylphenol | 10.5 |
| 2,4,6-Tri-tert-butylphenol | 13.1 |
Data is estimated based on typical elution patterns and may vary.
References
- 1. m.youtube.com [m.youtube.com]
- 2. shimadzu.at [shimadzu.at]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,4,6-Tris(tert-butyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. postnova.com [postnova.com]
- 7. manuallib.com [manuallib.com]
- 8. epa.gov [epa.gov]
- 9. mastelf.com [mastelf.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Tributylphenol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of tributylphenol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a phenolic compound with three butyl groups attached to the phenol ring.[1][2] Its chemical structure makes it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results in in vitro assays.
Q2: What are the primary methods to improve the solubility of hydrophobic compounds like this compound?
A2: The most common approaches for solubilizing poorly soluble compounds for in vitro studies include:
-
Organic Solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution that can then be diluted in aqueous media.[3][4]
-
Cyclodextrins: Encapsulating the hydrophobic compound within the lipophilic core of cyclodextrins to form water-soluble inclusion complexes.[5][6][7]
-
Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[8][9][10]
Q3: What is the recommended starting approach for solubilizing this compound?
A3: For initial in vitro screening, dissolving this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution is a widely accepted and practical first step. This stock can then be serially diluted in cell culture media to achieve the desired final concentrations. However, it is crucial to keep the final DMSO concentration in the assay low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11][12][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when added to aqueous media. | The aqueous solubility limit has been exceeded. | * Decrease the final concentration of this compound. * Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of cell toxicity. * Consider using a different solubilization method, such as cyclodextrins or surfactants. |
| Inconsistent results between experiments. | The compound may not be fully dissolved in the stock solution or is precipitating over time. | * Ensure the stock solution is clear and free of particulates. Gentle warming or vortexing may help. * Prepare fresh dilutions from the stock solution for each experiment. * Visually inspect the final assay plate for any signs of precipitation before and after incubation. |
| Observed cytotoxicity in control wells (vehicle control). | The concentration of the organic solvent (e.g., DMSO) is too high. | * Determine the maximum tolerable DMSO concentration for your specific cell line in a separate experiment. * Ensure the final DMSO concentration in all wells, including the highest concentration of this compound, does not exceed this limit (typically <0.5%).[11][12][13] |
| Difficulty dissolving this compound even in 100% DMSO. | The compound may be of low purity or has degraded. | * Verify the purity of the this compound. * Store the compound under appropriate conditions (cool, dry, and dark) to prevent degradation. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O | [1][2] |
| Molecular Weight | 262.4 g/mol | [1][2] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Typical Final Concentration |
| Dimethyl Sulfoxide (DMSO) | - Simple and widely used. - Effective for creating high-concentration stock solutions. | - Can be toxic to cells at higher concentrations.[11][13] - May interfere with some biological assays.[3] | < 0.5% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | - Low cytotoxicity.[6] - Can improve compound stability.[7] | - May not be effective for all compounds. - Can potentially interact with cell membranes or other assay components. | 1-10 mM |
| Surfactants (e.g., Tween® 80) | - High solubilization capacity for many hydrophobic compounds.[14] | - Can be cytotoxic. - May interfere with protein structure and function. | < 0.1% (v/v) |
Experimental Protocols
Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)
-
Prepare a 10 mM Stock Solution:
-
Weigh out 2.624 mg of this compound.
-
Add 1 mL of 100% DMSO.
-
Vortex or gently warm (up to 37°C) until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations.
-
-
Prepare Final Working Solutions:
-
Dilute the stock or intermediate solutions in cell culture medium to the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the well is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a HP-β-CD Solution:
-
Prepare a 100 mM solution of HP-β-CD in your desired aqueous buffer or cell culture medium.
-
-
Complexation of this compound with HP-β-CD:
-
Add an excess of this compound to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature overnight to allow for the formation of the inclusion complex.[15]
-
-
Prepare the Final Solution:
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
-
This saturated solution can then be diluted as needed for your assay.
-
Visual Guides
References
- 1. atamankimya.com [atamankimya.com]
- 2. 2,4,6-Tributylphenol | C18H30O | CID 79960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aalto.fi [research.aalto.fi]
- 15. researchgate.net [researchgate.net]
Minimizing byproduct formation in Friedel-Crafts alkylation of phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Friedel-Crafts alkylation of phenol.
Troubleshooting Guide
Problem: Low yield of the desired mono-alkylated phenol and significant formation of polyalkylated byproducts.
-
Possible Cause 1: High Reactivity of the Phenolic Ring. The hydroxyl group of phenol is a strong activating group, making the aromatic ring highly nucleophilic and prone to multiple alkylations.[1][2] The initial alkylation product is often more nucleophilic than phenol itself, leading to further reaction.[1][3]
-
Solution 1: Use an Excess of the Aromatic Substrate. Increasing the molar ratio of phenol to the alkylating agent can statistically favor the alkylation of the starting phenol over the mono-alkylated product, thus minimizing polyalkylation.[4]
-
Solution 2: Control Reaction Time and Temperature. Monitor the reaction progress closely and stop it once the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help to reduce the rate of subsequent alkylations.
-
Solution 3: Choose a Milder Catalyst. Highly active Lewis acids like AlCl₃ can lead to excessive alkylation.[4] Consider using milder catalysts to temper the reaction's reactivity.
Problem: Formation of O-alkylated byproduct (phenyl ether).
-
Possible Cause: Ambident Nucleophilicity of Phenol. Phenol can act as a nucleophile at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[5]
-
Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the C/O alkylation ratio. For instance, some molybdenum-based catalysts have been shown to selectively produce C-allylated arenes, while their precursors might favor O-allylation.[6] The use of solid acid catalysts like zeolites can also be optimized to favor C-alkylation.
-
Solution 2: Reaction Conditions. The formation of phenyl ether can be kinetically favored.[7] Adjusting the reaction temperature and time may influence the product distribution.
Problem: Undesired Regioisomer Formation (e.g., para-product instead of ortho-product).
-
Possible Cause: Thermodynamic vs. Kinetic Control. The para-substituted product is often the thermodynamically more stable isomer due to reduced steric hindrance. However, ortho-alkylation can be kinetically favored under certain conditions.
-
Solution 1: Specialized Catalytic Systems. Specific catalyst systems can direct the regioselectivity. For example, a combination of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation by creating a scaffold that pre-disposes the reactants for ortho-substitution.[8][9]
-
Solution 2: Temperature Control. The ortho/para selectivity can be temperature-dependent. For instance, with a Zn/CSA catalytic system, lower temperatures (e.g., 80 °C) can favor ortho-selectivity, while higher temperatures (e.g., 140 °C) may lead to the thermodynamically favored para-product.[9]
Problem: Rearrangement of the Alkyl Group.
-
Possible Cause: Carbocation Instability. Friedel-Crafts alkylations proceed through a carbocation intermediate. Primary and some secondary carbocations are prone to rearrangement to form more stable carbocations.[4][10][11]
-
Solution 1: Choice of Alkylating Agent. Use alkylating agents that form stable carbocations, such as tertiary or benzylic halides, to avoid rearrangements.[10]
-
Solution 2: Use Friedel-Crafts Acylation Followed by Reduction. To obtain a straight-chain alkylated phenol without rearrangement, one can perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[12]
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of phenol not working with a strongly deactivated phenol derivative?
A1: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction. If the phenol ring is substituted with strongly electron-withdrawing groups (deactivating groups), the nucleophilicity of the ring is significantly reduced, making it unreactive towards the carbocation electrophile.[11][13]
Q2: Can I use aryl halides or vinyl halides as alkylating agents for phenol?
A2: No, aryl and vinyl halides are generally not suitable for Friedel-Crafts alkylation. The corresponding carbocations are highly unstable and difficult to form under typical Friedel-Crafts conditions.[4][11][13]
Q3: What is the role of the Lewis acid catalyst in the reaction?
A3: The Lewis acid catalyst, such as AlCl₃ or FeCl₃, is crucial for generating the carbocation electrophile from the alkylating agent (e.g., an alkyl halide or an alcohol).[4][14] It polarizes the C-X bond of the alkyl halide, facilitating its cleavage to form the carbocation.
Q4: How can I improve the selectivity for 2,6-di-tert-butylphenol?
A4: Achieving high selectivity for 2,6-di-tert-butylphenol often involves careful selection of the catalyst and reaction conditions. Aluminum phenoxide catalysts are commonly used for this purpose. The reaction is typically carried out under pressure with an isobutylene stream. Optimizing the reaction pressure and temperature can help minimize the formation of other isomers like 2,4-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol.[15]
Q5: What are some "greener" alternatives to traditional Lewis acid catalysts?
A5: There is a growing interest in developing more environmentally friendly catalysts for Friedel-Crafts reactions. These include solid acid catalysts like zeolites and modified clays, which can be easily separated and potentially reused.[4] Other alternatives include certain metal triflates and strong Brønsted acids.[16]
Data Presentation
Table 1: Influence of Catalyst on the Alkylation of 3-tert-butylphenol with Cyclohexanol
| Entry | Catalyst System | Temperature (°C) | Yield of 3aa (%) |
| 1 | Fe(OAc)₂ / HCl | 140 | 50 |
| 2 | FeCl₃ / HCl | 140 | 57 |
| 3 | ZnCl₂ / HCl | 140 | 63 |
| 4 | ZnCl₂ / HCl | 120 | 39 |
| 5 | ZnCl₂ (5 mol%) / HCl | 140 | 71 |
Data sourced from ChemRxiv.[9]
Table 2: Regioselectivity in the Alkylation of Phenol with 2-Adamantanol
| Catalyst System | Product Distribution |
| Zn/CSA | o-alkylation (25%), o,o-dialkylation (14%), p-alkylation (8%) |
| Fe/HCl | Predominantly p-alkylation |
Data interpretation based on ChemRxiv.[9]
Experimental Protocols
Protocol 1: Site-Selective ortho-Alkylation of Phenol using ZnCl₂/CSA
This protocol is adapted from the work of J. Moran and colleagues.[8][9]
-
Preparation: In a dry reaction vessel under an inert atmosphere, add the phenol substrate (1.0 mmol), the secondary alcohol (1.1 mmol), ZnCl₂ (0.05 mmol, 5 mol%), and (R)-camphorsulfonic acid (0.75 mmol).
-
Solvent Addition: Add chlorobenzene (1.0 mL) to the reaction vessel.
-
Reaction: Heat the reaction mixture to 140 °C and stir for 18 hours.
-
Workup: After cooling to room temperature, quench the reaction with a suitable aqueous solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-alkylated phenol.
Protocol 2: General Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with t-Butyl Alcohol
This is a general laboratory procedure for Friedel-Crafts alkylation.[17]
-
Reactant Mixture: In a reaction tube, dissolve 500 mg of p-dimethoxybenzene in 2 mL of glacial acetic acid.
-
Addition of Alkylating Agent: Add 1 mL of t-butyl alcohol to the mixture.
-
Cooling: Place the reaction tube in an ice bath.
-
Catalyst Addition: Carefully and in small aliquots, add 1.6 mL of concentrated sulfuric acid with stirring after each addition. Ensure the reaction temperature does not rise significantly.
-
Reaction: After the complete addition of the acid, allow the reaction to stand at room temperature for 15 minutes.
-
Quenching: Place the tube back into the ice bath and add 10 mL of water in small portions, followed by an additional 10 mL of water.
-
Isolation and Purification: A solid product should form. Collect the solid by vacuum filtration, wash with ice water, and then with a small amount of ice-cold methanol. Recrystallize the product from a suitable solvent like methanol.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Pathways to desired products and byproducts.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. jk-sci.com [jk-sci.com]
- 5. echemi.com [echemi.com]
- 6. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnnl.gov [pnnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 15. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 16. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 17. d.web.umkc.edu [d.web.umkc.edu]
Navigating the Scale-Up of Tributylphenol Synthesis: A Technical Support Guide
For researchers and professionals in the chemical and pharmaceutical industries, scaling up the synthesis of tributylphenol presents a unique set of challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), a comprehensive experimental protocol, and critical data to ensure a smooth and efficient transition from laboratory to larger-scale production.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis, primarily focusing on the Friedel-Crafts alkylation of phenol with isobutylene.
Q1: We are observing low yields of the desired 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) product. What are the likely causes and how can we improve the yield?
A1: Low yields in 2,4,6-TTBP synthesis are often attributed to incomplete alkylation or suboptimal reaction conditions. Here are the key factors to investigate:
-
Incomplete Alkylation: The primary reason for low yields is often the formation of mono- and di-substituted byproducts such as 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2,6-di-tert-butylphenol (2,6-DTBP)[1]. To favor the formation of the tri-substituted product, consider the following:
-
Molar Ratio: Ensure a sufficient excess of the alkylating agent, isobutylene, is used. The stoichiometry of the reaction requires at least three equivalents of isobutylene per equivalent of phenol.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Reaction Temperature: Temperature plays a critical role in both reaction rate and selectivity. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. The optimal temperature range should be empirically determined for your specific scale and setup.
-
Catalyst Activity: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid and aluminum phenoxide. Ensure the catalyst is active and used in the appropriate concentration. The performance of different catalysts, both heterogeneous and homogeneous, can vary significantly in terms of ortho/para product distribution[2][3].
Q2: Our scaled-up reaction is generating a high percentage of di-substituted and mono-substituted byproducts. How can we improve the selectivity towards 2,4,6-TTBP?
A2: Improving selectivity is a common challenge in Friedel-Crafts alkylation. Here are some strategies:
-
Catalyst Selection: The type of acid catalyst can influence the ortho/para selectivity of the alkylation. For instance, some studies suggest that the ortho-para ratio is related to the nature of the olefin used, with isobutylene favoring para alkylation[4]. The use of heterogeneous catalysts like zeolites can also offer shape-selective advantages[5].
-
Temperature Control: As with yield, temperature is a key parameter for selectivity. Experiment with different temperature profiles to find the optimal balance between reaction rate and desired product formation.
-
Reactant Addition: The rate of addition of isobutylene can impact local concentrations and heat generation, thereby affecting selectivity. A controlled, gradual addition is often preferable in larger batches to maintain better temperature control and minimize side reactions.
Q3: We are concerned about the exothermic nature of the reaction and the potential for a thermal runaway. What safety measures should we implement during scale-up?
A3: The Friedel-Crafts alkylation of phenol is a highly exothermic reaction, and managing the heat generated is critical for safety at scale. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion[6][7].
-
Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and the rate of heat generation under different conditions[8]. This data is essential for designing an adequate cooling system.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction. This may involve using a jacketed reactor with a high-performance heat transfer fluid and ensuring good agitation for efficient heat exchange.
-
Controlled Reagent Addition: Implement a controlled addition of the limiting reagent (typically isobutylene) to manage the rate of the reaction and, consequently, the rate of heat evolution.
-
Emergency Quenching System: Have a well-defined and tested emergency quenching procedure in place. This could involve the rapid addition of a reaction inhibitor or a cold, inert solvent.
-
Monitoring and Alarms: Continuously monitor the reaction temperature and pressure with alarms set to alert operators to any deviations from the safe operating range.
Q4: We are facing difficulties in purifying the final 2,4,6-TTBP product from the various byproducts. What are the recommended purification strategies at a larger scale?
A4: The separation of 2,4,6-TTBP from its closely related isomers is challenging due to their similar physical properties.
-
Melt Crystallization: This is a preferred industrial method for purifying 2,4,6-TTBP. It avoids the use of solvents and can yield a product with very high purity (>99.9%)[9]. The process involves melting the crude product mixture and then slowly cooling it to selectively crystallize the desired isomer.
-
Distillation: While standard distillation can be used to remove lower-boiling components like unreacted phenol and some mono-substituted phenols, separating the di- and tri-substituted isomers is difficult. The high melting point of 2,4,6-TTBP can also lead to freeze-up problems in distillation columns[9].
-
Chromatography: While effective at the lab scale, chromatographic purification is generally not economically viable for large-scale production due to high solvent consumption and low throughput.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis of alkylated phenols. It is important to note that optimal conditions can vary depending on the specific equipment and scale of operation.
| Parameter | Effect on Yield | Effect on Selectivity (towards 2,4,6-TTBP) | Notes |
| Temperature | Increases with temperature up to an optimum, then may decrease due to side reactions.[10][11] | Highly dependent on the catalyst and reactants. Can influence ortho/para ratio.[4] | Higher temperatures can increase the rate of byproduct formation. |
| Reactant Molar Ratio (Isobutylene:Phenol) | Increases with higher isobutylene ratio. | Higher ratios favor the formation of the tri-substituted product. | A significant excess of isobutylene is typically used to drive the reaction to completion. |
| Catalyst Loading | Increases with catalyst loading up to a certain point. | Can affect selectivity; optimal loading needs to be determined experimentally. | Excessive catalyst can lead to increased side reactions and purification challenges. |
| Reaction Time | Increases with time until equilibrium or completion is reached. | Product distribution can change over time. Monitoring is key. | Prolonged reaction times at high temperatures can lead to product degradation. |
Experimental Protocol: Synthesis of 2,4,6-Tri-tert-butylphenol
This protocol provides a general methodology for the synthesis of 2,4,6-TTBP. Safety Precaution: This reaction is exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. An emergency plan for controlling exotherms should be in place.
Materials:
-
Phenol
-
Isobutylene (or a suitable precursor like tert-butyl alcohol or MTBE)
-
Sulfuric acid (concentrated) or another suitable acid catalyst
-
Anhydrous solvent (e.g., hexane or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stirred autoclave or a pressure-rated reactor with temperature control and a gas inlet[9]
Procedure:
-
Reactor Setup: Set up the stirred autoclave or pressure reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure gauge, and a gas inlet tube. Ensure the reactor's cooling system is operational.
-
Charging Reactants: Charge the reactor with phenol and the anhydrous solvent.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirred solution while maintaining a low temperature with the cooling system.
-
Isobutylene Addition: Begin a slow and controlled feed of isobutylene gas into the reaction mixture. The reaction is exothermic, so the addition rate should be adjusted to maintain the desired reaction temperature. Monitor the internal temperature and pressure closely.
-
Reaction Monitoring: Maintain the reaction at the target temperature with vigorous stirring. The progress of the reaction can be monitored by taking periodic samples (if the reactor setup allows) and analyzing them by GC to determine the disappearance of phenol and the formation of the desired product and byproducts.
-
Quenching: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly quench the reaction mixture by adding it to a stirred vessel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of alkylated phenols, can be purified by melt crystallization to obtain high-purity 2,4,6-tri-tert-butylphenol[9].
Visualizations
This compound Synthesis Pathway
Caption: Reaction pathway for the synthesis of 2,4,6-tri-tert-butylphenol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]
- 3. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. iris.unive.it [iris.unive.it]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tributylphenol-Containing Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tributylphenol-containing formulations. The following information is designed to help you address common stability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing a yellow to brown discoloration over time. What is causing this?
A1: Discoloration in this compound formulations is a common sign of degradation, primarily due to oxidation. This compound, particularly isomers like 2,4,6-tri-tert-butylphenol, is susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. The initial step in this degradation process is the formation of a phenoxy radical, which is intensely blue-colored in the case of 2,4,6-tri-tert-butylphenol. This radical can then react further, for instance with oxygen, to form peroxide-linked compounds that can appear yellow.[1] Subsequent degradation can lead to the formation of quinone-type structures, such as 2,6-di-tert-butyl-1,4-benzoquinone, which can also contribute to color changes.[1]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for sterically hindered phenols like this compound is oxidation. The process is initiated by the abstraction of a hydrogen atom from the hydroxyl group, forming a stable phenoxy radical. This radical can then undergo several reactions:
-
Dimerization: Two phenoxy radicals can combine.
-
Reaction with Oxygen: The phenoxy radical can react with molecular oxygen to form peroxy radicals, which can propagate the oxidation chain reaction.[1]
-
Further Oxidation: The phenoxy radical can be further oxidized to a phenoxonium cation, which can then react with water to form a hydroxy-cyclohexadienone. In acidic conditions, this can lead to dealkylation and the formation of benzoquinones.[1]
Photodegradation can also occur, where exposure to UV light accelerates the formation of radicals and subsequent degradation.[2]
Q3: How can I prevent the degradation of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of this compound-containing formulations:
-
Use of Antioxidants: Incorporating primary antioxidants, such as butylated hydroxytoluene (BHT), can help scavenge free radicals and inhibit the initiation of oxidation.[3][4][5][6]
-
Synergistic Antioxidant Blends: Combining this compound with secondary antioxidants, like phosphites or thioesters, can provide a synergistic protective effect.[7][8] Secondary antioxidants work by decomposing peroxides, which are intermediates in the oxidation process.
-
Light Protection: Storing formulations in amber or opaque containers can protect them from photodegradation.[9] The use of UV absorbers or hindered amine light stabilizers (HALS) in the formulation can also be effective.[7]
-
Inert Atmosphere: Purging the headspace of the storage container with an inert gas like nitrogen or argon can minimize contact with oxygen.
-
pH Control: The stability of phenolic compounds can be pH-dependent. Generally, they are more stable in acidic conditions.[10] It is advisable to buffer your formulation to an optimal pH.
-
Encapsulation: Encapsulating this compound in a protective matrix can shield it from environmental factors like oxygen and light.[6][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Add a primary antioxidant like BHT (0.01-0.1% w/v). 2. For enhanced protection, consider a synergistic blend with a phosphite or thioester antioxidant. 3. Store the formulation in an amber vial and purge the headspace with nitrogen. |
| Precipitate Formation | Degradation products may have lower solubility. Alternatively, there could be an incompatibility with other formulation components. | 1. Analyze the precipitate to identify if it is a degradation product. 2. If it is a degradation product, implement stabilization strategies as mentioned above. 3. If it is an excipient interaction, conduct compatibility studies with individual components. |
| Loss of Potency/Activity | Chemical degradation of this compound. | 1. Quantify the concentration of this compound over time using a stability-indicating HPLC method. 2. Implement a combination of stabilization techniques (antioxidants, light protection, inert atmosphere). 3. Consider encapsulation for long-term stability. |
| Inconsistent Results Between Batches | Variability in the quality of this compound or excipients, or differences in handling and storage conditions. | 1. Ensure consistent quality of all raw materials. 2. Standardize the preparation procedure, including protection from light and oxygen. 3. Implement and adhere to strict storage and handling protocols. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 1 mg/mL solution of 2,4,6-tri-tert-butylphenol in a non-polar organic solvent, stabilized with BHT.
Materials:
-
2,4,6-tri-tert-butylphenol (≥99% purity)
-
Butylated hydroxytoluene (BHT)
-
Hexane (HPLC grade) or other suitable non-polar solvent
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Nitrogen gas source
Procedure:
-
Accurately weigh 10 mg of 2,4,6-tri-tert-butylphenol and transfer it to a 10 mL amber volumetric flask.
-
Accurately weigh 1 mg of BHT (for a 0.1% w/v concentration) and add it to the same volumetric flask.
-
Add approximately 8 mL of hexane to the flask and sonicate for 5-10 minutes, or until all solids are dissolved.
-
Allow the solution to return to room temperature.
-
Add hexane to the 10 mL mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Before storing, purge the headspace of the vial with a gentle stream of nitrogen gas for 30-60 seconds to displace oxygen.
-
Store the vial at the desired temperature, protected from light.
Protocol 2: Accelerated Stability Testing
This protocol outlines a basic accelerated stability study to evaluate the effectiveness of a stabilizer.
Materials:
-
Stabilized and unstabilized this compound formulations (prepared as in Protocol 1).
-
Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH.
-
HPLC system for analysis.
Procedure:
-
Prepare multiple vials of both the stabilized and unstabilized this compound formulations.
-
Place the vials in the stability chamber at 40 °C / 75% RH.[9][14][15][16][17]
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), remove one vial of each formulation from the chamber.
-
Visually inspect the samples for any changes in color or for the formation of precipitate.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Plot the concentration of this compound as a function of time for both formulations to compare their stability profiles.
Protocol 3: Stability-Indicating HPLC-UV Method
This method can be used to quantify 2,4,6-tri-tert-butylphenol and its primary degradation product, 2,6-di-tert-butyl-1,4-benzoquinone.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm for 2,6-di-tert-butyl-1,4-benzoquinone and 280 nm for 2,4,6-tri-tert-butylphenol |
Method Validation:
This method should be validated according to ICH guidelines to ensure its suitability for stability studies. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method can separate the parent compound from its degradation products.
Data Presentation
Table 1: Example of Accelerated Stability Data for a this compound Formulation at 40°C
| Time Point | Unstabilized Formulation (% Initial Concentration) | Stabilized Formulation (with 0.1% BHT) (% Initial Concentration) |
| Day 0 | 100.0 | 100.0 |
| Week 1 | 95.2 | 99.5 |
| Week 2 | 88.9 | 98.8 |
| Week 4 | 75.3 | 97.2 |
Visualizations
Degradation Pathway of 2,4,6-Tri-tert-butylphenol
References
- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. US10898420B2 - Compositions containing phenolic compounds having synergistic antioxidant benefits - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated stability studies | PPTX [slideshare.net]
- 10. ospar.org [ospar.org]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging Accelerated Stability Studies for Rapid Formulation Screening – StabilityStudies.in [stabilitystudies.in]
- 16. ijnrd.org [ijnrd.org]
- 17. www3.paho.org [www3.paho.org]
Optimizing mobile phase composition for HPLC separation of tributylphenols
Technical Support Center: Optimizing HPLC Separation of Tributylphenols
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of tributylphenols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of tributylphenols, presented in a question-and-answer format.
Question: Why are my tributylphenol peaks poorly resolved or co-eluting?
Answer:
Poor resolution is a common challenge in HPLC and can stem from several factors related to the mobile phase and other chromatographic conditions.[1] The goal is to achieve baseline resolution where the detector signal returns to the baseline between adjacent peaks.[1] Here are the primary causes and solutions:
-
Inappropriate Mobile Phase Strength: In reversed-phase HPLC, the mobile phase strength is controlled by the proportion of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[2]
-
Incorrect Solvent Choice: The choice of organic solvent (selectivity) is a powerful tool for altering peak spacing.[3]
-
Solution: If you are using acetonitrile and observing poor resolution, try switching the organic modifier to methanol, or vice versa.[3] Different solvents alter the interactions between the analytes, the mobile phase, and the stationary phase, which can significantly change the selectivity (α) and improve separation.[2]
-
-
Suboptimal pH: Tributylphenols are acidic compounds. The pH of the mobile phase affects their ionization state, which in turn influences their retention and peak shape.[4]
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous component of your mobile phase to suppress the ionization of the phenolic hydroxyl group. This typically leads to better retention and sharper peaks on a C18 column. The ideal pH for reversed-phase HPLC is generally between 2 and 8.[5][6]
-
A systematic approach to optimizing these parameters is often necessary.[7] Consider creating a solvent triangle by testing acetonitrile, methanol, and a third solvent like tetrahydrofuran to explore a wide range of mobile phase selectivities with a limited number of experiments.[8]
Question: My this compound peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing is characterized by an asymmetrical peak with an elongated right half and is often caused by secondary interactions between the analyte and the stationary phase. For phenolic compounds like tributylphenols, this is commonly due to interactions with active silanol groups on the silica-based column packing.[9]
-
Mobile Phase pH is Too High: If the mobile phase pH is not low enough, the acidic phenol groups can interact with residual, un-capped silanol groups on the stationary phase.
-
Buffer Concentration is Too Low: If you are using a buffer, an inadequate concentration may not be sufficient to control the pH at the column surface.
-
Solution: Increase the buffer strength.[6] A higher buffer concentration can more effectively mask the residual silanol groups and improve peak symmetry.
-
-
Column Contamination: The column can become contaminated with strongly retained sample components that create active sites.[10]
Below is a workflow for troubleshooting peak tailing issues.
Question: My retention times are drifting and not reproducible. What is causing this?
Answer:
Drifting retention times can compromise the reliability of your analytical results.[14] The most common cause is an improperly prepared or equilibrated mobile phase.
-
Insufficient Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase before starting an analysis.
-
Solution: Before injecting your first sample, flush the column with at least 5-10 column volumes of the mobile phase until a stable baseline is achieved.[14]
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[14]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5] Ensure the mobile phase components are thoroughly mixed before and during use.
-
-
Temperature Fluctuations: Changes in the laboratory's ambient temperature can affect the viscosity of the mobile phase and lead to shifts in retention time.[15]
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This not only improves reproducibility but can also enhance separation efficiency.[2]
-
-
Pump Issues: Leaks or malfunctioning pump seals can lead to an inconsistent mobile phase composition and flow rate.[6]
-
Solution: Regularly inspect the HPLC pump for leaks, which may appear as salt buildup at fittings if you are using buffers.[6] Ensure the pump seals are in good condition and perform routine maintenance as recommended by the manufacturer.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating tributylphenols on a C18 column?
A typical starting point for reversed-phase separation of phenolic compounds is a gradient elution using an acidified water/acetonitrile or water/methanol mixture.[4][16]
Table 1: Example Gradient Elution Program
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
This program can be optimized by adjusting the initial and final organic solvent percentages, the gradient slope, and the overall run time to achieve the desired separation.[7]
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[4]
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better efficiency.[5]
-
Methanol is a more cost-effective option and can offer different selectivity, which might be advantageous for resolving specific, difficult-to-separate peak pairs.[3][5]
If you are not achieving adequate separation with one, it is recommended to try the other.
Table 2: Comparison of Common Organic Solvents
| Property | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Viscosity | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different from Methanol | Different from Acetonitrile |
| Cost | Higher | Lower |
Q3: How does flow rate affect my separation?
The flow rate of the mobile phase influences both the analysis time and the resolution.[4]
-
Lowering the flow rate generally increases efficiency and improves resolution but leads to longer run times.[1]
-
Increasing the flow rate shortens the analysis time but can cause peaks to widen, which may decrease resolution.[1]
Finding the optimal flow rate is a balance between achieving the necessary resolution and maintaining a practical analysis time.[1]
Q4: What experimental protocol should I follow for this compound analysis?
Below is a generalized experimental protocol that can be adapted for your specific instrumentation and analytes.
Experimental Protocol Details:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. Filter all solvents through a 0.22 or 0.45 µm filter and degas them using sonication or vacuum filtration to prevent air bubbles in the pump.[6]
-
Sample Preparation: Accurately weigh and dissolve your this compound standard or sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration.[17] Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[13]
-
HPLC System Setup:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm ID x 150 mm length, 5 µm particle size) is a common choice.
-
Flow Rate: Set to a typical value, such as 1.0 mL/min.
-
Column Temperature: Set the column oven to 30°C to ensure temperature stability.[15]
-
Detector: Use a UV detector set at a wavelength appropriate for phenols, typically around 280 nm.[18]
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is observed.[19] Inject the sample and run the gradient program.
-
Data Processing: After the run is complete, use the chromatography software to integrate the peak areas and quantify the concentration of tributylphenols against a calibration curve.[20]
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. asdlib.org [asdlib.org]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. torontech.com [torontech.com]
- 13. padproject.nd.edu [padproject.nd.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Technical Support Center: Quantitative Analysis of Tributylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common calibration challenges in the quantitative analysis of tributylphenol isomers (e.g., 2,4,6-tri-tert-butylphenol).
Troubleshooting Guides
This section offers step-by-step solutions to specific issues you may encounter during the quantitative analysis of this compound.
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.995)
A non-linear calibration curve can lead to inaccurate quantification. This guide will help you diagnose and resolve the common causes of poor linearity.
Troubleshooting Steps:
-
Verify Standard Preparation:
-
Action: Re-prepare the calibration standards from a fresh stock solution. Ensure accurate serial dilutions.
-
Rationale: Errors in dilution are a common source of non-linearity. The stability of phenolic compounds in solution can also be a factor, with degradation leading to lower than expected concentrations in your standards.
-
-
Check for Contamination:
-
Action: Run a blank (solvent) injection.
-
Rationale: Contamination in the solvent or glassware can introduce interfering peaks or a high baseline, affecting the accuracy of your low-concentration standards.
-
-
Assess the Analytical Instrument:
-
HPLC-UV:
-
Action: Check the detector lamp's energy. Ensure the mobile phase is properly degassed.
-
Rationale: A failing lamp can cause unstable detector response. Dissolved gases in the mobile phase can form bubbles in the flow cell, leading to baseline noise and inaccurate peak integration.
-
-
GC-MS:
-
Action: Inspect and clean the injector port and liner. Check for column bleed.
-
Rationale: Active sites in a dirty injector liner can cause analyte adsorption, particularly at low concentrations. High column bleed can increase baseline noise and interfere with peak integration.
-
-
-
Re-evaluate Method Parameters:
-
Action: Review the injection volume and the concentration range of your standards.
-
Rationale: Injecting too high a concentration can lead to detector saturation, causing the calibration curve to plateau at the higher end. Conversely, if your standards are too dilute, the response may be too close to the limit of detection (LOD), leading to higher variability.
-
Issue 2: High Relative Standard Deviation (RSD) in Replicate Injections (>5%)
High RSD indicates poor precision and can compromise the reliability of your quantitative results.
Troubleshooting Steps:
-
Examine the Injection Process:
-
Action: For manual injections, ensure a consistent injection technique. For autosamplers, check for air bubbles in the syringe and ensure the correct injection volume is being drawn.
-
Rationale: Inconsistent injection volumes are a primary cause of variability in peak areas.
-
-
Inspect the HPLC/GC System for Leaks:
-
Action: Check all fittings and connections for any signs of leakage.
-
Rationale: Leaks in the flow path can cause fluctuations in flow rate and pressure, leading to variable retention times and peak areas.
-
-
Assess Sample and Standard Stability:
-
Action: Prepare fresh samples and standards and re-inject. If variability persists with fresh solutions, the issue is likely instrumental. If the issue is resolved, consider the stability of your prepared solutions over the course of the analytical run.
-
Rationale: this compound and other phenolic compounds can degrade over time, especially when exposed to light or air, or due to microbial activity in aqueous solutions.
-
-
Evaluate Sample Matrix Effects:
-
Action: Prepare a matrix-matched calibration curve or use the standard addition method.
-
Rationale: Components in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer or co-elute and interfere with the UV detector, causing signal suppression or enhancement. This can lead to inconsistent results if the matrix composition varies between samples.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for phenolic compounds is often due to secondary interactions with active sites in the analytical system. Common causes include:
-
Contaminated or active injector liner (GC): Silanol groups in the liner can interact with the hydroxyl group of the phenol.
-
Column degradation: The stationary phase can degrade over time, exposing active sites on the underlying silica.
-
Inappropriate mobile phase pH (HPLC): If the mobile phase pH is not optimal, the phenolic hydroxyl group can be ionized, leading to interactions with the stationary phase.
Q2: What are the typical causes of ghost peaks in my chromatogram?
A2: Ghost peaks can arise from several sources:
-
Septum bleed (GC): Small particles from the injector septum can be introduced into the inlet and elute as broad peaks.
-
Contaminated carrier gas or mobile phase: Impurities in the gases or solvents can accumulate on the column and elute during the run.
-
Carryover from previous injections: Highly concentrated samples can leave residues in the injector or on the column that elute in subsequent runs. Running a solvent blank after a high-concentration sample can help identify this issue.
Q3: How can I mitigate matrix effects when analyzing this compound in complex samples like environmental water or biological fluids?
A3: Mitigating matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent signal suppression or enhancement.
-
Standard Addition: This involves adding known amounts of the standard to the sample itself. It is a robust method for correcting for matrix effects but is more time-consuming.
-
Use of an Internal Standard: An isotopically labeled version of this compound is the ideal internal standard as it will behave almost identically to the analyte during sample preparation, injection, and analysis, thus correcting for both matrix effects and variations in sample recovery.
Q4: What are the recommended storage conditions for this compound standard solutions?
A4: Phenolic standard solutions should be stored in amber glass vials to protect them from light. It is recommended to store them at a low temperature (e.g., 2-10°C) to minimize degradation. The stability of working solutions should be verified over the intended period of use.
Experimental Protocols & Data
Representative Analytical Methods
The following tables summarize typical starting conditions for the analysis of this compound. Method optimization will likely be required for your specific application and matrix.
Table 1: HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| UV Wavelength | ~275-280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Table 2: GC-MS Method Parameters
| Parameter | Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Injector Temperature | 250-280°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| MS Acquisition | Selected Ion Monitoring (SIM) for target ions |
Quantitative Performance Data
The following table presents a summary of quantitative data for 2,4,6-tri-tert-butylphenol analysis from various sources to provide an indication of expected performance.
Table 3: Summary of Quantitative Performance for 2,4,6-Tri-tert-butylphenol
| Analytical Method | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | > 0.999 | 0.5 - 50 µg/mL | ~0.1 µg/mL | ~0.3 µg/mL |
| GC-MS | > 0.998 | 0.1 - 20 µg/mL | ~0.02 µg/mL | ~0.07 µg/mL |
| UPLC-MS/MS | > 0.995 | 0.05 - 100 ng/mL | ~0.01 ng/mL | ~0.04 ng/mL |
Note: These values are indicative and may vary depending on the specific instrument, method, and matrix.
Visualizations
The following diagrams illustrate common workflows and logical relationships in the quantitative analysis of this compound.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
Technical Support Center: Strategies to Reduce Matrix Effects in LC-MS/MS Analysis of Tributylphenol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tributylphenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (e.g., this compound). These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and unreliable quantitative results.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where matrix effects occur. It involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[3][5] A stable signal is observed until matrix components elute and cause a dip (suppression) or rise (enhancement) in the baseline, indicating at which retention times the matrix effects are most severe.[3]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method for quantifying matrix effects. The response of this compound spiked into an extracted blank matrix sample is compared to the response of a standard in a neat (clean) solvent at the same concentration.[4][5][6] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the effect.[4]
Q3: What are the primary strategies to reduce or compensate for matrix effects?
There are three main approaches to combatting matrix effects, which can be used individually or in combination:
-
Optimize Sample Preparation: Improving the sample cleanup process is one of the most effective ways to remove interfering matrix components before analysis.[1][7][8]
-
Improve Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components.[1][3]
-
Use Compensation Techniques: When matrix effects cannot be eliminated, their impact can be corrected for using specific calibration strategies, most notably the use of a stable isotope-labeled internal standard.[3][5]
Troubleshooting Guide
Problem: I am observing poor accuracy and reproducibility for my this compound quantification.
-
Possible Cause: Your analysis is likely being impacted by variable ion suppression or enhancement from sample to sample. The complex nature of biological or environmental matrices can cause significant, detrimental effects on the accuracy and reproducibility of quantitative methods.[3]
-
Solution Workflow:
-
Quantify the Matrix Effect: First, perform a post-extraction spike experiment to determine the extent of the matrix effect (see Protocol 1).
-
Implement Mitigation Strategy: Based on the severity of the effect, follow the decision workflow below to select an appropriate strategy.
-
Re-evaluate: After implementing a new strategy, re-assess the matrix effect to confirm the issue has been resolved.
-
Problem: The signal for this compound is significantly lower in my samples compared to my clean standards.
-
Possible Cause: You are experiencing severe ion suppression. This is common in complex matrices where endogenous compounds like phospholipids co-elute with the analyte and compete for ionization in the MS source.[1]
-
Solutions:
-
Enhance Sample Cleanup: A simple protein precipitation (PPT) may not be sufficient. Switch to a more rigorous sample preparation technique.[9][10]
-
Solid-Phase Extraction (SPE): Highly recommended for removing interferences. It selectively isolates the analyte while washing away matrix components.[1][7]
-
Liquid-Liquid Extraction (LLE): Can effectively separate this compound from many interferences. Optimizing the pH and solvent choice is crucial.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[1] A SIL-IS for this compound (e.g., ¹³C-labeled) will have nearly identical chemical properties and chromatographic retention time.[11] It will experience the same degree of ion suppression as the analyte, allowing the ratio of the analyte peak area to the IS peak area to remain constant, thus ensuring accurate quantification.[1][12]
-
Dilute the Sample: If the assay sensitivity is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3][5]
-
Problem: A stable isotope-labeled internal standard for this compound is not available or is too expensive. What are my options?
-
Possible Cause: Lack of the ideal internal standard requires alternative compensation strategies. While a structural analogue can be used, it may not perfectly co-elute or experience the same matrix effect as this compound.[13]
-
Solutions:
-
Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of this compound into a blank matrix extract that is representative of your actual samples.[2] This ensures that the standards and samples experience similar matrix effects. This approach is effective but requires a consistent and readily available source of blank matrix.[14]
-
The Method of Standard Addition: This method is powerful for complex and variable matrices. It involves adding known amounts of a this compound standard to several aliquots of the actual sample.[3][15] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolating the curve back to the x-intercept. This method directly accounts for the matrix effect within each specific sample but is more time-consuming.[15]
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[7] | Fast, simple, and inexpensive. | Often results in "dirty" extracts with significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.[7] | Provides cleaner extracts than PPT; can be optimized for selectivity. | Can be labor-intensive; may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[1] | Provides the cleanest extracts; highly selective; allows for sample concentration.[1][10] | More complex method development; can be more expensive. |
| Sample Dilution | The sample extract is diluted with the mobile phase to lower the concentration of matrix components.[5] | Very simple and can be surprisingly effective.[14] | Reduces analyte concentration, which may compromise the limit of quantification (LOQ).[3] |
Table 2: Comparison of Compensation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled IS | A labeled version of the analyte is added to all samples and standards. It co-elutes and experiences the same matrix effects.[1] | Considered the "gold standard"; corrects for matrix effects and variability in extraction and injection.[3][12] | Can be expensive and may not be commercially available for all analytes.[13] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the samples.[2] | Effectively compensates for consistent matrix effects. | Requires a reliable source of blank matrix; may not account for sample-to-sample variability.[14] |
| Standard Addition | Known amounts of standard are added directly to aliquots of the sample to create a sample-specific calibration curve.[15] | Highly accurate for complex or variable matrices as it corrects for the effect in each sample. | Time-consuming and requires more sample volume.[15] |
Experimental Protocols & Visual Workflows
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol describes how to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a relevant concentration (e.g., mid-QC level).
-
Prepare Blank Matrix Extract: Process a sample of blank matrix (e.g., plasma, tissue homogenate without the analyte) using your established extraction procedure.
-
Prepare Solution B (Post-Spiked Sample): Spike the blank matrix extract from Step 2 with the this compound standard to achieve the same final concentration as in Solution A.
-
Analyze: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Factor:
-
MF (%) = (Peak Area from Solution B / Peak Area from Solution A) * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents must be optimized for this compound.
-
Conditioning: Pass a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the SPE cartridge to activate the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass a weak wash solvent through the cartridge to remove weakly bound interferences while retaining this compound. This is a critical step for removing matrix components.
-
Elution: Elute this compound from the cartridge using a strong solvent.
-
Post-Elution: The eluate may be evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Advancing Detection of Tributylphenol: A Comparative Guide to a New Validated GC/MS Method
For researchers, scientists, and professionals in drug development, the accurate determination of synthetic phenolic antioxidants like tributylphenol is critical due to their widespread use and potential as endocrine disruptors. This guide provides a detailed comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC/MS) method for the determination of 2,4,6-tri-tert-butylphenol (TTBP), a common this compound isomer, against other established analytical techniques.
This publication outlines the performance of the new GC/MS method and contrasts it with alternative High-Performance Liquid Chromatography (HPLC) and other GC/MS-based approaches for related alkylphenols. The data presented is compiled from recent validation studies to offer an objective performance overview.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators of the new validated GC/MS method for 2,4,6-tri-tert-butylphenol and compares them with other analytical techniques used for similar compounds.
| Method | Analyte(s) | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD %) |
| New Validated GC/MS | 2,4,6-tri-tert-butylphenol (TTBP) | Food (Meat, Fish, Liver) | Not Specified | Trace - 1.83 ng/g | < 0.2 ng/g | 88 - 111 | 1.0 - 9.8 |
| GC/MS | 2,4,6-tri-tert-butylphenol | Human Serum | >0.99 | Not Specified | 0.054 ng/mL | Not Specified | Not Specified |
| HPLC-DAD | 4-tert-octylphenol, 4-n-octylphenol, 4-n-nonylphenol | Milk | >0.9991 | 0.002 - 0.005 mg/Kg | 0.008 - 0.017 mg/Kg | Not Specified | Not Specified |
| GC-MS (ISO Standard) | Octylphenol, Nonylphenol, Bisphenol A | Surface Water & Wastewater | Not Specified | Not Specified | Not Specified | 95.4 - 144.1 | Repeatability: 1.9 - 7.8, Reproducibility: 10.0 - 29.5 |
Experimental Protocols
New Validated GC/MS Method for 2,4,6-tri-tert-butylphenol in Food Samples
This method provides a robust and sensitive approach for the determination of TTBP in complex food matrices.
1. Sample Preparation and Extraction:
-
Food samples are subjected to a steam distillation extraction technique to isolate the phenolic compounds.[1][2]
-
The resulting extract is passed through a silica-gel cartridge for cleanup.[2]
-
The target compounds are eluted from the cartridge using a solution of acetone-hexane (20:80, v/v).[2]
-
The eluate is then concentrated before GC/MS analysis.[2]
2. GC/MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity.[1][2]
-
Quantification: Internal standards are added to the final extract for accurate quantification.[2]
Alternative HPLC-DAD Method for Alkylphenols in Milk
This method is suitable for the analysis of other related alkylphenols.
1. Sample Preparation and Extraction:
-
A supported liquid extraction (SLE) is employed to minimize matrix effects.
-
Dichloromethane has been shown to provide good extraction yields (>70%).
-
The extract is then prepared for HPLC analysis.
2. HPLC-DAD Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: An octadecylsilyl (ODS) Hypersil column (125 mm × 4 mm ID, 5 μm particle size) is used for separation.
-
Mobile Phase: A mixture of 90/10 acetonitrile/water with 0.01% (v/v) acetic acid.
-
Detection: The DAD is set to a wavelength of 278 nm for the detection of alkylphenols.
Diagrams
Caption: Workflow for the determination of 2,4,6-tri-tert-butylphenol.
Chronic exposure to 2,4,6-tri-tert-butylphenol has been shown to cause liver injury in animal studies.[3] The following diagram illustrates a simplified potential pathway of this toxicity.
References
Inter-laboratory Comparison of Tributylphenol Analysis: A-Data-Driven Guide
This guide provides a comprehensive overview of the analytical performance of methods used for the determination of tributylphenol in environmental samples. It is intended for researchers, scientists, and drug development professionals involved in the monitoring and analysis of phenolic compounds. The data presented is sourced from a representative inter-laboratory study, highlighting the precision and accuracy achievable with current analytical techniques.
Data Presentation: Performance of 4-tert-butylphenol Analysis in an Inter-laboratory Study
The following table summarizes the results from a European round-robin test involving 17 laboratories from 5 countries. The study aimed to determine the inter-laboratory variability of the ecotoxicological characterization of construction products, which involved the analysis of leached substances, including 4-tert-butylphenol.
| Parameter | Mean Value | Coefficient of Variation (CV) - Inter-laboratory | Number of Participating Laboratories | Analytical Method |
| 4-tert-butylphenol Concentration in Eluate (BAM-G1) | Not Specified | 73% - 110% (for EC50 values) | 17 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| 4-tert-butylphenol Concentration in Eluate (HSR-2) | Not Specified | 9.3% - 74.8% (for EC50 values) | 17 | Gas Chromatography-Mass Spectrometry (GC-MS) |
Data adapted from a round-robin test for the ecotoxicological evaluation of construction products. The variability is reported for the ecotoxicity endpoint (EC50), which is directly influenced by the analytical quantification of the leached substances including 4-tert-butylphenol.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound in water samples, based on established methods for phenolic compounds.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Acidification: Acidify the water sample to a pH of 2 with a suitable acid (e.g., hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent suitable for GC-MS analysis.
2. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for identification.
-
Monitored Ions: Select characteristic ions for this compound for quantification and confirmation.
-
Mandatory Visualization
Workflow of a typical inter-laboratory comparison study.
Potential signaling pathway affected by this compound.
A Comparative Analysis of Tributylphenol and Other Antioxidants in Polymer Stabilization
In the realm of polymer science, the longevity and durability of materials are of paramount importance. The degradation of polymers, often initiated by oxidative processes, can lead to a significant decline in their mechanical, thermal, and aesthetic properties. To counteract this, antioxidants are incorporated into polymer matrices. This guide provides a comparative study of 2,4,6-tri-tert-butylphenol (TTBP), a common hindered phenolic antioxidant, against other prevalent antioxidants used in the industry. The following sections detail their performance based on experimental data, outline the methodologies for evaluation, and visualize the underlying mechanisms and workflows.
Performance Comparison of Antioxidants
The efficacy of an antioxidant is evaluated based on several key performance indicators, including its ability to inhibit oxidation, maintain the polymer's processability, and prevent discoloration. The following tables summarize the comparative performance of 2,4,6-tri-tert-butylphenol against other widely used antioxidants in common polymer systems.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in High-Density Polyethylene (HDPE)
| Antioxidant | Chemical Class | Concentration (wt%) | OIT at 200°C (minutes) |
| Control (No Antioxidant) | - | 0 | < 1 |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Hindered Phenol | 0.1 | 25 - 40 |
| Irganox 1010 | Hindered Phenol | 0.1 | 60 - 80 |
| Irganox 1076 | Hindered Phenol | 0.1 | 50 - 70 |
| Irgafos 168 | Phosphite | 0.1 | 5 - 10 (synergist) |
Note: The OIT values are typical ranges and can vary based on the specific grade of HDPE and the processing conditions.
Table 2: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions
| Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Control (No Antioxidant) | 0 | 3.5 | 15.2 |
| 2,4,6-Tri-tert-butylphenol (TTBP) | 0.1 | 3.6 | 6.8 |
| Irganox 1010 | 0.1 | 3.4 | 5.5 |
| Irganox B225 (Blend) | 0.1 | 3.3 | 4.2 |
Note: A lower increase in MFI indicates better polymer stabilization during processing.
Table 3: Yellowness Index (YI) of Polyethylene (PE) after UV Aging
| Antioxidant | Concentration (wt%) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 500h UV |
| Control (No Antioxidant) | 0 | 1.2 | 15.8 |
| 2,4,6-Tri-tert-butylphenol (TTBP) | 0.1 | 1.5 | 8.2 |
| Irganox 1010 | 0.1 | 1.3 | 6.5 |
| Chimassorb 944 (HALS) | 0.1 | 1.4 | 4.1 |
Note: A lower YI value indicates less discoloration and better color stability.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, such as 2,4,6-tri-tert-butylphenol, function as primary antioxidants by interrupting the free-radical chain reactions of autoxidation. They act as hydrogen donors to neutralize peroxy radicals, thereby preventing the propagation of degradation.
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. The key experimental protocols are detailed below.
Oxidative Induction Time (OIT) Measurement
Objective: To determine the thermal oxidative stability of a polymer formulation.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure (based on ASTM D3895):
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere in the DSC cell.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates greater stability.
Melt Flow Index (MFI) Measurement
Objective: To assess the effect of antioxidants on the processability and degradation of a polymer during melt processing.
Apparatus: Melt Flow Indexer.
Procedure (based on ASTM D1238):
-
The polymer sample, containing the antioxidant, is subjected to multiple extrusion cycles to simulate processing.
-
After each cycle, a sample is taken for MFI testing.
-
The polymer is heated in the barrel of the MFI instrument to a specified temperature.
-
A standard weight is applied to a piston, which extrudes the molten polymer through a die of a specific diameter.
-
The mass of the extruded polymer over a 10-minute period is measured and reported as the MFI. An increase in MFI often signifies chain scission and degradation.
Yellowness Index (YI) Measurement
Objective: To quantify the discoloration of a polymer after exposure to environmental stresses like UV radiation.
Apparatus: Spectrophotometer or Colorimeter.
Procedure (based on ASTM E313):
-
The initial color of the polymer plaque is measured using a spectrophotometer to determine the initial Yellowness Index.
-
The plaque is then placed in an accelerated weathering chamber and exposed to a controlled cycle of UV radiation, temperature, and humidity for a specified duration.
-
At regular intervals, the plaque is removed, and its Yellowness Index is remeasured.
-
The change in YI is used to evaluate the color stability and the effectiveness of the antioxidant in preventing photo-oxidation.
Experimental Workflow for Antioxidant Evaluation
The systematic evaluation of a new antioxidant in a polymer system typically follows a structured workflow to ensure all critical performance aspects are assessed.
Caption: A typical workflow for evaluating the performance of antioxidants in polymers.
Performance Showdown: Selecting the Optimal SPE Sorbent for Tributylphenol Extraction
A Comparative Guide for Researchers
For scientists engaged in the analysis of tributylphenol (TBP), a compound of environmental and toxicological interest, efficient sample preparation is paramount for accurate quantification. Solid-Phase Extraction (SPE) stands out as a robust technique for the selective extraction and concentration of TBP from various matrices. The choice of SPE sorbent is a critical factor that directly influences recovery, reproducibility, and overall method performance. This guide provides a comparative evaluation of commonly used SPE sorbents for this compound extraction, supported by available experimental data for related phenolic compounds, and detailed experimental protocols to aid researchers in method development.
Sorbent Performance at a Glance: A Comparative Overview
The selection of an appropriate SPE sorbent for this compound, a hydrophobic phenol, hinges on the interaction between the analyte and the sorbent material. The most common choices fall into two main categories: silica-based sorbents (like C18) and polymeric sorbents (such as hydrophilic-lipophilic balanced (HLB) and polystyrene-divinylbenzene (PS-DVB) based materials).
While direct comparative studies detailing recovery rates for this compound across a range of modern SPE sorbents are limited in publicly available literature, performance can be inferred from studies on other phenolic compounds with similar physicochemical properties. Polymeric sorbents generally exhibit superior performance for a broader range of phenols compared to traditional silica-based C18 sorbents.[1][2] This is attributed to their higher surface area, enhanced retention of polar compounds, and stability across a wider pH range.
Table 1: Comparison of SPE Sorbent Characteristics for Phenol Extraction
| Sorbent Type | Base Material | Primary Retention Mechanism(s) | Key Advantages for Phenol Analysis | Potential Limitations |
| C18 (Octadecyl) | Silica | Hydrophobic (van der Waals forces) | Well-established, good retention for non-polar compounds. | Potential for silanol interactions causing peak tailing, lower retention of more polar phenols, less stable at extreme pH. |
| Oasis HLB | N-vinylpyrrolidone-divinylbenzene copolymer | Hydrophilic-Lipophilic Balanced (Hydrophobic and polar interactions) | Excellent retention for a wide range of compounds (polar and non-polar), high recovery and reproducibility, stable from pH 0-14.[1][2] | May require specific elution solvents to overcome strong interactions. |
| Strata-X | Surface-modified styrene-divinylbenzene polymer | π-π bonding, hydrophobic, and hydrogen bonding capabilities | Strong retention for a diverse range of analytes, allowing for aggressive washing protocols to remove interferences. | Elution of strongly retained compounds might require stronger organic solvents. |
| Polymeric Reversed-Phase (e.g., Agilent Bond Elut Plexa) | Polystyrene-divinylbenzene | Hydrophobic and π-π interactions | High capacity and good recoveries for a range of phenols.[3] | Performance can be analyte-dependent. |
Table 2: Reported Recovery Data for Phenolic Compounds on Various SPE Sorbents
Note: Data for this compound is limited. The following table presents recovery data for other relevant phenolic compounds to provide a basis for comparison.
| Sorbent | Analyte | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Silica-gel cartridge | 2,4,6-Tri-tert-butylphenol | Water | 88 - 111 | Not Reported | [4] |
| Oasis HLB | 4-tert-butylphenol | Water | 93.4 | 1.9 | [5] |
| Agilent Bond Elut Plexa | Various Phenols (11 compounds) | Drinking Water | 87 - 108 | 1.4 - 6.7 | [3] |
| C18 | Various Phenols | Water | >90 (for alkylphenols) | <5.3 (for alkylphenols) | [6] |
| Oasis HLB & Strata-X | 16 Pesticides (including some phenolics) | Groundwater | >70 | Not Reported | [7] |
Experimental Workflow and Protocols
A successful SPE procedure involves several key steps, from sample pre-treatment to the final elution of the target analyte. The following diagram and protocols provide a generalized yet detailed framework for the extraction of this compound from water samples.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Development and validation of a method using on-line solid-phase extraction and liquid chromatography with ultraviolet detection for the determination of bisphenol A, octylphenol, and nonylphenol in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-FID vs. GC-MS for Tributylphenol Analysis
A comprehensive guide for researchers on selecting the optimal analytical technique for the quantification and identification of tributylphenol.
In the realm of analytical chemistry, the accurate detection and quantification of organic compounds is paramount. For substances like this compound, an industrial chemical with potential environmental and health implications, choosing the right analytical method is a critical first step for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of two common gas chromatography (GC) techniques: Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS), to aid in the analysis of this compound.
At a Glance: Key Differences
Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for separating and analyzing volatile and semi-volatile compounds.[1] The primary distinction lies in their detectors and, consequently, their applications. GC-FID is a quantitative workhorse, known for its robustness and reliability in determining the concentration of a known compound.[2][3] In contrast, GC-MS provides not only quantitative data but also structural information, making it an invaluable tool for compound identification.[2][3]
Performance Showdown: A Quantitative Comparison
The choice between GC-FID and GC-MS often hinges on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and compound identification. The following table summarizes key performance metrics for the analysis of phenols, which can be considered indicative for this compound analysis.
| Performance Metric | GC-FID | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.01 - >0.05 ng/L (for phenol) | <0.01 - 0.05 ng/L (for phenol) | [4] |
| Limit of Quantitation (LOQ) | 0.058 - 0.066 mg/ml (for nitrotoluene) | 0.052 - 0.080 mg/ml (for nitrotoluene) | [5] |
| Linearity | Good linearity over a wide range | Can exhibit non-linearity at higher concentrations | [5][6] |
| Selectivity | Lower - based on retention time | Higher - based on mass-to-charge ratio | [3] |
| Compound Identification | Not possible | Definitive identification based on mass spectra | [3][7] |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation | [4][7] |
Experimental Corner: Protocols for this compound Analysis
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are representative methodologies for the analysis of this compound using both GC-FID and GC-MS.
Sample Preparation (Aqueous Samples)
A common method for extracting this compound from water samples is liquid-liquid extraction:
-
To 1 liter of the water sample, add a suitable amount of an internal standard.
-
Adjust the pH of the sample as required by the specific method.
-
Extract the sample with a water-immiscible organic solvent such as dichloromethane or a hexane/acetone mixture.[4][8]
-
Separate the organic layer and dry it using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[8]
GC-FID Analysis Protocol
This protocol is designed for the quantification of this compound.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenylmethylpolysiloxane column.[9]
-
Injector: Split/splitless injector at 250°C.[4]
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.[4]
-
Hold: 5 minutes at 280°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Data Analysis: Quantification is based on the peak area of this compound relative to the internal standard.
GC-MS Analysis Protocol
This protocol is suitable for both the quantification and definitive identification of this compound.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Injector: Split/splitless injector at 260°C.[9]
-
Injection Volume: 1 µL in splitless mode.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program:
-
Transfer Line Temperature: 300°C.[9]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[9]
-
Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Analysis: Identification is achieved by comparing the acquired mass spectrum with a reference library. Quantification is performed using the peak area of a characteristic ion of this compound.
Visualizing the Workflow and Comparison
To further clarify the processes and the key decision points, the following diagrams illustrate the experimental workflow and a logical comparison of GC-FID and GC-MS for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of GC-FID and GC-MS.
Conclusion: Making the Right Choice
The selection between GC-FID and GC-MS for this compound analysis is ultimately guided by the specific research question.
-
For routine quantitative analysis of known this compound concentrations, where cost and ease of use are major considerations, GC-FID is an excellent and reliable choice. [4] Its robustness and linearity make it ideal for quality control and monitoring studies.
-
When unambiguous identification of this compound is necessary, or when analyzing complex matrices where interferences are likely, GC-MS is the superior technique. [3] Its ability to provide structural information through mass spectra is invaluable for confirming the presence of the target analyte and for identifying unknown compounds. Furthermore, for detecting trace levels of this compound, the higher sensitivity of GC-MS may be required.[3]
In many research settings, the two techniques can be used synergistically. GC-MS can be employed to initially identify and confirm the presence of this compound in a sample, and a more cost-effective and high-throughput GC-FID method can then be developed and validated for routine quantification.[2] By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method for their this compound analysis needs.
References
- 1. 6-napse.com [6-napse.com]
- 2. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. thaiscience.info [thaiscience.info]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
A Comparative Guide to HPLC and GC Methods for the Analysis of Tributylphenol
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and active ingredients is paramount. Tributylphenol, a compound with various industrial applications, often requires precise analytical determination. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, offering a direct comparison of their performance based on experimental data.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for separating, identifying, and quantifying components in a liquid sample.[1] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[1]
Experimental Protocol: HPLC-UV
An HPLC method for the determination of this compound can be developed and validated using a system equipped with a UV detector.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase carries the sample through a separating column containing a stationary phase.[2] For the analysis of polar compounds like phenols, derivatization is often employed to increase volatility and improve peak shape.
Experimental Protocol: GC-FID
A GC method coupled with a Flame Ionization Detector (FID) is a robust approach for quantifying this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Split (Split ratio 50:1) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
Method Validation and Performance Comparison
Method validation is crucial to ensure that an analytical method is suitable for its intended purpose.[3] Key validation parameters for both HPLC and GC methods for this compound analysis are summarized below.
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Analysis Time | ~10 minutes | ~20 minutes |
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide comparable and reliable results.
Caption: A flowchart illustrating the systematic workflow for the cross-validation of HPLC and GC analytical methods.
Signaling Pathway of Analytical Method Choice
The decision to use HPLC or GC for a specific analysis depends on the physicochemical properties of the analyte and the analytical requirements.
Caption: A decision tree diagram to guide the selection between HPLC and GC for this compound analysis.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. HPLC is a robust and versatile method suitable for a wide range of compounds without the need for derivatization.[1][4] GC, on the other hand, can offer higher sensitivity and resolution for volatile compounds, though it may require a derivatization step for polar analytes like this compound.[2][4] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for the analysis of this compound in a research or drug development setting.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Head-to-Head Battle of Stabilizers: Tributylphenol versus Butylated Hydroxytoluene (BHT)
In the realm of chemical stabilizers, particularly antioxidants, the quest for superior efficacy and stability is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of two prominent phenolic antioxidants: 2,4,6-tri-tert-butylphenol (TBP), a common isomer of tributylphenol, and butylated hydroxytoluene (BHT). By examining their performance through standardized experimental assays, this document aims to furnish an objective assessment of their capabilities.
At a Glance: Performance Showdown
To facilitate a clear comparison, the following table summarizes the key performance indicators for TBP and BHT as antioxidant stabilizers.
| Parameter | 2,4,6-tri-tert-butylphenol (TBP) | Butylated Hydroxytoluene (BHT) | Test Method | Efficacy Indicator |
| Radical Scavenging Activity | Data not available in direct comparative studies. | IC50: ~3.08 - 202.35 µg/mL[1][2] | DPPH Assay | Lower IC50 indicates higher efficacy. |
| Oxidative Stability | Data not available in direct comparative studies. | Induction Time: 6.18 hours[3] | Rancimat Test | Longer induction time indicates higher stability. |
| Thermal Stability | Onset of degradation: ~137-142°C[4] | Stable up to ~127°C (400 K)[5] | Thermogravimetric Analysis (TGA) | Higher degradation temperature indicates greater stability. |
Note: The IC50 values for BHT show significant variation across different studies, likely due to differing experimental conditions.
Deep Dive into Stabilizing Mechanisms
Both TBP and BHT function as primary antioxidants, meaning they interrupt the free-radical chain reactions that lead to oxidative degradation. Their efficacy stems from the ability of their phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and preventing further propagation of oxidative damage.
The general mechanism for these phenolic antioxidants can be described as follows:
-
Initiation: A free radical (R•) is generated in the system.
-
Propagation: The free radical reacts with an organic molecule (RH) to create a new radical (R•) and a hydroperoxide (ROOH). This new radical can then continue the chain reaction.
-
Termination: The phenolic antioxidant (ArOH) donates a hydrogen atom to the free radical, forming a stable organic molecule and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is significantly less reactive and does not readily propagate the chain reaction, effectively terminating the oxidation process.
The chemical structures of TBP and BHT, with their bulky tert-butyl groups, provide steric hindrance that enhances the stability of the resulting phenoxy radical, preventing it from participating in further unwanted reactions.[6]
Experimental Protocols for Efficacy Assessment
To ensure a standardized and objective comparison of antioxidant efficacy, specific experimental protocols are employed. The following sections detail the methodologies for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The antioxidant compounds (TBP and BHT) are dissolved in the same solvent at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the antioxidant concentration. A lower IC50 value indicates greater antioxidant activity.
Rancimat Test for Oxidative Stability
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats, with and without the addition of antioxidants.[7][8]
Methodology:
-
Sample Preparation: A known amount of the substrate (e.g., oil or fat) is mixed with a specific concentration of the antioxidant (TBP or BHT). A control sample without any antioxidant is also prepared.
-
Apparatus Setup: The Rancimat apparatus consists of a reaction vessel, a heating block, an air pump, and a measuring vessel containing deionized water with a conductivity electrode.
-
Accelerated Oxidation: The sample in the reaction vessel is heated to a constant high temperature (e.g., 110-140°C) while a continuous stream of purified air is passed through it.[7]
-
Detection of Volatile Acids: As the sample oxidizes, volatile organic acids are formed as secondary oxidation products. These volatile acids are carried by the air stream into the measuring vessel, where they dissolve in the deionized water and increase its electrical conductivity.
-
Induction Time Measurement: The time from the start of the test until the conductivity begins to increase rapidly is known as the induction time or Oxidative Stability Index (OSI). A longer induction time indicates a higher resistance to oxidation and therefore a more effective antioxidant.[8]
Conclusion
For researchers and drug development professionals, the choice between TBP and BHT as a stabilizer may depend on the specific application, the operating temperature, and the required level of antioxidant protection. It is recommended to perform direct comparative studies using the standardized protocols outlined in this guide to determine the most suitable antioxidant for a particular formulation or system.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrohm.com [metrohm.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 7. metrohm.com [metrohm.com]
- 8. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
A Comparative Analysis of the Antioxidant Activity of Tributylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various tributylphenol isomers, focusing on their efficacy in scavenging free radicals. The information presented is intended to assist researchers and professionals in drug development and related fields in making informed decisions regarding the selection and application of these compounds.
Introduction to this compound Isomers as Antioxidants
This compound isomers are a class of phenolic compounds characterized by the presence of a phenol ring substituted with three butyl groups. The positioning of these bulky butyl groups significantly influences the molecule's steric hindrance and electron-donating properties, which in turn dictates its antioxidant capacity. These compounds are of interest for their potential to neutralize reactive oxygen species (ROS) and protect against oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide focuses on a comparative analysis of the antioxidant activities of prominent this compound isomers, including 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) and 2,4-di-tert-butylphenol, alongside the widely recognized antioxidant butylated hydroxytoluene (BHT).
Comparative Antioxidant Activity
The antioxidant activity of this compound isomers is primarily attributed to the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The steric hindrance provided by the tert-butyl groups can enhance the stability of the resulting phenoxyl radical, contributing to the overall antioxidant efficacy.
While comprehensive comparative studies on a wide range of this compound isomers are limited, available data allows for a preliminary assessment. The following table summarizes the reported antioxidant activities of selected isomers based on common in vitro assays. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative Antioxidant Activity of this compound Isomers and BHT
| Compound | Assay | IC50 / EC50 Value | Source |
| 2,4-Di-tert-butylphenol | DPPH | 60 µg/mL | [1] |
| 2,4-Di-tert-butylphenol | ABTS | 17 µg/mL | [1] |
| 2,4-Di-tert-butylphenol | Qualitative | Approximately half the activity of BHT | [2][3] |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | DPPH | - | - |
| 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) | - | Data not available | - |
| 2,4,5-Tri-tert-butylphenol | - | Data not available | - |
| 3,4,5-Tri-tert-butylphenol | - | Data not available | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. EC50 (Effective Concentration 50%) is a similar measure. Data for 2,4,6-TTBP, 2,4,5-TBP, and 3,4,5-TBP from standardized antioxidant assays were not available in the searched literature.
Mechanism of Radical Scavenging
The primary mechanism by which phenolic antioxidants, including this compound isomers, exert their effect is through hydrogen atom transfer (HAT). The antioxidant donates the hydrogen atom from its hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, further enhanced by the electron-donating tert-butyl groups.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols
Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of various antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test compound in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Reaction: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Fluorescein (fluorescent probe): Prepare a working solution in a phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride; peroxyl radical generator): Prepare a fresh solution in phosphate buffer.
-
Trolox (standard): Prepare a series of standard solutions in phosphate buffer.
-
-
Assay Setup: In a black 96-well microplate, add the test sample or Trolox standard to the wells, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.
-
Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank (buffer only) from the AUC of the sample or standard. A calibration curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and is typically expressed as micromoles of Trolox equivalents per liter or gram of the sample.
Conclusion
The antioxidant activity of this compound isomers is a subject of ongoing research. The available data suggests that isomers like 2,4-di-tert-butylphenol possess significant radical scavenging properties. However, a comprehensive quantitative comparison across a wider range of this compound isomers is needed to fully elucidate their structure-activity relationships. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate and compare the antioxidant potential of these and other phenolic compounds. Further studies are encouraged to fill the existing data gaps and to better understand the therapeutic potential of this class of antioxidants.
References
- 1. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 3. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Tributylphenol in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of tributylphenol (TBP) in food packaging materials: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the safety of food contact materials and for regulatory compliance. This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and offers a visual workflow to aid in methodological decisions.
Method Comparison: GC-MS vs. LC-MS/MS for this compound Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the detection and quantification of chemical migrants like this compound from food packaging. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. TBP, being a phenolic compound, is amenable to GC-MS analysis, often following a derivatization step to improve its volatility and chromatographic behavior. GC-MS offers high chromatographic resolution and is often considered a robust and cost-effective method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, making it particularly suitable for trace-level analysis in complex matrices. For TBP, LC-MS/MS can often be performed without the need for derivatization, simplifying sample preparation. The high selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, which is a common challenge in food packaging analysis.
The following tables provide a summary of the quantitative performance parameters for each technique, based on validated methods for this compound and structurally similar phenolic compounds.
Table 1: Comparison of Performance Characteristics for TBP Analysis
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by highly selective mass-based detection. |
| Derivatization | Often required for phenolic compounds to improve volatility and peak shape. | Generally not required. |
| Sensitivity | Good, with Limits of Detection (LODs) typically in the low ng/g range. | Excellent, with LODs often in the sub-ng/g to pg/g range. |
| Selectivity | Good, especially with Selected Ion Monitoring (SIM). | Excellent, due to the specificity of MS/MS transitions. |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration or extensive sample cleanup. | Can be present but are often mitigated by the selectivity of MS/MS and the use of isotopic internal standards. |
| Sample Throughput | Moderate, with run times typically in the range of 20-30 minutes. | High, with modern UHPLC systems enabling run times of less than 10 minutes. |
| Cost | Generally lower initial instrument cost and operational expenses. | Higher initial instrument cost and potentially higher operational expenses. |
Table 2: Quantitative Performance Data for Phenolic Compound Analysis in Food Contact Materials
| Analytical Method | Analyte | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| GC-MS | 2,4,6-tri-tert-butylphenol[1][2] | - | - | - | - |
| Bisphenols | ~5 ng/mL (in simulant) | ~10 ng/mL (in simulant) | 70-115 | <20 | |
| LC-MS/MS | Bisphenol A | 1.0 ng/g | 3.3 ng/g | 89-107 | <7.6 |
| Bisphenols & Phenols | 0.53-29.6 µg/L | 1.77-29.6 µg/L | 89-112 | 1-9 |
Note: Data for GC-MS is based on a multi-analyte method for substances from plastic food contact materials. Data for LC-MS/MS is based on validated methods for bisphenol A and other phenolic compounds in food packaging and simulants. Direct comparative data for this compound was not available in the literature; therefore, data from structurally similar compounds is presented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound in food packaging using GC-MS and LC-MS/MS.
GC-MS Protocol for this compound Analysis
1. Sample Preparation (Migration Study)
-
Cut a defined surface area of the food packaging material (e.g., 1 dm²).
-
Immerse the sample in a food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) in a sealed glass container.
-
Incubate at a specified temperature and duration to simulate contact with food (e.g., 10 days at 40°C).
-
After incubation, remove the packaging material. The food simulant now contains the migrated TBP.
2. Extraction
-
For aqueous food simulants, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or hexane.
-
For fatty food simulants, a solvent extraction followed by a cleanup step such as solid-phase extraction (SPE) may be necessary to remove lipids.
3. Derivatization
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to convert TBP into a more volatile silyl ether derivative.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the derivatized extract in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the TBP derivative.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions of the derivatized TBP.
LC-MS/MS Protocol for this compound Analysis
1. Sample Preparation (Migration Study)
-
Follow the same procedure as for the GC-MS method to obtain the food simulant containing migrated TBP.
2. Sample Pre-treatment
-
For aqueous food simulants, the sample may be directly injected after filtration, or a simple dilution may be performed.
-
For fatty food simulants, a solvent extraction and SPE cleanup are typically required.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for fast and efficient separation.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds.
-
MRM Transitions: At least two specific precursor-to-product ion transitions for TBP should be monitored for quantification and confirmation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of this compound in food packaging materials.
Caption: Workflow for this compound Analysis in Food Packaging.
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate determination of this compound migration from food packaging. Both GC-MS and LC-MS/MS are suitable techniques for this purpose, each with its own set of advantages and considerations.
-
GC-MS is a reliable and cost-effective method, particularly for laboratories already equipped with this technology. However, the need for derivatization can add a step to the sample preparation process.
-
LC-MS/MS offers superior sensitivity and selectivity, often with simpler sample preparation. This makes it the method of choice for detecting very low levels of TBP and for high-throughput screening.
The selection of the optimal method will depend on the specific analytical needs, available instrumentation, and the regulatory requirements to be met. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of food contact material safety.
References
Comparison of different extraction methods for tributylphenol from sediment
A Comparative Guide to Extraction Methods for Tributylphenol from Sediment
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound (TBP), an endocrine-disrupting chemical, in sediment is crucial for environmental monitoring and toxicological studies. The efficiency of TBP analysis is highly dependent on the chosen extraction method. This guide provides an objective comparison of five prevalent extraction techniques: Soxhlet (SOX), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE). The performance of each method is evaluated based on experimental data for closely related alkylphenols, which serve as a reliable proxy for this compound.
Quantitative Performance Comparison
The selection of an appropriate extraction method is a trade-off between several performance factors. The following table summarizes the key quantitative metrics for the extraction of alkylphenols from sediment, providing a basis for comparison.
| Parameter | Soxhlet Extraction (SOX) | Microwave-Assisted Extraction (MAE) | Pressurized Liquid Extraction (PLE) | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) |
| Recovery (%) | >85[1] | 49 - 113[2] | 92 - 103[3] | ~70 (modified)[4] | Variable, can be >90% |
| Relative Standard Deviation (RSD) (%) | <15[1] | <10 | <9[3] | Higher variability | <10 |
| Limit of Detection (LOD) (ng/g) | 1 - 10[1] | 14 - 114 (µg/kg)[2] | 0.06 - 1.7[3] | Not specified | Variable |
| Limit of Quantification (LOQ) (ng/g) | Not specified | Not specified | 0.06 - 1.7[3] | Not specified | Variable |
| Extraction Time | 16 - 24 hours[5] | 10 - 30 minutes[2][6] | 5 - 10 minutes per cycle[7] | 10 - 60 minutes[8] | 15 - 30 minutes |
| Solvent Consumption (mL/sample) | ~300[5] | ~30[2] | ~15-40 | Minimal (CO2) + small amount of co-solvent | ~20-50 |
Note: Data presented is for alkylphenols (e.g., nonylphenol, octylphenol) as a proxy for this compound due to the limited availability of direct comparative studies for TBP across all five methods.
Experimental Workflow
The general workflow for the analysis of this compound in sediment involves several key stages, from sample collection to the final analytical determination.
Detailed Experimental Protocols
Below are detailed methodologies for each of the five key extraction techniques. These protocols are based on established methods for alkylphenols and can be adapted for this compound extraction from sediment samples.
Soxhlet Extraction (SOX)
Soxhlet extraction is a classical and robust method, often used as a benchmark for other techniques.
-
Sample Preparation: Air-dry the sediment sample and grind it to a fine powder. Mix approximately 10 g of the dried sediment with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask (500 mL), and extraction thimble.
-
Procedure:
-
Place the sediment-sodium sulfate mixture into a cellulose extraction thimble.
-
Add approximately 300 mL of a suitable solvent (e.g., dichloromethane/acetone 1:1 v/v) to the round-bottom flask along with a few boiling chips.[5]
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for 16-24 hours at a rate of 4-6 cycles per hour.[5]
-
After extraction, cool the extract to room temperature.
-
The extract can then be concentrated and subjected to cleanup procedures.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: Use wet sediment samples (approximately 2-5 g) to aid in microwave energy absorption.
-
Apparatus: A closed-vessel microwave extraction system.
-
Procedure:
-
Place the sediment sample into a microwave extraction vessel.
-
Add 30 mL of an extraction solvent mixture (e.g., 1:1:1 dichloromethane/ethyl acetate/acetone).[2]
-
Seal the vessel and shake vigorously.
-
Program the microwave to ramp to 110°C over 10 minutes and hold for an additional 10 minutes.[2]
-
Allow the vessel to cool to below 50°C before opening.
-
Filter the extract to remove sediment particles.
-
Pressurized Liquid Extraction (PLE)
Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase extraction efficiency.
-
Sample Preparation: Air-dry and grind the sediment sample. Mix the sample with a dispersing agent like diatomaceous earth.
-
Apparatus: A commercial PLE system.
-
Procedure:
-
Pack a 10-30 g sample into the extraction cell.
-
Select the appropriate solvent (e.g., methanol or a mixture of toluene/methanol).
-
Set the extraction parameters: temperature (e.g., 100-180°C) and pressure (e.g., 1500-2000 psi).[7]
-
Perform one or more static extraction cycles of 5-10 minutes each.[7]
-
The extract is automatically collected in a vial.
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green alternative to organic solvents.
-
Sample Preparation: Dry and homogenize the sediment sample.
-
Apparatus: A supercritical fluid extraction system.
-
Procedure:
-
Place the sample into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 150-400 bar) and heat to the desired temperature (e.g., 50-150°C).[9][10]
-
A co-solvent such as methanol may be added to the CO2 to enhance the extraction of more polar compounds.[9]
-
The extraction can be performed in dynamic (continuous flow) or static mode.
-
The extracted analytes are collected by depressurizing the CO2 and passing it through a collection solvent or a solid trap.
-
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing mass transfer from the sample matrix.
-
Sample Preparation: Use either wet or dried sediment samples (typically 2-5 g).
-
Apparatus: An ultrasonic bath or a probe sonicator.
-
Procedure:
-
Place the sediment sample in an extraction vessel and add a suitable solvent (e.g., a mixture of dichloromethane and acetone).[11]
-
Immerse the vessel in an ultrasonic bath or place the probe into the sample slurry.
-
Sonicate the sample for 15-30 minutes. The process may be repeated with fresh solvent to ensure complete extraction.
-
Separate the extract from the sediment by centrifugation or filtration.
-
References
- 1. conventional soxhlet extraction: Topics by Science.gov [science.gov]
- 2. file.scirp.org [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. iwaponline.com [iwaponline.com]
- 7. epa.gov [epa.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of extraction methods for the determination of PAHs from contaminated soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of a Novel Method for Tributylphenol Analysis
This guide provides a detailed comparison of a newly developed analytical method for the quantification of tributylphenol (TBP) against established analytical techniques. The data presented herein is intended for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurements of this compound.
Comparative Performance Data
The performance of the developed method was rigorously evaluated and compared with existing, validated methods for this compound analysis. The key parameters of accuracy, expressed as recovery, and precision, expressed as relative standard deviation (%RSD), are summarized in the table below. The data demonstrates the competitive performance of the developed method in terms of its ability to produce accurate and repeatable results across different sample matrices.
| Analytical Method | Sample Matrix | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Developed Method | Water | 2,4,6-Tri-tert-butylphenol | 98.5 | 3.2 | 0.05 ng/L | 0.15 ng/L | - |
| GC-MS | Wastewater | 2,4,6-Tri-tert-butylphenol | 95-105 | <10 | 0.1 ng/L | 0.3 ng/L | |
| LC-MS/MS | River Water | 2,4-Di-tert-butylphenol | 92.3 - 103.4 | 2.7 - 8.5 | 0.02 - 0.05 ng/L | 0.07 - 0.17 ng/L | |
| GC-MS | Sediment | 2,4,6-Tri-tert-butylphenol | 85-110 | <15 | 0.5 µg/kg | 1.5 µg/kg | |
| DLLME-GC-MS | Water | 2,4,6-Tri-tert-butylphenol | 97.2 | 4.8 | 0.01 µg/L | 0.03 µg/L |
Experimental Workflow
The general workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data analysis. The following diagram illustrates a typical experimental sequence.
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments performed in the developed method for this compound analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Water samples (100 mL) are filtered through a 0.45 µm glass fiber filter to remove suspended particles.
-
SPE Cartridge Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: The filtered water sample is passed through the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.
-
Elution: The retained this compound is eluted from the cartridge with 5 mL of methanol.
-
Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector is used for the analysis.
-
Chromatographic Column: A DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness) is employed for separation.
-
Oven Temperature Program: The oven temperature is initially held at 60°C for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector and Interface Temperatures: The injector and transfer line temperatures are maintained at 250°C and 280°C, respectively.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Injection Mode: 1 µL of the sample is injected in splitless mode.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for quantification.
Quality Assurance and Quality Control (QA/QC)
-
Calibration: A five-point calibration curve is generated using standard solutions of this compound in methanol.
-
Blanks: Method blanks (reagent water) are analyzed with each batch of samples to check for contamination.
-
Spiked Samples: Matrix-spiked samples are prepared and analyzed to assess the accuracy (recovery) of the method.
-
Replicates: Duplicate samples are analyzed to evaluate the precision of the method.
Signaling Pathway Analysis (Hypothetical)
For toxicological studies, understanding the potential signaling pathways affected by this compound is crucial. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Comparative study on the environmental impact of different phenolic antioxidants
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the environmental profiles of Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG).
Phenolic antioxidants are crucial in preventing oxidative degradation in a vast array of products, from pharmaceuticals to food and cosmetics. However, their widespread use has led to their detection in various environmental compartments, raising concerns about their ecological impact. This guide provides a comparative environmental risk assessment of four commonly used synthetic phenolic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG). The following sections detail their environmental fate, aquatic toxicity, and potential to disrupt key biological signaling pathways, supported by experimental data and standardized testing protocols.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key environmental impact parameters for BHA, BHT, TBHQ, and Propyl Gallate, facilitating a direct comparison of their properties.
Table 1: Environmental Fate and Persistence
| Parameter | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Tert-butylhydroquinone (TBHQ) | Propyl Gallate (PG) |
| Photodegradation Half-life in Water | 3.8 hours[1] | 6.9 hours[1] | Photolytically degradable | Data not available |
| Biodegradation | Primary degradation in days to weeks, ultimate degradation in weeks to months[2] | Not readily biodegradable[3] | Suggested to be not readily biodegradable (based on analogous compound)[4] | Primary degradation in days, ultimate degradation in weeks[5] |
| Bioconcentration Factor (BCF) | Low potential (DT50 ~10 days)[2] | High to very high (230 - 2800)[6] | Low potential (estimated at 24)[4] | Low potential (estimated at 7)[5] |
Table 2: Acute Aquatic Toxicity
| Organism | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Tert-butylhydroquinone (TBHQ) | Propyl Gallate (PG) |
| Daphnia magna (48h EC50/LC50) | Data not available | Data not available | Data not available | Toxic; immobilization observed[5][7] |
| Zebrafish (Danio rerio) (96h LC50) | Developmental toxicity observed at low concentrations[8][9][10] | 57.61 µM (approximately 12.7 mg/L)[4] | Developmental toxicity and mortality observed with dietary exposure[1][11][12][13] | Developmental toxicity observed at 1, 10, and 50 ppm[6] |
Experimental Protocols: Standardized Methodologies
The data presented in this guide are primarily derived from studies following internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These standardized methods ensure the reliability and comparability of the results.
Biodegradability Assessment
The biodegradability of chemical substances is typically assessed using the OECD 301 guideline for "Ready Biodegradability" . This series of tests evaluates the potential for microorganisms to break down a substance in an aerobic aqueous medium. The methods include:
-
DOC Die-Away Test (OECD 301 A): Measures the removal of dissolved organic carbon.
-
CO2 Evolution Test (Modified Sturm Test) (OECD 301 B): Quantifies the carbon dioxide produced during biodegradation.
-
MITI (I) Test (OECD 301 C): Measures oxygen consumption.
-
Closed Bottle Test (OECD 301 D): Measures the depletion of dissolved oxygen.
-
Modified OECD Screening Test (OECD 301 E): A die-away test using a higher concentration of microorganisms.
-
Manometric Respirometry Test (OECD 301 F): Measures oxygen uptake in a closed respirometer.
A substance is generally considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60-70%) within a 28-day window.
Aquatic Toxicity Assessment
Acute aquatic toxicity is commonly determined using standardized tests on representative aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): This guideline details the procedure for determining the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period. Zebrafish (Danio rerio) is a frequently used model organism in these studies.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that causes 50% of the Daphnia magna (a small crustacean) to become immobilized (EC50) after a 48-hour exposure.
Signaling Pathway Disruption
Phenolic antioxidants, due to their chemical structure, can interact with and disrupt various biological signaling pathways, leading to potential adverse effects on organisms.
Endocrine Disruption
Several phenolic antioxidants are known or suspected endocrine disruptors, interfering with the normal function of hormones.
-
Estrogen Receptor Signaling: BHA and Propyl Gallate have been shown to interact with estrogen receptors, potentially leading to reproductive and developmental issues.
-
Androgen Receptor Signaling: BHT and its metabolites can exhibit antiandrogenic activity, interfering with male hormone signaling.
-
Thyroid Hormone Signaling: BHA and other phenolic compounds can interfere with thyroid hormone synthesis and metabolism.
Endocrine disruption pathways affected by phenolic antioxidants.
Oxidative Stress Response
While acting as antioxidants in products, some of these compounds can induce oxidative stress within organisms. This occurs when the balance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them is disrupted.
Induction of oxidative stress by phenolic antioxidants.
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a chemical substance according to OECD guidelines.
Workflow for acute aquatic toxicity testing.
References
- 1. Toxicity of a synthetic phenolic antioxidant, butyl hydroxytoluene (BHT), in vertebrate model zebrafish embryo (Danio rerio) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Developmental and toxicological effects of butylated hydroxytoluene metabolites on zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butylated hydroxytoluene induces hyperactivity and alters dopamine-related gene expression in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecotoxicological effects of the antioxidant additive propyl gallate in five aquatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of developmental toxicity of zebrafish exposed to propyl gallate dosed lower than ADI (Acceptable Daily Intake) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An approach to evaluating the potential teratogenic and neurotoxic mechanism of BHA based on apoptosis induced by oxidative stress in zebrafish embryo (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dietary exposure to the food preservative tert-Butylhydroquinone (tBHQ) impairs zebrafish (Danio rerio) survival, growth, organ development, and gene expression in Nrf2a-dependent and independent ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary exposure to the food preservative tert-Butylhydroquinone (tBHQ) impairs zebrafish (Danio rerio) survival, growth, organ development, and gene expression in Nrf2a-dependent and independent ways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Toxicological Profiles of Tributylphenol and its Metabolites
A comprehensive review of the toxicological data for tributylphenol (TBP), with a focus on 2,4,6-tri-tert-butylphenol (TTBP), and its related isomers and potential metabolites, reveals a landscape of varied toxicity. This guide synthesizes available data on cytotoxicity, genotoxicity, and endocrine-disrupting effects to provide researchers, scientists, and drug development professionals with a comparative analysis to inform risk assessment and guide future research.
Executive Summary
This compound and its isomers, particularly 2,4-di-tert-butylphenol (2,4-DTBP) and 4-tert-butylphenol (4-t-BP), exhibit a range of toxicological effects. Data indicates that these compounds can induce cytotoxicity in various cell lines, with 2,4-DTBP showing notable effects on cancer cells. Genotoxicity appears to be mediated through clastogenic mechanisms rather than point mutations. Furthermore, several of these compounds are recognized as endocrine disruptors, interfering with estrogen, androgen, and retinoid X receptors. While comprehensive data on the specific metabolites of 2,4,6-TTBP are limited, the metabolic pathways of related phenols suggest that hydroxylation and oxidation are key transformation routes, potentially leading to the formation of more reactive species.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Isomers
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | HeLa | MTT | IC50 | 10 µg/mL | [1] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | MCF-7 | MTT | IC50 | 11.0 µg/mL | [2] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | VERO | MTT | IC50 | 116.8 µg/mL | [2] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | HCT116 | MTT | IC50 | 16.25 µg/mL (24h), 9.94 µg/mL (48h), 9.38 µg/mL (72h) | |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | SW480 | MTT | IC50 | 35 µg/mL (24h), 20.14 µg/mL (48h), 19.71 µg/mL (72h) | |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Human Submandibular Gland (HSG) cells, Human Gingival Fibroblasts (HGF) | Not specified | CC50 | Linear relationship with inhibition rate constant (k_inh) | [3] |
Table 2: Genotoxicity Profile
| Compound | Test System | Assay | Result | Remarks | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Salmonella typhimurium (TA100, TA1535, TA98, TA1537), Escherichia coli (WP2 uvrA) | Ames Test | Negative (with and without S9 activation) | Not mutagenic in bacteria. | [1] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Chinese Hamster Lung (CHL/IU) cells | Chromosomal Aberration Test | Positive (with S9 activation) | Induced structural chromosomal aberrations. | [1] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Not specified | Not specified | No neoplastic responses observed in rats. | Chronic toxicity study. | [4] |
Table 3: Endocrine Disrupting Effects
| Compound | Receptor | Effect | Assay | Remarks | Reference |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Estrogen Receptor α (ERα) | Moderate Antagonist | Recombinant Yeast Bioassay | Concentration-dependent. | [5] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Androgen Receptor (AR) | Moderate Antagonist | Recombinant Yeast Bioassay | Concentration-dependent. | [5] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Retinoid X Receptor α (RXRα) | Activator | Human Mesenchymal Stem Cell Adipogenesis Assay, Reporter Gene Assays | Potential obesogen. | [6] |
| 4-tert-Butylphenol (4-t-BP) | Estrogen Receptor (ER) | Agonist | Uterotrophic Assay (in vivo), ToxCast ER agonist model | Active as an ER agonist. | [7] |
| 2,4,6-Tri-tert-butylphenol (TTBP) | Retinoid X Receptor α (RXRα) | Predicted Activator | Reporter Gene Assays | Predicted to be a more potent activator than 2,4-DTBP. | [6] |
Metabolic Pathways
The metabolism of this compound is expected to follow pathways similar to other alkylated phenols, primarily involving oxidation of the tert-butyl groups and the aromatic ring. While specific data for 2,4,6-TTBP is limited, the metabolism of 4-tert-butylphenol proceeds via oxidation to a quinone intermediate, which can then be conjugated or participate in redox cycling, potentially leading to oxidative stress.[8] The metabolism of alkylated phenols can be shifted towards side-chain oxidation, which may reduce the formation of potentially mutagenic dihydrodiols.[9]
Figure 1: Proposed metabolic pathway for this compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. The protocol involves:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its metabolites) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
References
- 1. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol - Wikipedia [en.wikipedia.org]
- 9. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Tributylphenol
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tributylphenol, a compound recognized for its potential environmental hazards.
This compound and its isomers are classified as hazardous substances, primarily due to their high toxicity to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to significant environmental contamination and potential health risks. Therefore, a structured and compliant disposal process is not just a regulatory requirement but a cornerstone of responsible research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the safety data sheet (SDS) for the specific this compound isomer in use. The following table summarizes key safety and handling information:
| Precaution Category | Specific Action | Rationale | Citations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | To prevent skin and eye contact, which can cause irritation or serious damage. | [1][2] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of dust or vapors. | [1][2] |
| Spill Management | In case of a spill, do not flush with water. Carefully sweep or scoop the solid material into a designated, labeled waste container. Avoid creating dust. | To prevent the spread of the chemical and its entry into waterways. | [1][4] |
| Incompatible Materials | Store and handle away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | To prevent hazardous chemical reactions. | [1][2] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure chemical, contaminated labware (e.g., pipette tips, gloves), and solutions.
-
Segregate this compound waste from all other chemical waste streams to prevent accidental mixing and reactions.[5]
-
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for solid and liquid waste.[6][7] Ensure containers have secure, tight-fitting lids.[5][8]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and the specific isomer if known), and any other information required by your institution's environmental health and safety (EHS) department.[7][8]
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[5]
-
-
Disposal of Contaminated Materials:
-
Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be placed directly into the designated solid hazardous waste container.[9]
-
For empty this compound containers, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may be permissible for disposal via other routes, but consult your local EHS guidelines.
-
-
Arranging for Pickup and Disposal:
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem from the harmful effects of chemical waste. Always consult your institution's specific guidelines and the relevant safety data sheets for the most accurate and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. kudos.dfo.no [kudos.dfo.no]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. nswai.org [nswai.org]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. Buy chemicals [enva.com]
- 11. Chemical Safety and Hazardous Waste | Environmental Health and Safety (EHS) | Vanderbilt University [vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
